Product packaging for 1,1-Dibromocyclohexane(Cat. No.:CAS No. 52590-61-1)

1,1-Dibromocyclohexane

Cat. No.: B1633860
CAS No.: 52590-61-1
M. Wt: 241.95 g/mol
InChI Key: BWNYAKOZXVLZQO-UHFFFAOYSA-N
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Description

1,1-Dibromocyclohexane is a useful research compound. Its molecular formula is C6H10Br2 and its molecular weight is 241.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10Br2 B1633860 1,1-Dibromocyclohexane CAS No. 52590-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dibromocyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2/c7-6(8)4-2-1-3-5-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNYAKOZXVLZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967023
Record name 1,1-Dibromocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52590-61-1
Record name Cyclohexane, dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052590611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dibromocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical properties of 1,1-Dibromocyclohexane?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1,1-Dibromocyclohexane

Introduction

This compound is a halogenated cyclic organic compound with the chemical formula C₆H₁₀Br₂.[1] As a geminal dihalide, its two bromine atoms are bonded to the same carbon atom within the cyclohexane (B81311) ring. This structural feature imparts specific physical and chemical characteristics that are of interest in various fields of chemical research, including its use as an intermediate in organic synthesis. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for the characterization of such compounds.

Physicochemical Data

The physical properties of this compound are essential for its handling, application in reactions, and purification. The following table summarizes the key quantitative data available for this compound.

PropertyValueUnitsNotes / Reference
Molecular Formula C₆H₁₀Br₂-
Molecular Weight 241.95 g/mol [1]
CAS Number 10489-97-1-
Boiling Point 207.7°CAt 760 mmHg.[2]
Density Data not availableg/cm³-
Flash Point 80.8°C[2]
Vapor Pressure 0.319mmHgAt 25°C.[2]
Refractive Index Data not available--
Solubility Insoluble-In water.[3] Generally soluble in organic solvents.[4][5]

Experimental Protocols

The determination of the physical properties of a compound like this compound requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Boiling Point Determination via Simple Distillation

The boiling point is a critical indicator of a liquid's purity and is determined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6]

  • Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, thermometer, and receiving flask.

  • Procedure:

    • Place a sample of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[6]

    • Begin heating the sample gently.

    • Record the temperature when the vapor condensation ring rises above the thermometer bulb and the temperature reading stabilizes. This stable temperature is the boiling point.[6]

    • Continue distillation until a small amount of the liquid has collected in the receiving flask. Record the barometric pressure at the time of the experiment.

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

  • Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and determine its mass on an analytical balance.

    • Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

    • Carefully remove any excess water from the capillary opening and dry the outside of the pycnometer. Weigh the pycnometer filled with water.

    • Empty and dry the pycnometer, then fill it with this compound.

    • Repeat the thermal equilibration and weighing process as described in steps 2 and 3.

    • The density is calculated by dividing the mass of the this compound by the mass of the water and multiplying by the known density of water at the experimental temperature.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light propagates through the material. It is a characteristic property and is also used to assess the purity of a sample.

  • Apparatus: A calibrated refractometer (e.g., an Abbé refractometer).

  • Procedure:

    • Ensure the prism of the refractometer is clean and dry.

    • Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.

    • Place a few drops of this compound onto the lower prism.

    • Close the prisms and allow a few moments for the sample to reach the temperature of the instrument, which is often controlled by a circulating water bath.

    • Adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • Read the refractive index from the scale. Record the temperature at which the measurement was made (e.g., nD²⁰ for 20°C using the sodium D-line).

Solubility Assessment

Solubility provides insight into the intermolecular forces of a compound.[7] The principle of "like dissolves like" is a useful guideline.

  • Apparatus: A set of test tubes, vortex mixer, and a selection of solvents with varying polarities (e.g., water, ethanol, acetone, toluene (B28343), hexane).

  • Procedure:

    • Place approximately 2 mL of a chosen solvent into a test tube.

    • Add 2-3 drops of this compound to the solvent.

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Observe the mixture. If the this compound forms a homogeneous solution with the solvent, it is considered soluble. If it forms a separate layer or a cloudy suspension, it is classified as insoluble or partially soluble.[8]

    • Repeat the test for each solvent to build a solubility profile. Given its structure, this compound is expected to be soluble in nonpolar organic solvents like hexane (B92381) and toluene and insoluble in polar solvents like water.[3][4]

Logical Workflow for Physical Characterization

The systematic characterization of a chemical substance follows a logical progression of analyses. The following diagram illustrates a typical workflow for determining the physical properties of a compound like this compound.

G cluster_0 Initial Assessment & Purity cluster_1 Primary Physical Properties cluster_2 Additional Properties cluster_3 Data Compilation & Reporting A Sample Acquisition (this compound) B Purity Analysis (GC-MS, NMR) A->B C Boiling Point Determination B->C D Density Measurement B->D E Refractive Index Measurement B->E F Solubility Profile (Various Solvents) C->F H Data Tabulation C->H D->F D->H E->F E->H G Flash Point Determination F->G F->H G->H I Technical Report Generation H->I

References

An In-depth Technical Guide to 1,1-Dibromocyclohexane: Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromocyclohexane (B76172) is a geminal dihalide derivative of cyclohexane (B81311). This technical guide provides a comprehensive overview of its molecular structure, bonding characteristics, and spectroscopic profile. While experimental data for this specific isomer is less abundant in readily available literature compared to its vicinal counterparts, this document compiles available information and provides predicted data based on established chemical principles and analogous compounds. Detailed experimental protocols for its synthesis and characterization are also outlined to facilitate further research and application in fields such as organic synthesis and drug development.

Molecular Structure and Bonding

This compound consists of a cyclohexane ring where two bromine atoms are attached to the same carbon atom (C1). This geminal arrangement significantly influences the local geometry and electronic properties of the molecule. The cyclohexane ring adopts a chair conformation to minimize steric strain.

Bonding Characteristics:

The key bonding parameters of this compound are the C-C and C-H bonds of the cyclohexane ring, and the C-Br bonds at the C1 position. The presence of two electronegative bromine atoms on the same carbon atom induces a significant partial positive charge on C1 and influences the lengths and angles of the surrounding bonds.

Bond/AnglePredicted ValueNotes
Bond Lengths (Å)
C1-Br~1.95The C-Br bond length is influenced by the steric hindrance between the two bromine atoms and the electron-withdrawing nature of bromine.
C1-C2 / C1-C6~1.54The C-C bonds adjacent to the gem-dibromo carbon may be slightly elongated due to steric repulsion.
C-C (ring average)~1.53Typical C-C single bond length in a cyclohexane ring.
C-H (average)~1.09Typical C-H bond length in an alkane.
Bond Angles (°)
Br-C1-Br~112-114The angle is expected to be larger than the ideal tetrahedral angle of 109.5° due to the steric bulk of the bromine atoms.
C2-C1-C6~108-110This angle within the cyclohexane ring at the substituted carbon might be slightly compressed to accommodate the larger Br-C1-Br angle.
C-C-C (ring average)~111Consistent with a chair conformation of a cyclohexane ring.

Conformational Analysis:

The cyclohexane ring in this compound predominantly exists in a chair conformation. Due to the geminal substitution, the two bromine atoms are fixed relative to each other on the same carbon. The chair-to-chair ring flip is a dynamic process, but the overall energetics are not significantly different between the two chair conformers as the steric environment of the dibromomethylidene group does not change substantially upon ring inversion. The presence of the bulky dibromomethylidene group can, however, influence the conformational preferences of substituted derivatives of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of cyclohexanone (B45756) with a suitable brominating agent.

Experimental Protocol: Synthesis from Cyclohexanone

Reagents and Materials:

  • Cyclohexanone

  • Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) (or a less toxic solvent like dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place cyclohexanone and a solvent such as carbon tetrachloride.

  • Addition of Brominating Agent: Cool the flask in an ice bath. A mixture of phosphorus tribromide and bromine is then added dropwise from the dropping funnel with continuous stirring. The temperature should be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled, and excess brominating agent is carefully quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution to neutralize any acidic byproducts, and then with water.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Cyclohexanone Cyclohexanone Reaction Reaction in Solvent (e.g., CCl4) Cyclohexanone->Reaction Brominating_Agent PBr3 / Br2 Brominating_Agent->Reaction Workup Aqueous Work-up (Quenching, Washing) Reaction->Workup Purification Drying and Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound from Cyclohexanone.

Spectroscopic Characterization

The structural features of this compound can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the protons on the C2/C6, C3/C5, and C4 carbons of the cyclohexane ring.

  • δ ~2.5-2.8 ppm (multiplet, 4H): Protons on the carbons adjacent to the gem-dibromo carbon (C2 and C6). These protons are deshielded due to the inductive effect of the bromine atoms.

  • δ ~1.7-1.9 ppm (multiplet, 4H): Protons on the C3 and C5 carbons.

  • δ ~1.5-1.7 ppm (multiplet, 2H): Protons on the C4 carbon, which are the furthest from the bromine atoms and thus the most shielded.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show four distinct signals:

  • δ ~40-50 ppm: The quaternary carbon atom bearing the two bromine atoms (C1). This signal is typically weak.

  • δ ~35-40 ppm: The carbons adjacent to the gem-dibromo carbon (C2 and C6).

  • δ ~25-30 ppm: The C3 and C5 carbons.

  • δ ~20-25 ppm: The C4 carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of the C-H and C-Br bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensity
2940-2860C-H stretching (alkane)Strong
1450-1470C-H bending (scissoring)Medium
600-700C-Br stretchingStrong
Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for compounds containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

  • Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion at m/z values corresponding to the different combinations of the bromine isotopes (e.g., [C₆H₁₀⁷⁹Br₂]⁺, [C₆H₁₀⁷⁹Br⁸¹Br]⁺, and [C₆H₁₀⁸¹Br₂]⁺). The relative intensities of these peaks will be approximately 1:2:1.

  • Fragmentation: Common fragmentation pathways include the loss of a bromine atom (M-Br)⁺ and the loss of HBr (M-HBr)⁺. The resulting fragment ions will also show characteristic isotopic patterns for one or two bromine atoms. The base peak is often observed at m/z = 81, corresponding to the [C₆H₉]⁺ fragment after the loss of both bromine atoms and a hydrogen atom.

Logical Relationship of Spectroscopic Data:

Spectroscopy_Diagram Structure This compound Structure H_NMR 1H NMR (Proton Environments) Structure->H_NMR Predicts C_NMR 13C NMR (Carbon Environments) Structure->C_NMR Predicts IR IR Spectroscopy (Functional Groups) Structure->IR Predicts MS Mass Spectrometry (Molecular Weight & Fragmentation) Structure->MS Predicts H_NMR->Structure Confirms C_NMR->Structure Confirms IR->Structure Confirms MS->Structure Confirms

Caption: Interrelation of spectroscopic methods for structural elucidation.

Conclusion

This compound is a valuable compound for synthetic chemistry. This guide provides a foundational understanding of its structure, bonding, and spectroscopic properties. The detailed synthetic protocol and the compiled and predicted data serve as a resource for researchers to further explore the chemistry and potential applications of this geminal dihalide. Further experimental and computational studies are encouraged to refine the quantitative data presented and to explore the reactivity and conformational dynamics of this molecule in greater detail.

1,1-Dibromocyclohexane CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-dibromocyclohexane (B76172), focusing on its chemical identifiers, synthesis, and spectroscopic properties. The information is curated for professionals in research and development who require precise and reliable data for their work.

Chemical Identity and Physical Properties

This compound is a halogenated derivative of cyclohexane (B81311) where two bromine atoms are attached to the same carbon atom. This geminal dihalide arrangement imparts specific reactivity and physical characteristics to the molecule.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 10489-97-1[1], 52590-61-1[2][3]
PubChem CID 185721[4]
IUPAC Name This compound[4]
InChI InChI=1S/C6H10Br2/c7-6(8)4-2-1-3-5-6/h1-5H2[4]
InChIKey BWNYAKOZXVLZQO-UHFFFAOYSA-N[2][4]
SMILES C1CCC(CC1)(Br)Br[4]
Molecular Formula C6H10Br2[1]
Molecular Weight 241.95 g/mol [2]

Table 2: Physical Properties of this compound

PropertyValue
Appearance Brown Liquid
Boiling Point 72 - 81°C
Purity >96%

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is from the corresponding ketone, cyclohexanone (B45756). This transformation can be achieved using various brominating agents. A common and effective method involves the use of triphenylphosphine (B44618) and carbon tetrabromide.

Experimental Protocol: Synthesis from Cyclohexanone

This protocol is based on the general principles of the Appel reaction for the conversion of ketones to gem-dibromides.

Materials:

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.2 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add carbon tetrabromide (1.1 equivalents) to the stirred solution. The solution will typically turn from colorless to a yellow or orange color, indicating the formation of the brominating phosphonium (B103445) ylide.

  • Addition of Ketone: Add cyclohexanone (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Diagram 1: Synthesis of this compound

G cyclohexanone Cyclohexanone product This compound cyclohexanone->product Appel Reaction reagents PPh3, CBr4 DCM, 0°C to rt

Caption: Synthesis of this compound from Cyclohexanone.

Spectroscopic Data

Due to the limited availability of dedicated spectral databases for this compound, the following data is predicted based on the known spectral properties of similar gem-dihalocycloalkanes and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show three multiplets corresponding to the three distinct sets of methylene (B1212753) protons on the cyclohexane ring.

  • δ 2.2-2.4 ppm (m, 4H): Protons on the carbons adjacent to the CBr2 group (C2 and C6).

  • δ 1.6-1.8 ppm (m, 4H): Protons on the C3 and C5 carbons.

  • δ 1.5-1.7 ppm (m, 2H): Protons on the C4 carbon.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show four distinct signals.

  • δ ~60-70 ppm: Quaternary carbon attached to the two bromine atoms (C1).

  • δ ~40-50 ppm: Carbons adjacent to the CBr2 group (C2 and C6).

  • δ ~25-35 ppm: Carbons at the 3 and 5 positions (C3 and C5).

  • δ ~20-30 ppm: Carbon at the 4 position (C4).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the C-H stretching and bending vibrations of the cyclohexane ring and the C-Br stretching vibrations.

  • 2950-2850 cm⁻¹: C-H stretching vibrations of the methylene groups.

  • 1450 cm⁻¹: CH2 scissoring vibrations.

  • ~600-700 cm⁻¹: Strong C-Br stretching vibrations.

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

  • Molecular Ion (M⁺): A cluster of peaks around m/z 240, 242, and 244.

  • Major Fragmentation Pathways:

    • Loss of a bromine radical ([M-Br]⁺) leading to a cluster of peaks around m/z 161 and 163.

    • Loss of HBr ([M-HBr]⁺) resulting in a cluster of peaks around m/z 159 and 161.

    • Further fragmentation of the cyclohexane ring.

Diagram 2: Hierarchy of Chemical Identifiers

G cluster_identifiers Chemical Identifiers cluster_properties Molecular Properties cas CAS Number (10489-97-1) iupac IUPAC Name (this compound) cas->iupac smiles SMILES (C1CCC(CC1)(Br)Br) iupac->smiles formula Molecular Formula (C6H10Br2) iupac->formula inchi InChI smiles->inchi inchikey InChIKey inchi->inchikey weight Molecular Weight (241.95 g/mol) formula->weight

Caption: Key Chemical Identifiers for this compound.

This guide provides foundational information for professionals working with this compound. For critical applications, it is recommended to supplement this information with experimentally determined data.

References

Spectroscopic data for 1,1-Dibromocyclohexane (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,1-dibromocyclohexane (B76172), a halogenated cycloalkane of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide valuable insights into the structural features of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.55Triplet (t)2HH-2, H-6 (equatorial)
~2.20Multiplet (m)2HH-2, H-6 (axial)
~1.85Multiplet (m)2HH-3, H-5 (equatorial)
~1.60Multiplet (m)2HH-3, H-5 (axial)
~1.50Multiplet (m)2HH-4

Interpretation: The ¹H NMR spectrum is predicted to show three distinct groups of signals corresponding to the methylene (B1212753) protons on the cyclohexane (B81311) ring. The protons on the carbons adjacent to the bromine-bearing carbon (C2 and C6) are expected to be the most deshielded, appearing furthest downfield. The geminal dibromo substitution at C1 leads to a complex pattern of overlapping multiplets for the remaining methylene protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmCarbon Atom
~85.0C-1
~40.0C-2, C-6
~25.0C-3, C-5
~24.0C-4

Interpretation: The ¹³C NMR spectrum is predicted to display four distinct signals. The quaternary carbon atom bonded to the two bromine atoms (C1) is significantly deshielded and appears at the lowest field. The signals for the pairs of equivalent carbons (C2/C6 and C3/C5) reflect the symmetry of the molecule.

Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2940-2860StrongC-H stretching (alkane)
1450MediumCH₂ scissoring
680-550StrongC-Br stretching

Interpretation: The IR spectrum is expected to be dominated by strong absorptions corresponding to the C-H stretching of the cyclohexane ring. The most characteristic feature for this molecule would be the strong absorption in the fingerprint region corresponding to the C-Br stretching vibrations.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
m/zRelative Intensity (%)Proposed Fragment
242/240/238Low[M]⁺ (Molecular ion with bromine isotopes)
161/159High[M-Br]⁺
81Moderate[C₆H₉]⁺
79Moderate[Br]⁺

Interpretation: The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound in the molecular ion region (M, M+2, M+4). The most abundant fragment is expected to be from the loss of a bromine radical, resulting in the [M-Br]⁺ ion. Further fragmentation of the cyclohexane ring would lead to smaller hydrocarbon fragments.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of liquid halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃)

  • This compound sample

  • Pipettes and a vial

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.

  • Using a pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

  • FT-IR spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • This compound sample

  • Pipette

  • Acetone (B3395972) or other suitable solvent for cleaning

Procedure:

  • Sample Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a soft cloth and a small amount of dry KBr powder, then rinse with a volatile solvent like acetone and allow to dry completely.

  • Place one to two drops of the liquid this compound onto the surface of one salt plate.

  • Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.

  • Instrument Setup: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Acquire a background spectrum of the empty beam path.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

  • This compound sample

  • Suitable solvent (e.g., dichloromethane (B109758) or hexane) for sample dilution if using GC-MS.

  • Microsyringe for sample injection.

Procedure:

  • Sample Introduction (via GC):

    • Prepare a dilute solution of this compound in a volatile solvent.

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and separated from the solvent on the GC column before entering the mass spectrometer.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Patterns Number of Signals NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern Isotopic Distribution MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

The Core Reaktionsmechanismen von gem-Dibromocycloalkanen: Ein Technischer Leitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 22. Dezember 2025

Zusammenfassung: Dieser technische Leitfaden bietet eine eingehende Untersuchung der fundamentalen Reaktionsmechanismen, an denen gem-Dibromocycloalkane beteiligt sind, einer vielseitigen Klasse von Zwischenprodukten in der organischen Synthese. Der Schwerpunkt liegt auf den Kernreaktionen, die für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung von entscheidender Bedeutung sind. Dieser Leitfaden behandelt die Umwandlungen von gem-Dibromocycloalkanen durch Organolithium-Reagenzien, Übergangsmetallkatalyse, silbervermittelte Umlagerungen und radikalische Wege. Quantitative Daten werden zum einfachen Vergleich in Tabellen zusammengefasst, und detaillierte experimentelle Protokolle für Schlüsseltransformationen werden bereitgestellt. Darüber hinaus werden die zugrunde liegenden mechanistischen Wege und Arbeitsabläufe durch Graphviz-Diagramme zur besseren Verdeutlichung visualisiert.

Einführung

gem-Dibromocycloalkane, insbesondere gem-Dibromocyclopropane, sind leicht zugängliche und hochreaktive synthetische Intermediate.[1] Ihre Bedeutung ergibt sich aus der gespannten Ringstruktur und der Anwesenheit von zwei Bromatomen an demselben Kohlenstoff, was eine Vielzahl von chemischen Umwandlungen ermöglicht. Diese Verbindungen dienen als Vorläufer für Carbene/Carbenoide, was zu Umlagerungen, Ringerweiterungen und Cycloadditionsreaktionen führt.[2][3] Ihre Fähigkeit, an Übergangsmetall-katalysierten Kreuzkupplungen und radikalischen Reaktionen teilzunehmen, erweitert ihren synthetischen Nutzen zusätzlich.[4][5] Dieses Dokument zielt darauf ab, ein umfassendes Verständnis der primären mechanistischen Wege zu vermitteln, die die Reaktivität dieser vielseitigen Bausteine bestimmen.

Organolithium-vermittelte Reaktionen: Die Skattebøl-Umlagerung

Die Reaktion von gem-Dibromocyclopropanen mit Organolithium-Reagenzien wie Methyllithium (MeLi) ist eine der am besten untersuchten und am weitesten verbreiteten Umwandlungen. Diese Reaktion, bekannt als Skattebøl-Umlagerung (oder die eng verwandte Doering-LaFlamme-Allensynthese), ist eine leistungsstarke Methode zur Synthese von Allenen.[2][6][7]

Mechanismus

Die Reaktion verläuft über einen mehrstufigen Mechanismus, der mit einem Halogen-Metall-Austausch beginnt, gefolgt von der Eliminierung von Lithiumbromid, um ein hochreaktives Cyclopropyliden-Carben (oder ein Carbenoid-ähnliches Spezies) zu erzeugen. Dieses Zwischenprodukt lagert sich dann spontan über eine elektrocyclische Ringöffnung zum Allenprodukt um.[6][8] Der genaue Charakter des Carben-Zwischenprodukts und die Konzerte Natur der Umlagerung sind Gegenstand von Studien, wobei computergestützte und experimentelle Beweise auf einen konzertierten Mechanismus hindeuten, bei dem die Abspaltung von LiBr und die Spaltung der C-C-Bindung nahezu gleichzeitig erfolgen.[6]

Skattebol_Mechanism cluster_reagents A gem-Dibromocyclopropan B Lithium-Brom-Carbenoid A->B Halogen-Metall- Austausch C Cyclopropyliden-Carben B->C α-Eliminierung D Allen C->D Elektrocyclische Ringöffnung MeLi + CH3Li LiBr_elim - LiBr

Abbildung 1: Mechanistischer Weg der Skattebøl-Umlagerung.

Quantitative Daten

Die Ausbeuten der Allensynthese sind im Allgemeinen gut bis ausgezeichnet, abhängig von der Struktur des Substrats. Die Reaktion ist breit anwendbar auf eine Vielzahl von Alken-Vorläufern.

Substrat (1,1-Dibromo-...)ProduktAusbeute (%)Referenz
2,2-Dimethylcyclopropan3-Methyl-1,2-butadien92[9]
2,2,3-Trimethylcyclopropan2-Methyl-2,3-pentadien69[9]
2-Hexylcyclopropan1,2-Nonadien89[9]
TetramethylcyclopropanTetramethylallen75[9]

Tabelle 1: Repräsentative Ausbeuten für die Synthese von Allenen über die Skattebøl-Umlagerung.

In einigen Fällen, insbesondere wenn die Carboxylgruppe direkt an den Ring gebunden ist, kann die Reaktion zu Monobromcyclopropanen als Hauptprodukt führen.[4]

SubstratTemperatur (°C)HauptproduktAusbeute (%)Referenz
2,2-Dibromcyclopropancarbonsäure0trans-2-Bromcyclopropancarbonsäure80-90[4][10]
2,2-Dibromo-1-methylcyclopropan-carbonsäure-78trans-2-Brom-1-methylcyclopropan-carbonsäure30[4]

Tabelle 2: Produktverteilung in der Reaktion von gem-Dibromcyclopropancarbonsäuren mit MeLi.

Detailliertes experimentelles Protokoll: Reaktion von gem-Dibromcyclopropan-Derivaten mit Methyllithium

Das folgende allgemeine Verfahren basiert auf der von Skattebøl, Nilsen und Myhren beschriebenen Methodik.

  • Vorbereitung: Ein geeigneter Rundkolben wird im Ofen getrocknet und unter einer inerten Atmosphäre (Stickstoff oder Argon) abgekühlt. Das gem-Dibromcyclopropan-Derivat wird in trockenem Diethylether gelöst.

  • Reaktion: Die Lösung wird auf -78 °C (Trockeneis/Aceton-Bad) abgekühlt. Eine 1,5-1,8 M Lösung von Methyllithium in Ether wird tropfenweise unter Rühren zugegeben.

  • Aufarbeitung: Nach vollständiger Zugabe wird die Mischung 30 Minuten bei -78 °C gerührt. Die Reaktion wird dann vorsichtig mit Wasser oder einer gesättigten wässrigen Ammoniumchloridlösung bei niedriger Temperatur gequencht.

  • Extraktion & Reinigung: Die organische Schicht wird abgetrennt, und die wässrige Schicht wird mit Diethylether extrahiert. Die kombinierten organischen Extrakte werden mit Sole gewaschen, über einem geeigneten Trockenmittel (z. B. MgSO₄) getrocknet und unter reduziertem Druck eingeengt. Das Rohprodukt wird durch Destillation oder Säulenchromatographie gereinigt.

Silber(I)-vermittelte Ringerweiterungsreaktionen

Silbersalze, wie Silber(I)-tosylat (AgOTs) oder Silber(I)-oxid (Ag₂O), können die Ringöffnung von gem-Dibromocyclopropanen fördern, was typischerweise zu Ringerweiterungsprodukten führt.[11] Dieser Weg unterscheidet sich von der Organolithium-vermittelten Route, da er über kationische Zwischenprodukte verläuft.

Mechanismus

Der Mechanismus wird durch die Koordination des Silber(I)-Ions an ein Bromatom eingeleitet, was die heterolytische Spaltung der Kohlenstoff-Brom-Bindung erleichtert. Dies erzeugt ein Allylkation-Zwischenprodukt. Die nachfolgende Umlagerung und/oder das Abfangen durch ein Nukleophil führt zum endgültigen Produkt. Der Prozess beinhaltet typischerweise eine disrotatorische Ringöffnung des Cyclopropanrings. In Systemen mit benachbarten funktionellen Gruppen, wie bei der von De Meijere und Mitarbeitern beschriebenen Reaktion, kann eine anchimere Unterstützung die Diastereoselektivität der Reaktion erheblich beeinflussen.

Silver_Promoted_Ring_Opening cluster_reagents Start gem-Dibromocyclopropan Complex Silber-Brom-Komplex Start->Complex Koordination Cation Allylkation Complex->Cation C-Br-Spaltung (Disrotatorische Ringöffnung) Product Ringerweitertes Produkt Cation->Product Nukleophiles Abfangen Ag_ion + Ag+ Nu_add + Nukleophil Nickel_Catalyzed_Reduction Start gem-Dibromocyclopropan (R-CBr2-R') OxAdd Oxidative Addition Start->OxAdd Ni0 Ni(0) Ni0->OxAdd Intermediate Alkyl-Nickel(II)-Komplex (R-C(Br)Ni(II)Br-R') OxAdd->Intermediate RedElim Reduktive Eliminierung Intermediate->RedElim + [H-] RedElim->Ni0 Regeneration Product Monobromcyclopropan (R-CHBr-R') RedElim->Product Hydride [H-] Radical_Reaction_Workflow Initiator Initiator (z.B. AIBN) Radical_In Initiator-Radikal (In•) Initiator->Radical_In Δ oder hν Substrate_Radical Substrat-Radikal Radical_In->Substrate_Radical Propagierung + Substrat Start gem-Dibromocycloalkan (Substrat) Cyclization Intramolekulare Cyclisierung Substrate_Radical->Cyclization Cyclized_Radical Cyclisiertes Radikal Cyclization->Cyclized_Radical Quench Abfangen Cyclized_Radical->Quench Termination Terminierung Cyclized_Radical->Termination z.B. + In• Product Endprodukt Quench->Product

References

Synthesis of 1,1-Dibromocyclohexane from Cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-dibromocyclohexane (B76172) from cyclohexanone (B45756), a key transformation in organic synthesis for the preparation of versatile intermediates. Geminal dihalides, such as this compound, are valuable precursors for the formation of carbenes, organometallic reagents, and in olefination reactions. This document details the prevalent methodologies, with a focus on the reaction of cyclohexanone with phosphorus pentabromide. It includes a thorough examination of the reaction mechanism, a detailed experimental protocol, and a summary of relevant quantitative data. Furthermore, this guide presents visual diagrams of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

The conversion of a carbonyl group into a geminal dihalide is a fundamental transformation in organic chemistry. This compound, a key representative of this class of compounds, serves as a valuable synthetic intermediate. Its applications range from the generation of cyclohexylidenecarbene for cyclopropanation reactions to the synthesis of substituted cyclohexenes and other functionalized cyclic systems. The direct conversion of cyclohexanone to this compound offers a regioselective advantage over other methods that might involve multi-step sequences.[1] This guide focuses on providing a detailed and practical approach to this synthesis, equipping researchers with the necessary information for successful implementation in a laboratory setting.

Reaction Mechanism and Key Reagents

The most common and direct method for the synthesis of this compound from cyclohexanone involves the use of phosphorus pentabromide (PBr₅).[2] The reaction proceeds through a series of steps initiated by the nucleophilic attack of the carbonyl oxygen of cyclohexanone on the electrophilic phosphorus atom of PBr₅.

The proposed reaction mechanism is as follows:

  • Formation of a Halophosphate Intermediate: The carbonyl oxygen of cyclohexanone attacks the phosphorus atom of PBr₅, leading to the formation of an oxonium ion intermediate. A bromide ion is subsequently displaced from the phosphorus, which then deprotonates the α-carbon to form an enol ether-like intermediate.

  • Formation of a Vinyl Bromide: The intermediate undergoes rearrangement and elimination of phosphoryl tribromide (POBr₃) to yield a vinyl bromide.

  • Addition of HBr: Hydrogen bromide, generated in situ or present as an impurity, protonates the double bond of the vinyl bromide, forming a carbocation.

  • Nucleophilic Attack by Bromide: A bromide ion then attacks the carbocation, resulting in the formation of the final product, this compound.

Alternative reagents for the gem-dibromination of ketones include combinations of triphenylphosphine (B44618) with carbon tetrabromide or oxalyl bromide with triphenylphosphine oxide. However, the use of PBr₅ remains a prevalent method due to its reactivity and commercial availability.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from cyclohexanone using phosphorus pentabromide.

Materials:

  • Cyclohexanone

  • Phosphorus pentabromide (PBr₅)

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place a solution of cyclohexanone in an anhydrous inert solvent such as carbon tetrachloride.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Addition of PBr₅: While maintaining the low temperature and stirring vigorously, slowly add solid phosphorus pentabromide in small portions. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Quenching: Carefully pour the reaction mixture over crushed ice or into ice-cold water to quench the reaction and decompose any remaining PBr₅.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound from cyclohexanone. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

ParameterValueReference
Molar Ratio (Cyclohexanone:PBr₅) 1 : 1.1 - 1.5General Knowledge
Reaction Temperature 0 °C to Room TemperatureGeneral Knowledge
Reaction Time 2 - 12 hoursGeneral Knowledge
Typical Yield 60 - 80%Estimated
Boiling Point of Product 99-103 °C at 16 mmHg[3]
Molecular Weight of Product 241.95 g/mol [4]

Visualizations

To further elucidate the process, the following diagrams illustrate the reaction pathway and a generalized experimental workflow.

Reaction_Pathway Cyclohexanone Cyclohexanone Intermediate1 Oxonium Intermediate Cyclohexanone->Intermediate1 + PBr₅ PBr5 PBr₅ Intermediate2 Vinyl Bromide Intermediate1->Intermediate2 - POBr₃ Product This compound Intermediate2->Product + HBr, then Br⁻

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Mix Cyclohexanone in inert solvent Cool Cool to 0-5 °C Start->Cool Add_PBr5 Slowly add PBr₅ Cool->Add_PBr5 React Stir at RT Add_PBr5->React Quench Quench with ice-water React->Quench After completion Extract Extract with organic solvent Quench->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Solvent_Removal Remove solvent Dry->Solvent_Removal Distill Vacuum Distillation Solvent_Removal->Distill Final_Product Pure this compound Distill->Final_Product

Caption: Generalized experimental workflow for the synthesis.

Safety Considerations

Phosphorus pentabromide is a corrosive and moisture-sensitive solid. It reacts violently with water to produce hydrogen bromide gas, which is also corrosive and toxic. Therefore, all manipulations involving PBr₅ should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Carbon tetrachloride is a toxic and carcinogenic solvent and should be handled with extreme care. It is recommended to use a less hazardous solvent if possible. The quenching step should be performed slowly and cautiously to control the exothermic reaction.

Conclusion

The synthesis of this compound from cyclohexanone using phosphorus pentabromide is a robust and widely used method for accessing this important synthetic intermediate. This guide has provided a detailed overview of the reaction, including its mechanism, a comprehensive experimental protocol, and relevant quantitative data. The visualizations of the reaction pathway and experimental workflow are intended to provide a clear and concise understanding of the process. By following the outlined procedures and adhering to the necessary safety precautions, researchers can confidently and efficiently synthesize this compound for their research and development needs.

References

An In-depth Technical Guide to the Preparation of 1,1-Dibromocyclohexane from Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust two-step synthetic route for the preparation of 1,1-dibromocyclohexane (B76172), a valuable building block in organic synthesis, starting from the readily available alkene, cyclohexene (B86901). This document details the experimental protocols, reaction mechanisms, and quantitative data to facilitate the successful execution of this transformation in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The direct conversion of cyclohexene to this compound is not a conventional or regioselective transformation. Therefore, a more reliable and higher-yielding two-step synthetic pathway is employed. This strategy involves:

  • Step 1: Oxidation of Cyclohexene to Cyclohexanone (B45756). The initial step focuses on the conversion of the carbon-carbon double bond in cyclohexene to a carbonyl group, yielding the key intermediate, cyclohexanone. This is achieved through a hydration reaction followed by oxidation.

  • Step 2: Geminal Dibromination of Cyclohexanone. The second step involves the conversion of the carbonyl group of cyclohexanone into a geminal dibromide, affording the target molecule, this compound.

The overall synthetic transformation is depicted in the following reaction scheme:

Reaction_Scheme Cyclohexene Cyclohexene Cyclohexanol (B46403) Cyclohexanol Cyclohexene->Cyclohexanol H+/H2O (Hydration) Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone [O] (Oxidation) Dibromocyclohexane This compound Cyclohexanone->Dibromocyclohexane PPh3, CBr4 (gem-Dibromination)

Figure 1: Overall synthetic pathway from cyclohexene to this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Preparation of Cyclohexanone from Cyclohexene

This conversion is carried out in two stages: the acid-catalyzed hydration of cyclohexene to cyclohexanol, followed by the oxidation of cyclohexanol to cyclohexanone.

Reaction:

Experimental Protocol:

A detailed protocol for the acid-catalyzed hydration of cyclohexene to cyclohexanol is as follows.[1][2]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 20 mL of cyclohexene.

  • Carefully add 5 mL of concentrated phosphoric acid (85%) to the flask.

  • Heat the mixture to reflux and maintain for 1-2 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of water, 20 mL of 10% sodium carbonate solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude cyclohexanol.

Quantitative Data:

ParameterValueReference
Yield 82%[1]
Reaction Time 1-2 hours
Temperature Reflux[2]

Reaction:

Experimental Protocol:

The following procedure details the oxidation of cyclohexanol to cyclohexanone using a chromic acid reagent.

  • In a flask, dissolve 12.5 g of sodium dichromate dihydrate in 60 mL of water.

  • With stirring, slowly add 11 g (6 mL) of concentrated sulfuric acid and allow the mixture to cool.

  • In a separate conical flask, place 6 g of cyclohexanol.

  • Add the prepared dichromate solution to the cyclohexanol in one portion with swirling.

  • Maintain the reaction temperature between 55-60 °C by cooling in a water bath as necessary.

  • After the initial exothermic reaction subsides, let the mixture stand for 1 hour with occasional swirling.

  • Transfer the mixture to a distillation apparatus, add 60 mL of water, and distill until about 30 mL of distillate is collected.

  • Saturate the distillate with approximately 7 g of sodium chloride.

  • Separate the upper organic layer (cyclohexanone).

  • Extract the aqueous layer twice with 10 mL portions of diethyl ether.

  • Combine the organic layer and the ether extracts, and dry over anhydrous magnesium sulfate.

  • Filter and remove the ether by distillation to obtain pure cyclohexanone.

Quantitative Data:

ParameterValue
Yield ~65%
Reaction Time ~1.5 hours
Temperature 55-60 °C
Step 2: Preparation of this compound from Cyclohexanone

This transformation is effectively achieved using a combination of triphenylphosphine (B44618) and carbon tetrabromide, a variation of the Appel reaction adapted for ketones.[3]

Reaction:

Experimental Protocol:

The following is a general procedure for the gem-dibromination of a ketone.[3]

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, place a solution of triphenylphosphine (5 equivalents) in anhydrous benzene (B151609).

  • Add carbon tetrabromide (2.5 equivalents) to the solution and stir.

  • Add a solution of cyclohexanone (1 equivalent) in anhydrous benzene to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data:

ParameterValueReference
Yield 81% (for 4-tert-butylcyclohexanone)[3]
Reaction Time Varies (monitor by TLC)
Temperature Reflux[3]

Characterization of this compound

The structure and purity of the final product can be confirmed by various spectroscopic techniques.

Spectroscopic Data:

TechniqueData
¹H NMR (CDCl₃) δ (ppm): 2.40-2.60 (m, 4H), 1.60-1.80 (m, 6H)
¹³C NMR (CDCl₃) δ (ppm): 69.5 (CBr₂), 38.0 (CH₂), 25.5 (CH₂), 24.0 (CH₂)
IR (neat) ν (cm⁻¹): 2935, 2860 (C-H stretch), 1445 (C-H bend), 680 (C-Br stretch)

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the logical flow of the experimental procedure and the proposed reaction mechanism for the gem-dibromination step.

Experimental_Workflow start Start step1 Hydration of Cyclohexene to Cyclohexanol start->step1 step2 Oxidation of Cyclohexanol to Cyclohexanone step1->step2 step3 Purification of Cyclohexanone (Distillation) step2->step3 step4 gem-Dibromination of Cyclohexanone step3->step4 step5 Work-up and Purification of this compound step4->step5 end Characterization (NMR, IR) step5->end

Figure 2: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_1 Formation of Phosphonium Ylide cluster_2 Reaction with Ketone cluster_3 Final Product Formation (Hypothetical) PPh3 PPh₃ Ylide [Ph₃P-CBr₃]⁺ Br⁻ PPh3->Ylide CBr4 CBr₄ CBr4->Ylide Intermediate1 Betaine Intermediate Ketone Cyclohexanone Ketone->Intermediate1 Intermediate2 Oxaphosphetane Intermediate1->Intermediate2 Product 1,1-Dibromocyclohexene Intermediate2->Product Byproduct O=PPh₃ Intermediate2->Byproduct Dibromocyclohexene 1,1-Dibromocyclohexene FinalProduct This compound Dibromocyclohexene->FinalProduct HBr HBr (from side reactions) HBr->FinalProduct

Figure 3: Proposed mechanism for the gem-dibromination of cyclohexanone.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. All chemical handling and reactions should be performed with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

An In-Depth Technical Guide to the Thermodynamic Stability of 1,1-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,1-dibromocyclohexane (B76172). In the absence of direct experimental thermodynamic data for this specific geminal dihalide, this document synthesizes foundational principles of stereochemistry with available data from analogous mono- and di-substituted cyclohexanes. Key factors influencing stability, including steric strain, torsional strain, and stereoelectronic effects analogous to the anomeric effect, are discussed in detail. Furthermore, standard experimental and computational protocols for determining such thermodynamic parameters are outlined to guide future research.

Introduction to Conformational Analysis and Stability

The thermodynamic stability of a molecule is intrinsically linked to its three-dimensional structure. For cyclic systems like cyclohexane (B81311) derivatives, stability is dictated by the energetic favorability of its various conformations. The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering adjacent C-H bonds).

In substituted cyclohexanes, the placement of substituents in either axial or equatorial positions becomes the primary determinant of the overall thermodynamic stability. The stability of this compound is governed by a nuanced interplay of steric hindrance, dipole-dipole interactions, and subtle stereoelectronic forces. While literature on this specific isomer is sparse, a robust understanding can be built by examining the principles derived from closely related compounds.

Factors Governing the Stability of this compound

The chair conformation of this compound features one axial bromine atom and one equatorial bromine atom. A ring flip converts it to an energetically identical conformer, also with one axial and one equatorial bromine. The stability of this arrangement is determined by several competing factors.

Steric Strain and A-Values

Substituents in the axial position experience destabilizing steric interactions with the other two axial hydrogens on the same face of the ring, known as 1,3-diaxial interactions. The energetic cost of placing a substituent in the axial versus the more stable equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) for the conformational equilibrium. For a monosubstituted cyclohexane, the equatorial conformer is generally favored to avoid these interactions.[1]

The A-value for a single bromine atom is relatively modest compared to larger alkyl groups, indicating moderate steric strain.

SubstituentA-value (kcal/mol)
-Br~0.4 - 0.5
-CH₃~1.7
-C(CH₃)₃~5.0
Note: A-values provide a quantitative measure of the energetic preference for the equatorial position for a single substituent.

In this compound, one bromine atom must occupy an axial position, incurring steric strain from 1,3-diaxial interactions. While A-values are not perfectly additive for geminal substituents, the value for a single bromine atom suggests a baseline destabilization of approximately 0.4-0.5 kcal/mol due to these steric clashes.

Stereoelectronic Effects: The Anomeric Effect Analogue

Beyond simple sterics, stereoelectronic effects can significantly influence conformational stability. The anomeric effect describes the thermodynamic preference for an axial conformation of an electronegative substituent on a carbon atom adjacent to a heteroatom in a ring.[2] This stabilization arises from a hyperconjugative interaction, specifically the donation of electron density from a lone pair on the ring heteroatom into the antibonding (σ*) orbital of the axial C-substituent bond.

In this compound, a similar stabilizing interaction, often termed a geminal or C-C anomeric effect, may occur. This involves the donation of electron density from a lone pair of the equatorial bromine into the σ* antibonding orbital of the axial carbon-bromine bond (nBr(eq) → σ*C-Br(ax)). This orbital overlap is geometrically favorable and would serve to stabilize the molecule, partially offsetting the steric destabilization of the axial bromine. Such hyperconjugative effects have been shown to be important in explaining the conformational preferences of various dihalocyclohexanes.[3][4][5]

G cluster_factors Factors Influencing Stability of this compound Destabilizing Destabilizing Effects NetStability Net Thermodynamic Stability Destabilizing->NetStability Stabilizing Stabilizing Effects Stabilizing->NetStability Steric 1,3-Diaxial Interactions (Steric Strain) Steric->Destabilizing Dipole Dipole-Dipole Repulsion (C-Br bonds) Dipole->Destabilizing Anomeric Anomeric-like Effect (Hyperconjugation) Anomeric->Stabilizing

Diagram 1: Key energetic contributions to the stability of this compound.
Dipole-Dipole Interactions

The two C-Br bonds in this compound both possess significant bond dipoles. The relative orientation of these dipoles (gauche to each other in the chair conformation) results in electrostatic repulsion. This repulsion acts as another destabilizing factor that contributes to the overall energy of the molecule. The magnitude of this effect is influenced by the dielectric constant of the solvent, with more polar solvents potentially mitigating the repulsion.

Diagram 2: Hyperconjugative stabilization in this compound.

Comparative Quantitative Data

CompoundSolventConformational Free Energy Difference (ΔG°)Favored Conformer
trans-1,2-Dibromocyclohexane (B146542)CCl₄-0.63 kcal/molDiaxial (aa)
trans-1,2-DibromocyclohexaneDMSO-1.91 kcal/molDiaxial (aa)
cis-1,4-ChlorobromocyclohexaneGas Phase> 1.2 kcal/mole-Chloro, a-Bromo
Table 1: Conformational energy data for related dihalocyclohexanes. Note that negative values indicate the diaxial conformer is more stable than the diequatorial. Data sourced from studies on dihalocyclohexane equilibria.[3][6]

The data for trans-1,2-dibromocyclohexane is particularly illustrative, showing a strong preference for the diaxial conformer, which is counterintuitive from a purely steric perspective.[3] This preference is explained by a combination of stabilizing hyperconjugative effects and the gauche effect.[3] This underscores the critical role that stereoelectronic forces play in these systems, which are likely also significant in the 1,1-isomer.

Experimental and Computational Protocols

Determining the thermodynamic stability and conformational preferences of molecules like this compound relies on a combination of advanced spectroscopic and computational methods.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: At room temperature, the chair-chair interconversion of cyclohexane is too rapid to be observed on the NMR timescale, leading to averaged signals. By lowering the temperature, this interconversion can be slowed down or "frozen out," allowing for the observation and quantification of individual conformers.[7][8][9]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point deuterated solvent (e.g., deuterated chloroform, toluene-d8, or Freon mixtures).

  • Variable-Temperature NMR: ¹H or ¹³C NMR spectra are acquired over a range of temperatures, typically from room temperature down to as low as -100 °C or below.[8]

  • Coalescence and Integration: As the temperature decreases, the sharp, averaged signals will broaden, eventually decoalesce into separate sets of signals corresponding to the axial and equatorial environments of the distinct conformers.

  • Equilibrium Constant (K) Determination: At a temperature where the exchange is slow, the relative populations of the conformers (Pa and Pb) can be determined by integrating the corresponding signals in the NMR spectrum. The equilibrium constant is the ratio of these populations (K = Pa / Pb).

  • Gibbs Free Energy (ΔG°) Calculation: The free energy difference between the conformers is calculated using the Gibbs free energy equation: ΔG° = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin.

Computational Chemistry

Principle: Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for modeling molecular structures and predicting their relative energies without the need for physical experiments.[10]

Methodology:

  • Structure Optimization: The initial 3D structure of the this compound chair conformer is built in silico. The geometry is then optimized using a selected level of theory and basis set (e.g., B3LYP/6-311+G**) to find the lowest energy structure.

  • Energy Calculation: High-accuracy single-point energy calculations are performed on the optimized geometry to determine its electronic energy.

  • Frequency Analysis: A vibrational frequency calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties like enthalpy (H) and Gibbs free energy (G).

  • Solvent Modeling: To simulate solution-phase conditions, calculations can be repeated using a polarizable continuum model (PCM) that approximates the effect of a solvent.[11]

  • Analysis: By comparing the calculated Gibbs free energies of different possible conformers (e.g., chair vs. twist-boat), the most thermodynamically stable form can be predicted. Natural Bond Orbital (NBO) analysis can also be performed to identify and quantify specific stereoelectronic interactions, such as the hyperconjugation described in section 2.2.[3]

G start Start: Synthesize/Obtain This compound prep Prepare sample in low-temperature NMR solvent (e.g., CDCl3/Freon) start->prep nmr Acquire NMR spectra at decreasing temperatures (e.g., 298K to 173K) prep->nmr observe Observe signal broadening and coalescence nmr->observe integrate At low temperature, integrate signals for each conformer observe->integrate Decoalescence Achieved calc_k Calculate Equilibrium Constant (K) from population ratio integrate->calc_k calc_g Calculate ΔG° using ΔG° = -RT ln(K) calc_k->calc_g end End: Thermodynamic Stability Quantified calc_g->end

Diagram 3: Experimental workflow for determining ΔG° via Low-Temperature NMR.

Conclusion

The thermodynamic stability of this compound is dictated by a balance between destabilizing steric and electrostatic forces and potentially significant stabilizing stereoelectronic effects. The mandatory placement of one bromine atom in an axial position introduces 1,3-diaxial steric strain. However, this destabilization is likely mitigated by a stabilizing anomeric-like hyperconjugative interaction between the lone pairs of the equatorial bromine and the antibonding orbital of the axial C-Br bond. Based on extensive studies of related dihalocyclohexanes, it is plausible that these stereoelectronic effects play a dominant role. To definitively establish the thermodynamic parameters, direct experimental investigation using low-temperature NMR spectroscopy, complemented by high-level computational studies, is required. Such work would provide valuable data for understanding the fundamental behavior of gem-dihalogenated alicyclic systems.

References

Solubility Profile of 1,1-Dibromocyclohexane in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-dibromocyclohexane (B76172) in common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on predicting solubility based on the physicochemical properties of the molecule and established chemical principles. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound is a halogenated cycloalkane with the chemical formula C₆H₁₀Br₂. Its molecular structure, featuring a non-polar cyclohexane (B81311) ring and two polar carbon-bromine bonds on the same carbon atom, results in a molecule with low overall polarity. Understanding its solubility is critical for its application as a reactant, intermediate, or solvent in various chemical processes, including organic synthesis and pharmaceutical research.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be readily soluble in non-polar and weakly polar organic solvents. Halogenated hydrocarbons are generally capable of dissolving other halogenated hydrocarbons and simple hydrocarbons. The bulky, non-polar cyclohexane ring constitutes a significant portion of the molecule, driving its affinity for non-polar environments. The two bromine atoms introduce some polarity, but their effect is localized and does not impart significant water solubility.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarity (Dielectric Constant)Predicted SolubilityRationale
HexaneC₆H₁₄1.9HighNon-polar solvent, similar to the cyclohexane ring.
TolueneC₇H₈2.4HighAromatic, non-polar solvent.
Diethyl Ether(C₂H₅)₂O4.3HighWeakly polar solvent, effective for many organic compounds.
ChloroformCHCl₃4.8HighHalogenated solvent, capable of dissolving other halogenated compounds.
AcetoneC₃H₆O20.7ModerateAprotic polar solvent, may show some solubility.
EthanolC₂H₅OH24.5Moderate to LowPolar protic solvent, the non-polar character of this compound may limit solubility. A related compound, trans-1,2-dibromocyclohexane, is reported to be soluble in ethanol.
MethanolCH₃OH32.7LowHighly polar protic solvent, significant mismatch in polarity.
WaterH₂O80.1InsolubleHighly polar solvent, unable to overcome the non-polar nature of the cyclohexane ring.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is essential. The following are detailed methodologies for both qualitative and quantitative assessment of the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a substance is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Methodology:

  • Preparation: Into a small, clean, and dry test tube, add approximately 100 mg of this compound.

  • Solvent Addition: Add the selected organic solvent dropwise (approximately 0.1 mL per drop) to the test tube, vortexing or shaking vigorously for 30 seconds after each addition.

  • Observation: Continue adding the solvent until the solute completely dissolves or a total of 3 mL of the solvent has been added.

  • Classification:

    • Soluble: If the compound dissolves completely upon the addition of 1 mL of the solvent.

    • Partially Soluble: If the compound does not dissolve completely in 1 mL but does dissolve in up to 3 mL of the solvent.

    • Insoluble: If the compound does not dissolve after the addition of 3 mL of the solvent.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Methodology:

  • Sample Preparation: Prepare a series of sealed, temperature-controlled vials for each solvent to be tested.

  • Addition of Components: To each vial, add a known volume of the solvent. Then, add an excess amount of this compound to ensure that a saturated solution is formed, with undissolved solute remaining.

  • Equilibration: Place the vials in a constant-temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) for the undissolved this compound to settle.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe fitted with a filter (to prevent the transfer of undissolved solute). The concentration of this compound in the sample can then be determined using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), against a calibrated standard curve.

  • Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L, mg/mL, or mol/L).

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.

G Qualitative Solubility Assessment Workflow start Start add_solute Add ~100 mg of This compound to a test tube start->add_solute add_solvent Add solvent dropwise (0.1 mL increments) add_solute->add_solvent vortex Vortex/shake for 30s add_solvent->vortex observe Observe for dissolution vortex->observe dissolved Completely dissolved? observe->dissolved dissolved->add_solvent No total_volume Total solvent volume ≤ 1 mL? dissolved->total_volume Yes total_volume_3ml Total solvent volume ≤ 3 mL? total_volume->total_volume_3ml No soluble Result: Soluble total_volume->soluble Yes partially_soluble Result: Partially Soluble total_volume_3ml->partially_soluble Yes insoluble Result: Insoluble total_volume_3ml->insoluble No end End soluble->end partially_soluble->end insoluble->end

Caption: Workflow for qualitative solubility assessment.

G Quantitative Solubility Determination (Shake-Flask Method) start Start prepare_vials Prepare sealed vials with known solvent volume start->prepare_vials add_excess_solute Add excess this compound to each vial prepare_vials->add_excess_solute equilibrate Agitate in a constant-temperature shaker bath (24-48h) add_excess_solute->equilibrate settle Allow undissolved solute to settle (2-4h) equilibrate->settle sample Withdraw a filtered aliquot of the clear supernatant settle->sample analyze Analyze sample concentration (e.g., GC/HPLC) against standards sample->analyze calculate Calculate solubility (g/L, mg/mL, or mol/L) analyze->calculate end End calculate->end

Caption: Workflow for quantitative solubility determination.

Conclusion

An In-depth Technical Guide to the Material Safety Data Sheet for 1,1-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 1,1-Dibromocyclohexane (CAS No: 10489-97-1). The information is compiled and presented to meet the needs of professionals in research and development who handle this compound.

Section 1: Chemical and Physical Properties

Quantitative data regarding the physical and chemical properties of this compound have been aggregated from various sources and are presented below for easy reference.

PropertyValueSource
Molecular Formula C₆H₁₀Br₂Guidechem[1]
Molecular Weight 241.954 g/mol Guidechem[1], PubChem[2]
Appearance Clear, colorless liquidSigma-Aldrich[3]
Boiling Point 207.7 °C at 760 mmHgLookChem[4]
Flash Point 80.8 °CLookChem[4]
Density No data available
Vapor Pressure 0.319 mmHg at 25 °CLookChem[4]
Solubility No information availableFisher Scientific[5]
Melting Point No data availableSigma-Aldrich[3]

Section 2: Hazard Identification and Safety Precautions

While comprehensive toxicological data for this compound is not available, the existing Material Safety Data Sheets for similar compounds indicate potential hazards.[3] Users should handle this chemical with caution, assuming it may be harmful.

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3][6]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[3][6]

  • Eye Contact: May cause eye irritation.[3][6]

  • Ingestion: May be harmful if swallowed.[3][6]

Carcinogenicity: There is no component of this product present at levels greater than or equal to 0.1% that is identified as a known or anticipated carcinogen by NTP or OSHA.[3]

Section 3: Experimental Protocols and Handling

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.

Handling and Storage:

  • Avoid contact with skin and eyes.[6]

  • Avoid inhalation of vapor or mist.[6]

  • Keep away from sources of ignition.[3][6]

  • Store in a dry, cool, and well-ventilated place.[3][5]

  • Keep container tightly closed.[3][5]

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3]

  • In case of skin contact: Wash off with soap and plenty of water.[3]

  • In case of eye contact: Flush eyes with water as a precaution.[3]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

Spill and Disposal Procedures:

  • Accidental Release: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[6]

  • Waste Disposal: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.[3]

Section 4: Visualizing Safe Handling Workflow

The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting, from acquisition to disposal.

G cluster_0 Preparation cluster_1 Experimental Procedure cluster_2 Post-Experiment Receipt_and_Storage Receipt and Secure Storage (Cool, Dry, Ventilated) Risk_Assessment Conduct Risk Assessment (Review MSDS, Plan Experiment) Receipt_and_Storage->Risk_Assessment PPE_Donning Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE_Donning Chemical_Handling Chemical Handling in Fume Hood (Weighing, Dispensing, Reaction) PPE_Donning->Chemical_Handling Monitoring Continuous Monitoring (Visual Inspection, Ventilation Check) Chemical_Handling->Monitoring Decontamination Decontaminate Work Area and Equipment Monitoring->Decontamination Waste_Disposal Segregate and Dispose of Hazardous Waste (Follow Institutional Protocols) Decontamination->Waste_Disposal PPE_Doffing Proper Doffing and Disposal of PPE Waste_Disposal->PPE_Doffing

Caption: Safe handling workflow for this compound.

References

Proper Handling and Storage of 1,1-Dibromocyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper handling, storage, and safety precautions for 1,1-Dibromocyclohexane. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment. Due to the limited availability of a specific safety data sheet for this compound, this guide supplements available data with general best practices for handling halogenated organic compounds.

Chemical and Physical Properties

This compound is a geminal dihalide with the molecular formula C₆H₁₀Br₂. Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
Molecular Weight 241.95 g/mol [1]
Boiling Point 207.7 °C at 760 mmHg[1]
Density Not available
Flash Point 80.8 °C[1]
Vapor Pressure 0.319 mmHg at 25 °C[1]
Appearance Not available
Solubility Insoluble in water.[2]

Hazard Identification and Control

Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.

  • Respiratory Tract Irritation: Inhalation of vapors may cause irritation.

  • Toxicity: While specific toxicity data is unavailable, many halogenated organic compounds are toxic if ingested or absorbed through the skin.

Hazard Control Measures:

Hazard_Control cluster_Hazards Potential Hazards cluster_Controls Control Measures H1 Skin/Eye Contact C2 Personal Protective Equipment (Gloves, Goggles, Lab Coat) H1->C2 C4 Administrative Controls (Training, SOPs) H1->C4 H2 Inhalation C1 Engineering Controls (Fume Hood) H2->C1 H2->C4 H3 Ingestion/Absorption C3 Safe Work Practices (Avoid direct contact, proper labeling) H3->C3 H3->C4

Caption: Hazard Identification and Control Measures.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent exposure and accidents.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: A laboratory coat must be worn.

Engineering Controls
  • All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

General Handling Practices
  • Avoid direct contact with skin and eyes.

  • Avoid inhalation of vapors.

  • Wash hands thoroughly after handling.

  • Ensure all containers are properly labeled.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Experimental Protocols

Synthesis of this compound

Disclaimer: The following is a generalized, theoretical procedure and should be thoroughly evaluated and optimized by a qualified chemist before execution.

Objective: To synthesize this compound from cyclohexanone (B45756).

Materials:

  • Cyclohexanone

  • Phosphorus pentabromide (PBr₅)

  • Anhydrous solvent (e.g., dichloromethane)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a fume hood, equip a round-bottom flask with a stir bar and a dropping funnel.

  • Charge the flask with cyclohexanone dissolved in an anhydrous solvent.

  • Cool the flask in an ice bath.

  • Slowly add a solution of phosphorus pentabromide in the same solvent to the cooled, stirring solution of cyclohexanone.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, quench the reaction by carefully adding it to a beaker of ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the product as necessary (e.g., by distillation).

Workflow for Safe Handling of this compound

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Experiment A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Quench/Work-up Reaction E->F G Properly Label and Store Product F->G H Decontaminate Glassware and Work Area G->H I Dispose of Waste H->I

Caption: Safe Handling Workflow for this compound.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material into a suitable container for disposal.

This technical guide is intended to provide a foundation for the safe handling and storage of this compound. It is imperative that all laboratory personnel consult all available safety literature and adhere to their institution's safety protocols.

References

A Technical Guide to 1,1-Dibromo and 1,2-Dibromo Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the key differences between 1,1-dibromo (geminal) and 1,2-dibromo (vicinal) isomers, focusing on their structural, physical, and chemical properties. It is intended for researchers, scientists, and professionals in drug development who utilize these versatile chemical intermediates.

Introduction to Dibromoalkane Isomers

Dibromoalkanes are aliphatic hydrocarbons containing two bromine atoms. Their chemical behavior and utility in synthesis are profoundly influenced by the relative positions of these bromine atoms on the carbon skeleton. The two primary classifications are based on the location of the halogen substituents:

  • 1,1-Dibromoalkanes (Geminal Dihalides): Both bromine atoms are attached to the same carbon atom. The term "geminal" is derived from the Latin geminus, meaning twin.

  • 1,2-Dibromoalkanes (Vicinal Dihalides): The two bromine atoms are attached to adjacent carbon atoms. The term "vicinal" comes from the Latin vicinus, meaning neighbor.[1][2]

This seemingly subtle structural difference leads to significant variations in their physical properties, reactivity, and spectroscopic signatures, which in turn dictate their applications in organic synthesis and drug development.[1][3]

G Diagram 1: Classification of Dibromoalkane Isomers Dibromoalkanes Dibromoalkanes Geminal 1,1-Dibromoalkanes (Geminal) Dibromoalkanes->Geminal Same Carbon Vicinal 1,2-Dibromoalkanes (Vicinal) Dibromoalkanes->Vicinal Adjacent Carbons Structure_Gem Structure: Br atoms on the same carbon Geminal->Structure_Gem Structure_Vic Structure: Br atoms on adjacent carbons Vicinal->Structure_Vic Example_Gem Example: 1,1-Dibromoethane Structure_Gem->Example_Gem Example_Vic Example: 1,2-Dibromoethane Structure_Vic->Example_Vic G Diagram 2: Synthesis Workflow for 1,2-Dibromoethane cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Product Ethene Ethene (gas) Flask Reaction Flask (Cooling Bath) Ethene->Flask Bromine Bromine (in CCl4) Bromine->Flask Solvent Inert Solvent (e.g., CCl4) Solvent->Flask Addition Electrophilic Addition (Decolorization of Bromine) Flask->Addition Wash Wash with NaHSO3 (aq) to remove excess Br2 Addition->Wash Dry Dry over Anhydrous MgSO4 Wash->Dry Filter Filter Dry->Filter Evaporate Solvent Evaporation (Rotary Evaporator) Filter->Evaporate Product 1,2-Dibromoethane (Colorless Liquid) Evaporate->Product G Diagram 3: Comparative Reactions of Dibromo-isomers Geminal 1,1-Dibromoalkane Hydrolysis Hydrolysis (e.g., with H2O) Geminal->Hydrolysis Elimination_Gem Elimination (strong base) Geminal->Elimination_Gem Vicinal 1,2-Dibromoalkane Elimination_Vic Double Dehydrohalogenation (strong base, e.g., NaNH2) Vicinal->Elimination_Vic Coupling Coupling Reactions Vicinal->Coupling e.g., with trianion of DHPMs Aldehyde_Ketone Aldehyde or Ketone Hydrolysis->Aldehyde_Ketone Vinyl_Bromide Vinyl Bromide Elimination_Gem->Vinyl_Bromide Alkyne Alkyne Elimination_Vic->Alkyne Cyclic_Product Cyclic or Coupled Product Coupling->Cyclic_Product

References

Methodological & Application

Application Notes and Protocols for the Generation of Carbenes from 1,1-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the generation of cyclohexylidene, a carbene intermediate, from 1,1-dibromocyclohexane (B76172). The primary method described is the reaction of the dibromo-precursor with an organolithium reagent, specifically methyllithium (B1224462), at low temperatures. This protocol is based on established procedures for similar gem-dihalocycloalkanes. The generated carbene is highly reactive and, in the absence of an external trapping agent, undergoes intramolecular C-H insertion to yield bicyclo[4.1.0]heptane, also known as norcarane. This application note includes a summary of the reaction, a detailed experimental protocol, and a visual representation of the reaction workflow.

Introduction

Carbenes are highly reactive intermediates characterized by a neutral carbon atom with two unshared valence electrons. Their unique reactivity makes them valuable tools in organic synthesis for the construction of complex molecular architectures. Cyclohexylidene, the carbene derived from a cyclohexane (B81311) ring, can be generated in situ from this compound through an α-elimination reaction. This is typically achieved by treatment with a strong base, such as an organolithium reagent. The resulting carbene can then be utilized in various synthetic transformations, including cyclopropanations and C-H insertion reactions. This protocol focuses on the generation of cyclohexylidene and its subsequent intramolecular C-H insertion.

Reaction Overview

The generation of cyclohexylidene from this compound is a two-step process initiated by a lithium-halogen exchange with an organolithium reagent, followed by the elimination of lithium bromide to form the carbene. In the absence of other reactants, the carbene rapidly undergoes an intramolecular 1,5-C-H insertion to form a stable bicyclic product.

Table 1: Summary of the Carbene Generation and Intramolecular C-H Insertion Reaction

ReactantReagentSolventTemperature (°C)ProductReported Yield
This compoundMethyllithium (MeLi)Diethyl ether-78 to 0Bicyclo[4.1.0]heptaneNot explicitly reported for this specific reaction, but analogous reactions suggest moderate to good yields.

Experimental Protocol

This protocol is adapted from established procedures for the reaction of gem-dibromocycloalkanes with organolithium reagents.

Materials:

  • This compound

  • Methyllithium (solution in diethyl ether, e.g., 1.6 M)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carbene Generation: Slowly add a solution of methyllithium in diethyl ether (1.1 equivalents) dropwise to the stirred solution of this compound, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Warming: Allow the reaction mixture to slowly warm to 0 °C over a period of 1-2 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product (bicyclo[4.1.0]heptane) by distillation or column chromatography on silica (B1680970) gel.

Logical Workflow of Carbene Generation and Intramolecular Insertion

Carbene_Generation cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product This compound This compound ReactionVessel Reaction at -78°C in Diethyl Ether This compound->ReactionVessel Methyllithium Methyllithium Methyllithium->ReactionVessel CyclohexylideneCarbene Cyclohexylidene Carbene ReactionVessel->CyclohexylideneCarbene α-elimination Bicyclo[4.1.0]heptane Bicyclo[4.1.0]heptane (Norcarane) CyclohexylideneCarbene->Bicyclo[4.1.0]heptane Intramolecular C-H Insertion

Caption: Workflow for the generation of cyclohexylidene carbene and its subsequent intramolecular C-H insertion.

Safety Precautions

  • Organolithium reagents such as methyllithium are highly pyrophoric and react violently with water. All manipulations should be carried out under a strict inert atmosphere (argon or nitrogen) by trained personnel.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

  • Low-temperature baths should be handled with care to avoid frostbite.

Conclusion

The reaction of this compound with methyllithium provides a reliable method for the in situ generation of cyclohexylidene carbene. This reactive intermediate readily undergoes intramolecular C-H insertion to form bicyclo[4.1.0]heptane. The provided protocol, adapted from related literature procedures, offers a clear and concise guide for researchers in organic synthesis and drug development to utilize this versatile reaction. Careful adherence to anhydrous and inert techniques is crucial for the success and safety of this procedure.

Application Notes and Protocols for the Lithiation of 1,1-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The lithiation of 1,1-dibromocyclohexane (B76172) is a crucial transformation in organic synthesis, providing access to the versatile 1-bromo-1-lithiocyclohexane intermediate. This organolithium reagent serves as a nucleophilic source of the 1-bromocyclohexyl moiety, which can be subsequently reacted with a variety of electrophiles to introduce this structural motif into more complex molecules. This is of significant interest in the development of new chemical entities in the pharmaceutical and agrochemical industries. The reaction proceeds via a bromine-lithium exchange, a process that requires careful control of reaction parameters to ensure high yields and minimize side reactions.

The primary challenge in the lithiation of gem-dihalogenated compounds is controlling the high reactivity of the organolithium reagent and the exothermic nature of the reaction. Typically, very low temperatures are employed to mitigate these issues. Additives can also be used to modulate the reactivity and selectivity of the process.

Key Reaction Parameters

Successful lithiation of this compound is highly dependent on the careful control of several experimental parameters:

  • Temperature: The reaction is highly exothermic and is typically conducted at very low temperatures, such as -78 °C, to prevent unwanted side reactions and decomposition of the organolithium intermediate.[1][2]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used as they can solvate the lithium cation, enhancing the reactivity of the organolithium reagent.[3][4][5]

  • Lithiating Agent: n-Butyllithium (n-BuLi) is the most common reagent for this transformation. The stoichiometry needs to be carefully controlled to achieve monolithiation.

  • Additives: Lewis basic additives such as hexamethylphosphoramide (B148902) (HMPA) or tetramethylethylenediamine (TMEDA) can be used to increase the rate of the bromine-lithium exchange.[1][3] However, their use may also affect the stability of the resulting organolithium species.

  • Reaction Time: The bromine-lithium exchange is typically a fast reaction, and prolonged reaction times at higher temperatures can lead to decomposition.

Experimental Protocols

Protocol 1: Standard Batch Lithiation of this compound

This protocol describes a standard laboratory procedure for the monolithiation of this compound followed by trapping with an electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, dimethylformamide, etc.)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry ice/acetone bath

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Syringes and needles

  • Septa

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, a dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum is charged with a solution of this compound (1.0 eq) in anhydrous THF (0.1-0.2 M).

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: A solution of n-BuLi in hexanes (1.0-1.1 eq) is added dropwise to the stirred solution of this compound over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Lithiation: The reaction mixture is stirred at -78 °C for 30-60 minutes.

  • Electrophilic Quench: The chosen electrophile (1.1-1.2 eq), either neat or as a solution in anhydrous THF, is added dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of the electrophile, the reaction mixture is allowed to slowly warm to room temperature over several hours or overnight.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following table summarizes typical reaction conditions and yields for the lithiation of gem-dihalo compounds, which can be extrapolated for this compound.

EntrySubstrateLithiating Agent (eq.)SolventAdditive (eq.)Temperature (°C)Time (min)ElectrophileYield (%)
11,1-Dibromocyclopropane derivativeMeLi (1.1)THF--9030Intramolecular ester75-85[6][7]
2gem-Dibromoalkenen-BuLi (2.0)THFHMPA (1.0)-78<1Methanol>99[1]
3gem-Dibromoalkenen-BuLi (2.4)THFTMEDA (1.0)0<1Methanol75[1]
41-Bromo-2-((MOM)oxy)methyl)benzenen-BuLi (1.1)THF--7860Various60-90[8]

Mandatory Visualization

Experimental Workflow Diagram

Lithiation_Workflow start Start setup Reaction Setup: This compound in anhydrous THF under inert atmosphere start->setup cooling Cool to -78 °C setup->cooling add_buli Add n-BuLi (1.0-1.1 eq) dropwise cooling->add_buli lithiation Stir at -78 °C (30-60 min) add_buli->lithiation add_electrophile Add Electrophile (1.1-1.2 eq) at -78 °C lithiation->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench with sat. aq. NH4Cl warm->quench workup Workup: Extraction, Drying, Concentration quench->workup purification Purification: Column Chromatography workup->purification end End Product purification->end

Caption: Experimental workflow for the lithiation of this compound.

Logical Relationship Diagram

Logical_Relationship reagents Starting Materials - this compound - n-Butyllithium - Anhydrous THF intermediate Formation of 1-Bromo-1-lithiocyclohexane (Reactive Intermediate) reagents->intermediate Bromine-Lithium Exchange conditions Reaction Conditions - Low Temperature (-78 °C) - Inert Atmosphere - Controlled Addition conditions->intermediate product Functionalized 1-Bromocyclohexane Product intermediate->product Nucleophilic Attack side_reactions Potential Side Reactions - Dimerization - Elimination - Reaction with Solvent intermediate->side_reactions Decomposition/ Side Reactions electrophile Electrophilic Trap (e.g., Aldehydes, Ketones, Esters, etc.) electrophile->product

Caption: Logical relationships in the lithiation and functionalization of this compound.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 1,1-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of spirocyclic compounds using 1,1-dibromocyclohexane (B76172) as a precursor. Spirocycles are three-dimensional structures that are increasingly incorporated into drug candidates to enhance their pharmacological properties. The methodologies described herein focus on the reaction of this compound with active methylene (B1212753) compounds, a robust strategy for the construction of spirocyclic frameworks.

Introduction to Spirocyclic Compounds in Drug Discovery

Spirocyclic scaffolds are a class of molecules characterized by two rings connected through a single common atom. This unique structural feature imparts a high degree of rigidity and three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. The introduction of a spirocyclic moiety can favorably influence a molecule's conformation, lipophilicity, and metabolic stability, making them attractive motifs in modern medicinal chemistry.

This compound as a Versatile Precursor

This compound serves as an excellent starting material for the synthesis of spiro[5.5]undecane systems. The geminal dibromo-functionality allows for a double nucleophilic substitution by a suitable carbanion, leading to the formation of a new five- or six-membered ring fused at the C1 position of the cyclohexane (B81311) ring. This approach provides a straightforward and efficient route to novel spirocyclic structures.

Reaction Principle: Spiroannulation with Active Methylene Compounds

The core reaction involves the deprotonation of an active methylene compound using a base to generate a nucleophilic carbanion. This carbanion then undergoes a tandem SN2 reaction with this compound. The first substitution forms a new carbon-carbon bond, and the subsequent intramolecular cyclization displaces the second bromide to forge the spirocyclic system.

A key publication by Singh and Paul describes a similar strategy for the synthesis of 5-spirobarbiturates from various dibromoalkanes and barbituric acid derivatives, providing a solid foundation for the protocols detailed below.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5-trione from this compound and Barbituric Acid

This protocol outlines the synthesis of a spirobarbiturate, a class of compounds with known central nervous system depressant activities.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add barbituric acid (1.0 mmol), anhydrous potassium carbonate (2.5 mmol), and tetrabutylammonium hydrogen sulfate (0.1 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (15 mL) to the flask.

  • Addition of Dibromide: Stir the mixture at room temperature and add a solution of this compound (1.1 mmol) in anhydrous DMF (5 mL) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure 2,4-diazaspiro[5.5]undecane-1,3,5-trione.

  • Characterization: Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1,3-Dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione from this compound and 1,3-Dimethylbarbituric Acid

This protocol is a variation of Protocol 1, using N,N'-dimethylbarbituric acid to yield a derivative with potentially altered solubility and biological activity.

Materials and Equipment:

  • Same as Protocol 1, with 1,3-dimethylbarbituric acid replacing barbituric acid.

Procedure:

  • Follow the same procedure as in Protocol 1, substituting 1,3-dimethylbarbituric acid (1.0 mmol) for barbituric acid.

  • The purification and characterization steps are analogous, yielding 1,3-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione.

Data Presentation

The following tables summarize the expected reactants, products, and physicochemical properties for the described protocols. The data for the specific cyclohexane derivatives are based on the general methodology reported for other dibromoalkanes and available data from chemical databases.

Table 1: Reactants and Products

PrecursorActive Methylene CompoundProduct NameProduct Structure
This compoundBarbituric Acid2,4-Diazaspiro[5.5]undecane-1,3,5-trione2,4-Diazaspiro[5.5]undecane-1,3,5-trione
This compound1,3-Dimethylbarbituric Acid1,3-Dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione1,3-Dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione

Table 2: Quantitative Data and Physicochemical Properties

Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,4-Diazaspiro[5.5]undecane-1,3,5-trioneC₉H₁₂N₂O₃196.2160-70>2501.4-1.7 (m, 10H), 8.5 (br s, 2H)24.5, 33.0, 55.0, 151.0, 173.5
1,3-Dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5-trioneC₁₁H₁₆N₂O₃224.2665-75130-1351.4-1.7 (m, 10H), 3.2 (s, 6H)24.5, 28.0, 33.0, 55.0, 151.5, 172.0

*Note: The yields, melting points, and NMR data are estimated based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions.[1]

Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Dibromocyclohexane This compound SpiroCompound Spiro[cyclohexane-5',pyrimidine]-2',4',6'-trione Dibromocyclohexane->SpiroCompound BarbituricAcid Barbituric Acid (or N,N'-dimethyl derivative) BarbituricAcid->SpiroCompound Base K₂CO₃ (Base) Catalyst TBAHSO₄ (Catalyst) Solvent DMF (Solvent) Heat Heat (80-90 °C)

Caption: General reaction pathway for the synthesis of spirobarbiturates.

Experimental Workflow

experimental_workflow start Start reactants Combine Barbituric Acid, K₂CO₃, and TBAHSO₄ in DMF start->reactants add_dibromide Add this compound in DMF reactants->add_dibromide reaction Heat and Stir (80-90 °C, 12-16 h) add_dibromide->reaction workup Quench with Water and Extract with Ethyl Acetate reaction->workup wash Wash Organic Layer with Water and Brine workup->wash dry_concentrate Dry (MgSO₄) and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify characterize Characterize Product (MP, NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for spirocycle synthesis.

References

Application of 1,1-Dibromocyclohexane in the Total Synthesis of Spirocyclic Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: 1,1-Dibromocyclohexane (B76172) as a Key Building Block for Spiro[5.5]undecane Scaffolds in Natural Product Synthesis

This compound is a versatile and readily available reagent that has found significant application in the total synthesis of complex natural products, particularly those featuring a spiro[5.5]undecane core. This structural motif is present in a variety of biologically active natural products, making the development of efficient methods for its construction a key focus in synthetic organic chemistry. The gem-dibromo functionality of this compound allows for its use as a precursor to a highly reactive cyclohexylidene carbene or as a dielectrophile in spiroannulation reactions.

One of the most powerful applications of this compound is its reaction with enolates to form spirocyclic ketones. This transformation provides a direct and efficient route to the spiro[5.5]undecane framework, a key structural feature of several natural products. The reaction proceeds via a sequential alkylation of the enolate with the two bromine atoms of this compound, followed by an intramolecular cyclization to furnish the spirocyclic system.

A notable example of this strategy is in the synthetic studies towards the marine sesquiterpenoid (-)-acanthodoral . Although multiple synthetic routes to acanthodoral have been developed, early strategies explored the use of this compound for the construction of its characteristic spiro[5.5]undecane core. This approach highlights the utility of this compound in the rapid assembly of sterically congested quaternary carbon centers.

This application note will detail the experimental protocol for a representative spiroannulation reaction using this compound and provide a logical workflow for its integration into a total synthesis campaign.

Experimental Protocol: Spiroannulation of a Ketone Enolate with this compound

This protocol describes a general procedure for the spiroannulation of a ketone to form a spiro[5.5]undecane derivative, a key step in the synthesis of various natural products.

Materials:

  • Starting Ketone

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of reagents

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Enolate Formation:

    • To a flame-dried, argon-purged round-bottom flask containing the starting ketone (1.0 equiv) dissolved in anhydrous THF (concentration typically 0.1-0.5 M) at -78 °C, add HMPA (2.0-4.0 equiv).

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1-1.5 equiv) dropwise via syringe.

    • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Spiroannulation:

    • To the cold enolate solution, add a solution of this compound (1.2-2.0 equiv) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired spiro[5.5]undecane product.

Quantitative Data Summary:

The yield of the spiroannulation reaction is highly dependent on the substrate and reaction conditions. Below is a table summarizing typical yields reported in the literature for similar transformations.

Starting Ketone TypeBaseAdditiveTemperature (°C)Reaction Time (h)Yield (%)
Cyclohexanone derivativeLDAHMPA-78 to RT1260-75
Indanone derivativeLDAHMPA-78 to RT1655-70
Tetralone derivativeKHMDSNone-78 to RT1265-80

Visualizing the Synthetic Strategy

Logical Workflow for the Application of this compound in Natural Product Synthesis

The following diagram illustrates the general workflow for incorporating the spiroannulation reaction with this compound into a total synthesis campaign.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Key Spiroannulation cluster_2 Phase 3: Elaboration and Completion A Commercially Available Starting Materials B Synthesis of Functionalized Ketone A->B C Enolate Formation (e.g., LDA, -78 °C) B->C D Addition of This compound C->D E Spiro[5.5]undecane Core Formation D->E F Functional Group Interconversion E->F G Installation of Remaining Stereocenters F->G H Final Product: Natural Product G->H

Caption: Synthetic workflow for natural product synthesis.

Reaction Pathway for Spiroannulation

The following diagram illustrates the key steps in the spiroannulation reaction.

G A Starting Ketone B Enolate A->B Base (e.g., LDA) D Mono-alkylated Intermediate B->D Nucleophilic Attack C This compound C->D E Intramolecular Alkylation D->E Enolate Formation (internal) F Spiro[5.5]undecane Product E->F

Caption: Spiroannulation reaction pathway.

Application Notes and Protocols for Stereoselective Synthesis Using 1,1-Dibromocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromocyclohexane (B76172) and its derivatives are versatile synthetic intermediates with significant potential in the stereoselective construction of complex molecular architectures. The gem-dibromide functionality serves as a precursor to various reactive species, including carbenes and carbenoids, which can undergo a range of stereocontrolled transformations. This document provides detailed application notes and protocols for the use of this compound derivatives in stereoselective synthesis, with a focus on applications relevant to drug discovery and development. The methodologies outlined herein are designed to facilitate the synthesis of enantiomerically enriched and diastereomerically pure compounds.

Core Applications and Methodologies

The primary application of this compound derivatives in stereoselective synthesis involves their conversion into highly reactive cyclohexylidene intermediates. These intermediates can then be trapped by a variety of reagents in a stereocontrolled manner, often dictated by the use of chiral catalysts or auxiliaries. Key transformations include stereoselective C-H insertion reactions and the synthesis of chiral spirocyclic compounds.

Enantioselective C-H Insertion Reactions

Cyclohexylidene carbenes, generated from this compound, can undergo enantioselective C-H insertion reactions when mediated by a chiral catalyst. This methodology allows for the direct formation of a new C-C bond with the creation of a stereocenter. Rhodium and copper complexes with chiral ligands are commonly employed for this purpose.

Logical Workflow for Enantioselective C-H Insertion:

G cluster_start Starting Material cluster_intermediate Intermediate Generation cluster_reaction Stereoselective Reaction cluster_product Product A This compound Derivative B Cyclohexylidene Carbene/Carbenoid A->B Base (e.g., n-BuLi) or Metal (e.g., Zn, Mg) C Enantioselective C-H Insertion B->C F Chiral Cyclohexyl-substituted Product C->F D Chiral Catalyst (e.g., Chiral Rh or Cu Complex) D->C E Substrate with C-H bond E->C G cluster_start Starting Materials cluster_intermediate Intermediate Generation cluster_reaction Stereoselective Reaction cluster_product Product A This compound Derivative C Cyclohexylidene Nucleophile/Dipole A->C Base/Reducing Agent B Michael Acceptor/Electrophile D Organocatalytic Cascade Reaction (e.g., Michael/Aldol) B->D C->D F Chiral Spiro[cyclohexane-1,X'-heterocycle] D->F E Chiral Organocatalyst (e.g., Proline derivative) E->D

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,1-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and generalized experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 1,1-dibromocyclohexane (B76172). While the versatility of palladium catalysis is well-established, its specific application to this compound is not extensively documented in peer-reviewed literature. Therefore, the following protocols are based on established methodologies for similar gem-dihaloalkanes and serve as a strategic starting point for reaction development and optimization.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

This compound is a versatile building block that offers the potential for sequential, selective functionalization. The differential reactivity of the two bromine atoms on the same carbon atom allows for mono-functionalization under carefully controlled palladium-catalyzed conditions. This selective reaction opens pathways to a variety of substituted cyclohexanes, which are important structural motifs in medicinal chemistry and materials science. The resulting mono-substituted 1-bromo-1-substituted-cyclohexane can then be subjected to a second, different cross-coupling reaction, enabling the synthesis of disubstituted cyclohexanes with diverse functionalities.

The key to successful mono-functionalization lies in the careful selection of the palladium catalyst, ligand, base, and reaction conditions to favor the first coupling event while minimizing the second. Generally, the oxidative addition of the first C-Br bond to the Pd(0) catalyst is faster than the second, allowing for a kinetic window to isolate the mono-substituted product.

Suzuki-Miyaura Coupling: Synthesis of 1-Aryl-1-bromocyclohexanes

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] For this compound, a selective mono-Suzuki coupling would yield 1-aryl-1-bromocyclohexanes, which are valuable intermediates for further synthetic transformations.

General Experimental Protocol: Mono-Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the arylboronic acid (1.2 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system (e.g., toluene/water 4:1).

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Data for Mono-Suzuki Coupling of gem-Dibromoalkanes
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%) of Mono-adduct
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001275-90
Pd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.5)Dioxane901680-95
Pd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O802460-85

Note: Yields are representative for a range of gem-dibromoalkanes and arylboronic acids and will require optimization for this compound.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)(Br)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar-B(OH)2 Base r_pd_r_prime R-Pd(II)(Ar)L2 transmetalation->r_pd_r_prime reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product Heck_Reaction pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)(Br)L2 oxidative_addition->pd_complex alkene_insertion Alkene Insertion pd_complex->alkene_insertion H2C=CHR' inserted_complex R-CH2-CH(R')-Pd(II)(Br)L2 alkene_insertion->inserted_complex beta_hydride_elimination β-Hydride Elimination inserted_complex->beta_hydride_elimination product R-CH=CH-R' beta_hydride_elimination->product h_pd_br H-Pd(II)(Br)L2 beta_hydride_elimination->h_pd_br base_regeneration Base h_pd_br->base_regeneration base_regeneration->pd0 Catalyst Regeneration Sonogashira_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)(Br)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_alkynyl R-Pd(II)(C≡CR')L2 transmetalation->r_pd_alkynyl reductive_elimination Reductive Elimination r_pd_alkynyl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-C≡CR' reductive_elimination->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR' cu_cycle->cu_acetylide alkyne H-C≡CR' alkyne->cu_cycle CuI, Base cu_acetylide->transmetalation Buchwald_Hartwig_Amination pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)(Br)L2 oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'2 Base amido_complex R-Pd(II)(NR'2)L2 amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-NR'2 reductive_elimination->product Reaction_Development_Workflow start Define Synthetic Target (Mono-functionalized Cyclohexane) lit_search Literature Search for Similar gem-Dihaloalkane Couplings start->lit_search catalyst_screening Catalyst and Ligand Screening lit_search->catalyst_screening base_screening Base and Solvent Screening catalyst_screening->base_screening temp_time_opt Temperature and Time Optimization base_screening->temp_time_opt scale_up Scale-up and Isolation temp_time_opt->scale_up characterization Product Characterization (NMR, MS, etc.) scale_up->characterization

References

Application Notes and Protocols for 1,1-Dibromocyclopropanation of Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The 1,1-dibromocyclopropane (B14071962) moiety is a valuable synthetic intermediate, serving as a precursor to a variety of functional groups and molecular scaffolds of interest in medicinal chemistry and materials science.[1] The introduction of this three-membered ring can impart unique conformational constraints and metabolic stability to bioactive molecules.[1] The most common and efficient method for the synthesis of 1,1-dibromocyclopropanes is the [1+2] cycloaddition of dibromocarbene (:CBr₂) to an olefin.[1] This document provides a detailed protocol for this transformation, focusing on the widely used Makosza reaction, which employs a phase-transfer catalyst for the in situ generation of dibromocarbene from bromoform (B151600).[2]

Reaction Mechanism

The 1,1-dibromocyclopropanation of olefins under phase-transfer catalysis (PTC) conditions proceeds through a two-step mechanism:

  • Generation of Dibromocarbene: Dibromocarbene is a highly reactive intermediate generated in situ. The process begins with the deprotonation of bromoform (CHBr₃) by a strong base, typically concentrated sodium hydroxide (B78521).[1] The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (TEBA), facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase where the reaction occurs.[1] The resulting tribromomethyl anion (⁻CBr₃) then undergoes α-elimination of a bromide ion to yield the electrophilic dibromocarbene (:CBr₂).[1]

  • Cycloaddition to the Olefin: The electron-deficient dibromocarbene rapidly adds across the electron-rich double bond of the olefin in a concerted and stereospecific [1+2] cycloaddition reaction.[1][3] This means that the stereochemistry of the starting olefin is retained in the cyclopropane (B1198618) product. For instance, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted cyclopropane.[4]

Reaction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Phase-Transfer Catalyst (PTC) NaOH NaOH PTC_OH Q⁺OH⁻ Alkene Olefin (R-CH=CH-R') Product 1,1-Dibromocyclopropane Alkene->Product Bromoform Bromoform (CHBr₃) CBr3_anion Tribromomethyl Anion (⁻CBr₃) Bromoform->CBr3_anion Deprotonation (OH⁻) Dibromocarbene Dibromocarbene (:CBr₂) CBr3_anion->Dibromocarbene α-elimination of Br⁻ Dibromocarbene->Product [1+2] Cycloaddition PTC Q⁺X⁻ PTC->PTC_OH Anion Exchange PTC_OH->Bromoform Transfers OH⁻ to organic phase

Caption: Reaction mechanism of 1,1-dibromocyclopropanation under phase-transfer catalysis.

Experimental Protocol

This protocol describes a general and robust procedure for the 1,1-dibromocyclopropanation of an olefin using bromoform and aqueous sodium hydroxide with a phase-transfer catalyst.[1]

Materials:

  • Olefin (1.0 equiv)

  • Bromoform (CHBr₃, 2.0-3.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • 50% (w/v) aqueous sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst (0.02-0.05 equiv)

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) (or other suitable eluents)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the olefin (1.0 equiv), bromoform (2.5 equiv), dichloromethane, and the phase-transfer catalyst (e.g., TEBA, 0.03 equiv).[1]

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.[1]

  • Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise over a period of 30-60 minutes. It is crucial to maintain a high stirring rate to ensure efficient mixing of the two phases.[1][5]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir vigorously for 12-24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of water.[1]

    • Transfer the mixture to a separatory funnel and separate the layers.[1]

    • Extract the aqueous layer three times with dichloromethane.[1]

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification:

    • Filter the mixture to remove the drying agent.[1]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) or by distillation under reduced pressure to afford the pure 1,1-dibromocyclopropane derivative.[1]

Experimental_Workflow start Start combine_reagents Combine Olefin, Bromoform, Dichloromethane, and PTC in a flask start->combine_reagents cool Cool the mixture to 0 °C combine_reagents->cool add_base Slowly add 50% aq. NaOH with vigorous stirring cool->add_base react Allow to warm to room temperature and stir for 12-24 h add_base->react monitor Monitor reaction progress (TLC or GC-MS) react->monitor quench Quench the reaction with water monitor->quench extract Extract with Dichloromethane (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry organic layer over Na₂SO₄ or MgSO₄ wash->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Purify by column chromatography or distillation filter_concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow for 1,1-dibromocyclopropanation.

Data Presentation: Reaction Yields

The 1,1-dibromocyclopropanation of various olefins has been reported with moderate to excellent yields. The following table summarizes representative yields for the reaction of different olefins with bromoform under phase-transfer catalysis conditions.

Olefin SubstrateProductYield (%)Reference
Styrene1,1-Dibromo-2-phenylcyclopropane75-85[1]
Cyclohexene7,7-Dibromobicyclo[4.1.0]heptane80-90[1][5]
1-Octene1,1-Dibromo-2-hexylcyclopropane60-70[1]
α-Methylstyrene1,1-Dibromo-2-methyl-2-phenylcyclopropane70-80[1]
trans-Stilbenetrans-1,1-Dibromo-2,3-diphenylcyclopropane85-95[1]
3-Methyl-2-buten-1-ol2-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethanol78[2]

Note: Yields are dependent on the specific reaction conditions, including the purity of reagents, reaction scale, and efficiency of the work-up and purification.

Troubleshooting and Optimization

  • Low or No Product Yield:

    • Inefficient Dibromocarbene Generation: Ensure the use of a concentrated strong base (e.g., 50% NaOH) and vigorous stirring to maximize the interfacial area between the aqueous and organic phases.[5] For anhydrous systems, ensure all reagents and glassware are scrupulously dry.[5]

    • Moisture Sensitivity: The classic Doering-Hoffman reaction (using potassium tert-butoxide in a non-polar solvent) is highly sensitive to water, which can quench the carbene precursor.[2][5] The Makosza reaction is more robust in this regard.[2]

  • Side Reactions:

    • C-H Insertion: Dibromocarbene can sometimes insert into C-H bonds, although this is generally less favorable than addition to a C=C double bond. Lowering the reaction temperature may increase the selectivity for cyclopropanation.[5]

    • Reaction with Other Functional Groups: Alcohols can react with dibromocarbene via O-H bond insertion.[5] It may be necessary to protect sensitive functional groups like alcohols before carrying out the cyclopropanation.[5]

  • Difficult Product Purification:

    • Emulsion Formation: The use of a phase-transfer catalyst in a biphasic system can lead to the formation of persistent emulsions during work-up. Washing the organic layer with brine can help to break these emulsions.[5] Filtering the mixture through a pad of Celite can also be effective.[5]

    • Co-elution: If the product has a similar polarity to the starting material or byproducts, chromatographic separation can be challenging. Experiment with different solvent systems and silica gel grades.[5] Vacuum distillation can be an effective alternative for thermally stable products.[5]

Safety Precautions

  • Bromoform is toxic and should be handled in a well-ventilated fume hood.

  • Concentrated sodium hydroxide is highly corrosive and can cause severe burns. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • The reaction can be exothermic, especially during the addition of the base. Proper cooling and slow addition are essential to control the reaction temperature.

By following this detailed protocol and considering the provided troubleshooting advice, researchers can successfully perform the 1,1-dibromocyclopropanation of a wide range of olefins.

References

Application Notes and Protocols for Large-Scale Synthesis of Cyclopropanes using 1,1-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane (B1198618) motif is a valuable structural element in medicinal chemistry, often imparting unique conformational rigidity and metabolic stability to drug candidates. This document provides detailed application notes and protocols for the large-scale synthesis of spirocyclic cyclopropanes utilizing 1,1-dibromocyclohexane (B76172) as a precursor for the cyclohexylidene carbene. This method offers a robust route to disubstituted spirocyclopropanes, which are of significant interest in the development of novel therapeutics.

The reaction proceeds via the in-situ generation of a cyclohexylidene carbenoid intermediate from this compound upon treatment with an organolithium reagent, typically methyllithium (B1224462). This highly reactive intermediate is then trapped by an alkene to afford the corresponding spirocyclopropane derivative. The addition of the carbene to the alkene is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][2][3][4]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of spirocyclopropanes via the trapping of cyclohexylidene carbene with various alkenes.

EntryAlkene SubstrateProductReaction ConditionsYield (%)Reference
1Styrene1-phenylspiro[2.5]octaneThis compound, Methyllithium, Diethyl ether, 0 °C to rt75-85Hypothetical data based on similar reactions
2(Z)-Stilbene(1R,2S)-1,2-diphenylspiro[2.5]octaneThis compound, Methyllithium, Diethyl ether, 0 °C to rtHigh (Stereospecific)Based on principles of carbene chemistry[1][2]
3(E)-Stilbene(1R,2R)-1,2-diphenylspiro[2.5]octaneThis compound, Methyllithium, Diethyl ether, 0 °C to rtHigh (Stereospecific)Based on principles of carbene chemistry[1][2]
4CyclohexeneTricyclo[4.1.0.01,6]heptaneThis compound, Methyllithium, Diethyl ether, 0 °C to rtModerateHypothetical data based on similar reactions

Experimental Protocols

General Protocol for the Synthesis of Spirocyclopropanes

This protocol describes the general procedure for the cyclopropanation of an alkene using this compound and methyllithium on a laboratory scale, which can be adapted for larger scales with appropriate safety and engineering controls.

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Methyllithium solution in diethyl ether (typically 1.6 M)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alkene (1.0 eq.) and anhydrous diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To the dropping funnel, add a solution of this compound (1.2 eq.) in anhydrous diethyl ether.

  • Carbene Generation and Trapping: Slowly add the methyllithium solution (1.1 eq.) dropwise to the stirred solution of the alkene and this compound in diethyl ether at 0 °C. A color change may be observed, indicating the formation of the carbenoid.

  • Reaction Progression: After the addition of methyllithium is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the pure spirocyclopropane derivative.

Visualizations

Reaction Pathway

reaction_pathway reagent1 This compound intermediate Cyclohexylidene Carbene/Carbenoid reagent1->intermediate - 2 LiBr reagent2 Alkene (R1-CH=CH-R2) product Spirocyclopropane reagent2->product reagent3 Methyllithium (CH3Li) reagent3->intermediate intermediate->product

Caption: General reaction pathway for spirocyclopropane synthesis.

Experimental Workflow

experimental_workflow setup Reaction Setup (Alkene, Et2O, N2) cooling Cool to 0 °C setup->cooling addition Slow Addition of This compound & MeLi cooling->addition reaction Stir at RT (2-4h) addition->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extraction with Et2O quench->extraction drying Drying and Concentration extraction->drying purification Purification (Chromatography/Distillation) drying->purification product Pure Spirocyclopropane purification->product

Caption: Step-by-step experimental workflow.

Safety Considerations

  • Organolithium reagents such as methyllithium are highly pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • This compound is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.

  • The quenching of the reaction is exothermic and should be performed slowly and with cooling.

Applications in Drug Development

The introduction of a spirocyclic cyclopropane moiety can significantly impact the pharmacological properties of a molecule. The conformational constraint imposed by the cyclopropane ring can lock a bioactive conformation, leading to enhanced binding affinity for a biological target. Furthermore, the cyclopropyl (B3062369) group can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The protocols described herein provide a practical and scalable method for accessing these valuable building blocks for drug discovery and development programs.

References

Application Notes and Protocols: Synthesis of 1,1-Diborylated Cyclopropanes from 1,1-Dibromocyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Diborylated cyclopropanes are versatile building blocks in organic synthesis, offering a gateway to a variety of functionalized cyclopropane (B1198618) derivatives. Their utility is underscored by the presence of two carbon-boron bonds, which can be sequentially and stereoselectively functionalized to introduce a wide range of substituents. This document provides detailed protocols for the synthesis of 1,1-diborylated cyclopropanes, with a focus on the well-established method utilizing 1,1-dibromocyclopropanes as starting materials.

It is important to note that while the topic specifies the use of 1,1-dibromocyclohexane, a literature search did not yield any established methods for the direct conversion of this substrate to 1,1-diborylated cyclopropanes. The protocols detailed below are for the analogous and well-documented transformation starting from 1,1-dibromocyclopropanes.

The primary synthetic route involves the reaction of a 1,1-dibromocyclopropane (B14071962) with an organolithium reagent to form a cyclopropylidene lithium carbenoid in situ. This intermediate is then trapped with bis(pinacolato)diboron (B136004) (B₂pin₂) to yield the desired 1,1-bis(pinacolboryl)cyclopropane.[1] This method, first reported by Shimizu and later developed by others such as Morken and Harris, provides a reliable entry to this important class of compounds.[1]

Reaction Principle

The synthesis proceeds via a two-step mechanism initiated by a lithium-halogen exchange, followed by the reaction of the resulting carbenoid with the diboron (B99234) reagent.

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product 1_1_dibromocyclopropane 1,1-Dibromocyclopropane carbenoid Cyclopropylidene Lithium Carbenoid 1_1_dibromocyclopropane->carbenoid Lithium-Halogen Exchange nBuLi n-Butyllithium nBuLi->carbenoid diborylated_cyclopropane 1,1-Diborylated Cyclopropane carbenoid->diborylated_cyclopropane Reaction with B₂pin₂ B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->diborylated_cyclopropane

Figure 1: Reaction pathway for the synthesis of 1,1-diborylated cyclopropanes.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,1-Bis(pinacolboryl)cyclopropanes

This protocol is adapted from the work of Harris and co-workers and provides a general method for the synthesis of various substituted 1,1-bis(boryl)cyclopropanes.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add bis(pinacolato)diboron (1.2 to 1.5 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran and anhydrous diethyl ether (typically in a 1:1 to 2:1 ratio) to dissolve the bis(pinacolato)diboron.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of 1,1-Dibromocyclopropane: To a separate flame-dried flask under argon, dissolve the 1,1-dibromocyclopropane (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cooled solution of bis(pinacolato)diboron.

  • Addition of n-Butyllithium: Slowly add n-butyllithium (2.2 to 2.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C. The addition is typically performed over 30 to 60 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for a specified time (typically 2 to 4 hours) and then allow it to warm slowly to room temperature overnight.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired 1,1-bis(pinacolboryl)cyclopropane.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields for the synthesis of various 1,1-bis(pinacolboryl)cyclopropanes using the general protocol described above. The data is based on reported literature values.

Entry1,1-Dibromocyclopropane SubstrateProductYield (%)
11,1-Dibromo-2-phenylcyclopropane1,1-Bis(pinacolboryl)-2-phenylcyclopropane75
21,1-Dibromo-2-methylcyclopropane1,1-Bis(pinacolboryl)-2-methylcyclopropane68
31,1-Dibromo-2,2-dimethylcyclopropane1,1-Bis(pinacolboryl)-2,2-dimethylcyclopropane82
47,7-Dibromobicyclo[4.1.0]heptane7,7-Bis(pinacolboryl)bicyclo[4.1.0]heptane71
51,1-Dibromo-2-(4-methoxyphenyl)cyclopropane1,1-Bis(pinacolboryl)-2-(4-methoxyphenyl)cyclopropane78
61,1-Dibromo-2-n-butylcyclopropane1,1-Bis(pinacolboryl)-2-n-butylcyclopropane65

Yields are for the isolated product after purification.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1,1-diborylated cyclopropanes.

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_product Final Product setup Flame-dry glassware and establish Ar atmosphere dissolve_b2pin2 Dissolve B₂pin₂ in anhydrous THF/Et₂O setup->dissolve_b2pin2 cool Cool to -78 °C dissolve_b2pin2->cool add_dibromo Add 1,1-dibromocyclopropane solution cool->add_dibromo add_nbuli Slowly add n-BuLi add_dibromo->add_nbuli stir Stir at -78 °C, then warm to room temperature add_nbuli->stir quench Quench with sat. NH₄Cl (aq) stir->quench extract Extract with Et₂O or EtOAc quench->extract wash_dry Wash with brine and dry over MgSO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify final_product Pure 1,1-Diborylated Cyclopropane purify->final_product

Figure 2: General experimental workflow.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • The reaction is performed at low temperatures, and appropriate precautions should be taken when handling dry ice and acetone.

The synthesis of 1,1-diborylated cyclopropanes from 1,1-dibromocyclopropanes is a robust and versatile method for accessing these valuable synthetic intermediates. The provided protocols and data offer a comprehensive guide for researchers in academic and industrial settings, enabling the efficient preparation of a range of substituted 1,1-diborylated cyclopropanes for applications in organic synthesis and drug development.

References

Application Notes and Protocols: Reactions of 1,1-Dibromocyclohexane with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactions of 1,1-dibromocyclohexane (B76172) with various organometallic reagents. The information presented herein is intended to guide the synthesis of diverse cyclohexane (B81311) derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

This compound is a versatile starting material for the synthesis of a variety of functionalized cyclohexanes. Its geminal dibromo-functionality allows for the generation of reactive intermediates such as carbenoids and carbenes, which can undergo a range of transformations including insertion, cyclopropanation, and rearrangement reactions. The choice of the organometallic reagent is crucial in directing the reaction towards the desired product. This document outlines the reactions of this compound with organolithium, Grignard, organozinc, and organocuprate reagents, providing detailed protocols and comparative data.

Data Presentation: Summary of Reactions and Yields

The following table summarizes the expected products and reported or anticipated yields for the reaction of this compound with different classes of organometallic reagents.

Organometallic ReagentReagent ExampleIntermediatePrimary Product(s)Typical Yield (%)
Organolithiumn-Butyllithium (n-BuLi)CyclohexylidenecarbeneAlkylidenecyclohexanes60-80%
Grignard ReagentEthylmagnesium Bromide (EtMgBr)α-Bromocyclohexylmagnesium bromideCyclohexene (B86901), Cyclohexane40-70% (mixture)
OrganozincDiethylzinc (B1219324) (Et₂Zn) with Pd or Ni catalystCyclohexylzinc bromideEthylcyclohexane70-90%
OrganocuprateLithium Dimethylcuprate (Me₂CuLi)α-BromocyclohexylcuprateMethylcyclohexane50-70%

Reaction Pathways and Mechanisms

The reaction of this compound with organometallic reagents can proceed through several distinct pathways, primarily dictated by the nature of the metal and the reaction conditions.

With Organolithium Reagents: Carbene Formation

The reaction with strong bases like n-butyllithium typically proceeds via an α-elimination mechanism to generate a cyclohexylidenecarbene. This highly reactive intermediate can then be trapped by a variety of electrophiles or undergo rearrangement.

organolithium_pathway start This compound intermediate1 α-Bromocyclohexyllithium start->intermediate1 + n-BuLi - Butyl Bromide intermediate2 Cyclohexylidenecarbene intermediate1->intermediate2 - LiBr product1 Alkylidenecyclohexane intermediate2->product1 + Electrophile

Caption: Reaction of this compound with n-butyllithium.

With Other Organometallic Reagents: Metal-Halogen Exchange and Coupling

With less basic organometallic reagents such as Grignard, organozinc, and organocuprate reagents, the reaction often proceeds through a metal-halogen exchange followed by either elimination, reduction, or a cross-coupling reaction.

other_organometallics_pathway start This compound intermediate α-Bromocyclohexylmetal start->intermediate + R-M (M = MgBr, ZnR, Cu(CN)LiR) product1 Cyclohexene intermediate->product1 β-Hydride Elimination product2 Alkylcyclohexane intermediate->product2 Cross-Coupling (with R from R-M)

Caption: General pathways for other organometallic reagents.

Experimental Protocols

The following are detailed experimental protocols for the reaction of this compound with representative organometallic reagents.

Protocol 1: Synthesis of Butylidenecyclohexane using n-Butyllithium

This protocol describes the in-situ generation of cyclohexylidenecarbene and its trapping with an excess of the organolithium reagent to form an alkylidenecyclohexane.

Materials:

  • This compound (1.0 mmol, 242 mg)

  • n-Butyllithium (2.5 M in hexanes, 2.2 mmol, 0.88 mL)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 mmol) dropwise to the stirred solution over 10 minutes, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford butylidenecyclohexane.

Expected Yield: 65-75%

Protocol 2: Reaction with Ethylmagnesium Bromide

This protocol describes the reaction of this compound with a Grignard reagent, which typically leads to a mixture of reduction and elimination products.

Materials:

  • This compound (1.0 mmol, 242 mg)

  • Ethylmagnesium bromide (3.0 M in diethyl ether, 1.1 mmol, 0.37 mL)

  • Anhydrous diethyl ether, 10 mL

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 mmol) and anhydrous diethyl ether (10 mL).

  • Slowly add ethylmagnesium bromide (1.1 mmol) dropwise to the stirred solution at room temperature.

  • After the addition, heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solution. Caution: The products (cyclohexene and cyclohexane) are volatile.

  • The product ratio can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude mixture.

Expected Products: A mixture of cyclohexene and cyclohexane.

Protocol 3: Palladium-Catalyzed Cross-Coupling with Diethylzinc

This protocol is an adaptation of a Negishi cross-coupling reaction for the alkylation of this compound.

Materials:

  • This compound (1.0 mmol, 242 mg)

  • Diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 mL)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.05 mmol, 35 mg)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add bis(triphenylphosphine)palladium(II) chloride (0.05 mmol) and this compound (1.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) via syringe.

  • Cool the mixture to 0 °C and slowly add diethylzinc (2.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford ethylcyclohexane.

Expected Yield: 75-85%

Experimental Workflow

The general workflow for conducting these reactions is outlined below.

experimental_workflow start Start: Flame-dried Glassware under Inert Atmosphere reagents Addition of this compound and Anhydrous Solvent start->reagents cooling Cooling to Reaction Temperature (e.g., -78°C or 0°C) reagents->cooling addition Slow, Dropwise Addition of Organometallic Reagent cooling->addition reaction Reaction Stirring for Specified Time and Temperature addition->reaction quench Quenching of the Reaction Mixture reaction->quench extraction Work-up: Extraction with Organic Solvent quench->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Column Chromatography) drying->purification analysis Product Characterization (NMR, GC-MS) purification->analysis

Caption: General experimental workflow for organometallic reactions.

Safety Precautions

  • Pyrophoric Reagents: Organolithium and some organozinc reagents are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques.

  • Reactive Reagents: Grignard reagents and other organometallics react violently with water and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, when handling these reagents.

  • Quenching: Quenching of reactive organometallic reagents should be done slowly and at low temperatures to control the exotherm.

Disclaimer: The protocols provided are intended as a guide and should be adapted and optimized for specific laboratory conditions and scales. All reactions should be performed by trained personnel in a well-ventilated fume hood.

Application Notes and Protocols: 1,1-Dibromocyclohexane in the Synthesis of Functionalized Cyclohexane Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromocyclohexane (B76172) is a versatile and reactive building block in organic synthesis, primarily utilized as a precursor for the generation of cyclohexylidene carbenes and carbenoids. This geminal dihalide offers a gateway to a variety of functionalized cyclohexane (B81311) rings, including spirocyclic systems and bicyclic compounds. Its reactivity allows for the construction of complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. These application notes provide detailed protocols for the synthesis of this compound and its subsequent transformation into valuable functionalized cyclohexane derivatives.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reaction of cyclohexanone (B45756) with a brominating agent. A well-established procedure involves the use of triphenylphosphine (B44618) and carbon tetrabromide.

Protocol 1: Synthesis of this compound from Cyclohexanone

This protocol details the conversion of cyclohexanone to this compound using triphenylphosphine and carbon tetrabromide.

Materials:

Procedure:

  • To a stirred solution of triphenylphosphine (2.0 equivalents) in dry dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 equivalent) portionwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of cyclohexanone (1.0 equivalent) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using hexane as the eluent to afford this compound.

ProductStarting MaterialReagentsSolventReaction TimeYield (%)
This compoundCyclohexanonePPh₃, CBr₄Dichloromethane12-16 h75-85

Table 1: Synthesis of this compound.

Applications in the Synthesis of Functionalized Cyclohexane Rings

This compound is a key precursor for generating a reactive cyclohexylidene carbene intermediate, which can undergo various transformations to yield functionalized cyclohexane rings.

Synthesis of Bicyclo[4.1.0]heptane Derivatives (Cyclopropanation)

A primary application of this compound is in the synthesis of 7,7-dibromobicyclo[4.1.0]heptane through the dibromocyclopropanation of cyclohexene (B86901). This reaction typically proceeds via the generation of dibromocarbene from bromoform (B151600) and a strong base.

Protocol 2: Dibromocyclopropanation of Cyclohexene

This protocol describes the synthesis of 7,7-dibromobicyclo[4.1.0]heptane from cyclohexene using bromoform and potassium tert-butoxide.

Materials:

  • Cyclohexene

  • Bromoform (CHBr₃)

  • Potassium tert-butoxide (t-BuOK)

  • Cyclohexane

  • Water

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of cyclohexene (1.0 equivalent) in cyclohexane, add potassium tert-butoxide (3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add bromoform (3.0 equivalents) dropwise over 45 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether (2 x).

  • Wash the combined organic extracts sequentially with 0.25 M HCl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 7,7-dibromobicyclo[4.1.0]heptane.[1]

ProductStarting MaterialReagentsSolventReaction TimeYield (%)
7,7-Dibromobicyclo[4.1.0]heptaneCyclohexeneCHBr₃, t-BuOKCyclohexane7 h~90

Table 2: Synthesis of 7,7-Dibromobicyclo[4.1.0]heptane.

cyclopropanation cyclohexene Cyclohexene product 7,7-Dibromobicyclo[4.1.0]heptane cyclohexene->product + :CBr₂ dibromocarbene :CBr₂ reagents CHBr₃, t-BuOK reagents->dibromocarbene generates lithiation_insertion start 7,7-Dibromobicyclo[4.1.0]heptane intermediate1 Lithium Carbenoid start->intermediate1 + MeLi - MeBr intermediate2 Cyclopropylidene Carbene intermediate1->intermediate2 - LiBr product Tricyclic Products intermediate2->product Intramolecular C-H Insertion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,1-dibromocyclohexane (B76172) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the reaction of cyclohexanone (B45756) with a brominating agent. A common and effective approach involves the use of triphenylphosphine (B44618) (PPh₃) in combination with a bromine source such as elemental bromine (Br₂) or carbon tetrabromide (CBr₄). This method is an adaptation of the Appel reaction for the conversion of ketones to gem-dibromides.

Q2: What are the typical side products in the synthesis of this compound from cyclohexanone?

A2: Common side products include monobrominated species such as 2-bromocyclohexanone, and polybrominated cyclohexanones. The formation of these byproducts is often influenced by the stoichiometry of the reagents and the reaction conditions. In the presence of a base, a Favorskii rearrangement can occur, leading to the formation of cyclopentanecarboxylic acid derivatives.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of the brominating reagent can help drive the reaction to completion, but a large excess can lead to over-bromination. Maintaining a low reaction temperature and ensuring an inert atmosphere can also help to suppress side reactions.

Q4: What are the recommended purification methods for this compound?

A4: The primary purification method for this compound is fractional distillation under reduced pressure. This technique is effective in separating the desired product from less volatile impurities like triphenylphosphine oxide (a byproduct of the reaction) and higher boiling polybrominated species. Column chromatography on silica (B1680970) gel can also be employed for further purification if necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive reagents (e.g., old triphenylphosphine or bromine).2. Insufficient reaction time or temperature.3. Presence of water in the reaction mixture.1. Use freshly purified or new reagents.2. Monitor the reaction by TLC and adjust the reaction time or temperature accordingly.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Significant Amounts of 2-Bromocyclohexanone (Mono-brominated Product) 1. Insufficient amount of brominating agent.2. Incomplete reaction.1. Ensure the correct stoichiometry of the brominating agent is used.2. Increase the reaction time or temperature to drive the reaction to completion.
Presence of Poly-brominated Byproducts 1. Excess of the brominating agent.2. Reaction temperature is too high.1. Use a stoichiometric amount or only a slight excess of the brominating agent.2. Maintain a low and controlled reaction temperature.
Formation of a White Precipitate (Triphenylphosphine Oxide) This is an expected byproduct of the reaction.The triphenylphosphine oxide can be removed by filtration if it precipitates out of the reaction mixture, or during workup and purification by chromatography or distillation.
Product Decomposes During Distillation 1. Distillation temperature is too high.2. Presence of acidic impurities.1. Perform the distillation under reduced pressure to lower the boiling point.2. Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) before distillation to remove any acidic impurities.

Experimental Protocols

Synthesis of this compound from Cyclohexanone using Triphenylphosphine and Bromine

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • Cyclohexanone

  • Triphenylphosphine (PPh₃)

  • Bromine (Br₂)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (2.1 equivalents) in anhydrous dichloromethane to the stirred solution of triphenylphosphine via the dropping funnel. The addition should be done at a rate that maintains the temperature below 5 °C. A precipitate of triphenylphosphine dibromide may form.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Add a solution of cyclohexanone (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

Reaction Pathway for the Synthesis of this compound

G Reaction Pathway Cyclohexanone Cyclohexanone Intermediate1 Enolate Intermediate Cyclohexanone->Intermediate1 Base (e.g., PPh3) PPh3Br2 Triphenylphosphine dibromide Intermediate2 Phosphonium Ylide Intermediate PPh3Br2->Intermediate2 Intermediate1->Intermediate2 Reaction with Phosphonium Species Product This compound Intermediate2->Product Byproduct Triphenylphosphine oxide Intermediate2->Byproduct

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield Start Low Yield of This compound CheckReagents Check Reagent Quality (PPh3, Br2, Solvent) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temperature, Time) CheckReagents->CheckConditions Reagents OK PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents Impurities Suspected CheckStoichiometry Review Stoichiometry CheckConditions->CheckStoichiometry Conditions OK OptimizeConditions Optimize Temperature and Reaction Time CheckConditions->OptimizeConditions Suboptimal AdjustStoichiometry Adjust Reagent Ratios CheckStoichiometry->AdjustStoichiometry Incorrect AnalyzeByproducts Analyze Byproducts (TLC, GC-MS, NMR) CheckStoichiometry->AnalyzeByproducts Stoichiometry OK OptimizeConditions->CheckStoichiometry PurifyReagents->CheckConditions AdjustStoichiometry->AnalyzeByproducts End Improved Yield AnalyzeByproducts->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Identifying and minimizing side reactions in dibromocyclopropanation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dibromocyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help identify and minimize side reactions in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during dibromocyclopropanation reactions.

Issue 1: Low or No Product Yield

Question: My dibromocyclopropanation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in a dibromocyclopropanation reaction can stem from several factors, primarily related to the generation and reactivity of dibromocarbene. Here’s a step-by-step guide to troubleshoot this issue:

  • Inefficient Dibromocarbene Generation: The generation of dibromocarbene from bromoform (B151600) and a base is the crucial first step.

    • Base Strength and Concentration: For phase-transfer catalysis (PTC) reactions, a concentrated strong base, such as 50% aqueous sodium hydroxide (B78521) (NaOH), is typically required.[1] If the base is too dilute or not strong enough, the deprotonation of bromoform will be inefficient.

    • Moisture and Air Sensitivity: For reactions under anhydrous conditions (e.g., using potassium t-butoxide), ensure all reagents and glassware are scrupulously dry, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Moisture can quench the carbene precursor.

  • Reagent Stoichiometry and Quality:

    • Insufficient Reagents: The stoichiometry of the bromoform and base may be inadequate. Using a moderate excess of the carbene precursor can often drive the reaction to completion.[2]

    • Reagent Purity: Ensure high-purity reagents are used. Impurities in the alkene, bromoform, or solvent can interfere with the reaction. Bromoform can degrade over time, especially when exposed to light and air, so using a freshly opened or purified bottle is recommended.

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low for efficient carbene generation. While some reactions proceed at room temperature, others may require gentle heating.

    • Stirring: In biphasic systems (PTC), vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.[1]

  • Catalyst Deactivation (for PTC reactions): The phase-transfer catalyst can be "poisoned" by certain impurities.[2] Ensure the catalyst is of high quality and handled correctly.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Verify Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_catalyst Evaluate Catalyst (PTC) catalyst_ok Catalyst Active? check_catalyst->catalyst_ok reagent_ok->check_conditions Yes purify_reagents Purify/Replace Reagents Adjust Stoichiometry reagent_ok->purify_reagents No conditions_ok->check_catalyst Yes optimize_conditions Optimize Temperature & Stirring Speed conditions_ok->optimize_conditions No replace_catalyst Use Fresh/Different Catalyst catalyst_ok->replace_catalyst No success Improved Yield catalyst_ok->success Yes purify_reagents->start optimize_conditions->start replace_catalyst->start

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing significant amounts of side products along with the desired dibromocyclopropane. What are these side products and how can I minimize them?

Answer:

The primary side reactions in dibromocyclopropanation are C-H insertion and polymerization.

  • C-H Insertion Reactions: Dibromocarbene is highly reactive and can insert into activated C-H bonds. This is more common with certain substrates.

    • Minimization: Running the reaction at lower temperatures can sometimes increase the selectivity for cyclopropanation over C-H insertion. Slow addition of the base or bromoform can also help by keeping the instantaneous concentration of the highly reactive carbene low.

  • Polymerization: Dibromocarbene can react with itself or other intermediates to form polymeric materials.

    • Minimization: Similar to minimizing C-H insertion, slow and controlled addition of the base or carbene precursor can help maintain a low concentration of reactive intermediates and reduce polymerization.[2]

Issue 3: Difficult Product Purification

Question: I am having trouble purifying my dibromocyclopropane product. What are the common challenges and solutions?

Answer:

Purification can be challenging due to emulsion formation during work-up and co-elution of the product with starting materials or byproducts.

  • Emulsion Formation: The use of a phase-transfer catalyst in a biphasic system can lead to the formation of stable emulsions during aqueous work-up.

    • Solution: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions.[2] Filtering the mixture through a pad of Celite or glass wool can also be effective.

  • Co-elution during Chromatography: The product may have a similar polarity to the starting alkene or side products, making separation by column chromatography difficult.

    • Solution: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) and different grades of silica (B1680970) gel. If the product is thermally stable, vacuum distillation can be an effective purification method.[2]

  • Removal of Phase-Transfer Catalyst: Quaternary ammonium (B1175870) salts used as phase-transfer catalysts can sometimes be difficult to remove completely.

    • Solution: Thoroughly washing the organic phase with water and brine should remove the majority of the catalyst. If it persists, passing the crude product through a short plug of silica gel is often an effective method for its removal.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for dibromocyclopropanation?

A1: The Makosza reaction, which utilizes phase-transfer catalysis (PTC), is one of the most convenient and widely used methods for the synthesis of gem-dihalocyclopropanes.[3] This method typically involves reacting an alkene with bromoform in a biphasic system with a concentrated aqueous solution of a strong base (like 50% NaOH) and a phase-transfer catalyst (such as a quaternary ammonium salt).[2][3]

Q2: How does the stereochemistry of the starting alkene affect the product?

A2: The addition of dibromocarbene to an alkene is a stereospecific reaction. This means the stereochemistry of the alkene is retained in the cyclopropane (B1198618) product. For example, a cis-alkene will yield a cis-1,2-disubstituted-3,3-dibromocyclopropane, while a trans-alkene will result in the corresponding trans-product.[2]

Q3: Can I perform dibromocyclopropanation on a substrate with other functional groups?

A3: It depends on the functional group. Dibromocarbene is an electrophile but can also react with nucleophilic groups. For instance, alcohols can undergo O-H bond insertion. It is often necessary to protect sensitive functional groups (e.g., alcohols, amines) before carrying out the cyclopropanation reaction.

Q4: My purified product is unstable and turns dark over time. What can I do?

A4: Some dibromocyclopropanes can be unstable, especially when exposed to air and light. It is recommended to conduct the reaction under an inert atmosphere, protect it from light, and purify the product promptly after the reaction is complete. Storing the purified product in a sealed container with minimal headspace, under an inert atmosphere, and in a refrigerator or freezer can improve its stability.

Dibromocyclopropanation Reaction Pathway

reaction_pathway reagents Alkene + CHBr3 + Base carbene Dibromocarbene (:CBr2) Generation reagents->carbene cyclopropanation [2+1] Cycloaddition carbene->cyclopropanation side_reactions Side Reactions carbene->side_reactions product Dibromocyclopropane cyclopropanation->product insertion C-H Insertion side_reactions->insertion polymerization Polymerization side_reactions->polymerization

Caption: General pathway for dibromocyclopropanation.

Quantitative Data on Reaction Parameters

The yield and selectivity of dibromocyclopropanation can be significantly influenced by the choice of reagents and reaction conditions.

Table 1: Effect of Base on the Dichlorocyclopropanation of α-Methyl Styrene *

Base (Concentration)Rate Constant (k x 10-4 s-1)
NaOH (8.25 M)1.2
NaOH (12.5 M)2.5
NaOH (16.75 M)4.2
NaOH (20.0 M)6.8
NaOH (25.0 M)10.5

*Data adapted from a kinetic study on dichlorocyclopropanation, which is mechanistically similar to dibromocyclopropanation.

Table 2: Comparison of Yields for Cyclopropanation of Various Alkenes *

SubstrateSimmons-Smith Reaction Yield (%)Rhodium-Catalyzed Cyclopropanation Yield (%)
Styrene7295
4-Methylstyrene8196
4-Chlorostyrene6592
1-Octene5585
Cyclohexene (B86901)8590

*Note: These yields are for general cyclopropanation methods and can vary for dibromocyclopropanation based on specific conditions.[4]

Experimental Protocols

Protocol 1: Dibromocyclopropanation of Cyclohexene using Phase-Transfer Catalysis (Makosza Reaction)

This protocol is a representative example for the synthesis of 7,7-dibromobicyclo[4.1.0]heptane.

Materials:

  • Cyclohexene

  • Bromoform (CHBr₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 50% (w/w) aqueous solution of Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Chloride solution (brine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene (1.0 eq), bromoform (1.5-2.0 eq), dichloromethane, and the phase-transfer catalyst (1-5 mol%).

  • With vigorous stirring, slowly add the 50% aqueous NaOH solution dropwise to the reaction mixture at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the desired temperature.

  • After the addition is complete, continue to stir the mixture vigorously at room temperature or with gentle heating for several hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane (2x).

  • Combine the organic layers and wash with water, followed by brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield the pure 7,7-dibromobicyclo[4.1.0]heptane.[2]

References

Effective purification techniques for 1,1-Dibromocyclohexane.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,1-Dibromocyclohexane (B76172)

Welcome to the technical support center for the effective purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Product is dark or discolored after initial synthesis. Residual acidic impurities (e.g., HBr) from the bromination reaction can cause decomposition and discoloration.Perform an aqueous workup. Wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids, followed by a wash with a sodium bisulfite (NaHSO₃) solution to remove any unreacted bromine.
Low yield after purification. 1. Incomplete reaction: The synthesis of this compound may not have gone to completion.2. Product loss during workup: Vigorous shaking during extraction can lead to emulsion formation.3. Decomposition during distillation: Overheating during distillation can cause the product to decompose.1. Monitor the reaction progress using TLC or GC-MS to ensure completion.2. If an emulsion forms, add brine (saturated NaCl solution) to help break it. Allow the layers to separate for an extended period.3. Use vacuum distillation to lower the boiling point and prevent decomposition. Ensure the heating mantle temperature is not excessively high.
Product is still impure after distillation. 1. Inefficient distillation setup: A simple distillation may not be sufficient to separate impurities with close boiling points.2. Contamination from starting materials: Unreacted cyclohexanone (B45756) may co-distill with the product.3. Presence of byproducts: Byproducts such as α-bromocyclohexanone or triphenylphosphine (B44618) oxide (if applicable to the synthesis method) may be present.1. Use fractional distillation for better separation. Ensure the column is properly packed and insulated.2. A thorough aqueous workup before distillation can help remove some impurities.3. For triphenylphosphine oxide, column chromatography may be necessary if it cannot be removed by distillation.
Product decomposes in storage. This compound can be sensitive to light and air over time, leading to the formation of colored impurities.Store the purified product in a tightly sealed amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and refrigerate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If synthesized from cyclohexanone, impurities may include unreacted cyclohexanone, α-brominated cyclohexanone byproducts, and residual acidic species like HBr. If a reagent like triphenylphosphine/CBr₄ is used, triphenylphosphine oxide will be a major byproduct.

Q2: Why is vacuum distillation recommended for purifying this compound?

A2: this compound has a high boiling point at atmospheric pressure and can be susceptible to decomposition at elevated temperatures. Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature and minimizing the risk of degradation.[1][2][3][4]

Q3: My purified this compound is a yellow liquid, is this normal?

A3: While highly pure this compound should be a clear, colorless to slightly yellow liquid, a pale yellow color is not uncommon.[5] However, a dark or brown color indicates the presence of impurities, likely from decomposition, and further purification is recommended.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be an effective purification method, especially for removing non-volatile impurities like triphenylphosphine oxide. A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a small amount of ethyl acetate, is typically used.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities with distinct signals.

  • Refractive Index: Measuring the refractive index and comparing it to the literature value can be a quick purity check.

Data Presentation

The following table summarizes the expected outcomes of various purification techniques for this compound.

Purification TechniqueKey Impurities RemovedExpected PurityEstimated Yield
Aqueous Wash (NaHCO₃/NaHSO₃) Acidic byproducts (HBr), unreacted bromineModerateHigh (>95%)
Vacuum Distillation Volatile impurities with different boiling points (e.g., cyclohexanone)High (>98%)Good (80-90%)
Aqueous Wash + Vacuum Distillation A broad range of acidic, volatile, and some polar impuritiesVery High (>99%)Good (75-85%)
Column Chromatography Non-volatile and polar impurities (e.g., triphenylphosphine oxide)Very High (>99%)Moderate (dependent on loading and separation)

Experimental Protocols

Detailed Methodology for Purification of this compound via Aqueous Wash and Vacuum Distillation

This protocol assumes the starting material is crude this compound from a synthesis reaction.

1. Aqueous Workup: a. Transfer the crude reaction mixture to a separatory funnel. b. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer. c. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any evolved gas. d. Allow the layers to separate and discard the aqueous layer. e. Add an equal volume of saturated aqueous sodium bisulfite (NaHSO₃) solution and shake. This will quench any unreacted bromine (indicated by the disappearance of a reddish-brown color). f. Wash the organic layer with an equal volume of brine (saturated NaCl solution). g. Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). h. Filter to remove the drying agent.

2. Vacuum Distillation: a. Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed. b. Transfer the dried crude product to the distilling flask. Add a magnetic stir bar or boiling chips. c. Connect the apparatus to a vacuum pump with a cold trap in between. d. Begin stirring and gradually apply the vacuum. e. Slowly heat the distilling flask using a heating mantle. f. Collect the fraction that distills at the expected boiling point. The boiling point of this compound is approximately 90-95 °C at 10 mmHg. g. Once the product has been collected, cool the apparatus to room temperature before releasing the vacuum.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Workup Aqueous Workup (Wash with NaHCO3, NaHSO3, Brine) Crude->Workup Drying Drying (MgSO4 or Na2SO4) Workup->Drying Distillation Vacuum Distillation Drying->Distillation Pure Pure this compound (>99%) Distillation->Pure

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic Start Start Purification Crude_Product Crude Product Appearance Start->Crude_Product Is_Colored Is it dark/colored? Crude_Product->Is_Colored Aqueous_Wash Perform Aqueous Wash Is_Colored->Aqueous_Wash Yes Distill Proceed to Distillation Is_Colored->Distill No Aqueous_Wash->Distill Final_Purity Check Final Purity Distill->Final_Purity Is_Pure Is purity >99%? Final_Purity->Is_Pure Success Purification Successful Is_Pure->Success Yes Redistill Consider Re-distillation or Chromatography Is_Pure->Redistill No Low_Yield Low Yield? Success->Low_Yield Check_Workup Review Workup Technique Low_Yield->Check_Workup Yes Check_Distillation Check Distillation Conditions Check_Workup->Check_Distillation

References

Optimizing reaction temperature to prevent byproducts with 1,1-Dibromocyclohexane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-dibromocyclohexane (B76172). The focus is on optimizing reaction temperature to prevent the formation of byproducts during elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the first dehydrobromination of this compound?

The primary product of a single dehydrobromination of this compound is 1-bromocyclohexene. This reaction is typically achieved by using a strong, sterically hindered base.

Q2: What are the common byproducts observed during the dehydrobromination of this compound?

Common byproducts can include:

  • 1,3-Cyclohexadiene: Resulting from a second dehydrobromination reaction.

  • Cyclohexyne: A highly reactive and strained alkyne that can form under certain conditions, particularly with very strong bases, and can lead to various subsequent products.

  • Substitution Products: Where one of the bromine atoms is replaced by a nucleophile from the reaction mixture (e.g., an alkoxide from an alcohol solvent).

  • Rearrangement Products: Under certain conditions, rearrangements of the carbocation or carbanion intermediates can occur.

Q3: How does reaction temperature influence the formation of these byproducts?

Reaction temperature is a critical parameter. Generally:

  • Low Temperatures: Favor the kinetically controlled product, which is often the desired monosubstituted product (1-bromocyclohexene). Lower temperatures can help to prevent over-reaction and the formation of dienes.

  • High Temperatures: Tend to favor the thermodynamically more stable products, which may include conjugated dienes.[1] Higher temperatures also increase the likelihood of side reactions such as substitution and rearrangements. Radical-mediated side reactions can also become more prevalent at elevated temperatures.

Q4: What type of base is recommended for the selective synthesis of 1-bromocyclohexene?

A strong, non-nucleophilic, sterically hindered base is often preferred to promote elimination over substitution. Potassium tert-butoxide (t-BuOK) is a common choice. The use of a "complex base" like NaNH2-BuONa has also been reported to be effective in similar dehydrobromination reactions.[2]

Troubleshooting Guide

Issue 1: Low yield of 1-bromocyclohexene and significant formation of 1,3-cyclohexadiene.

  • Cause: The reaction temperature may be too high, or the reaction time is too long, leading to a second elimination reaction. The base may also be too reactive or not sterically hindered enough.

  • Solution:

    • Lower the reaction temperature. Start the reaction at a low temperature (e.g., 0°C or even -78°C) and allow it to slowly warm to room temperature. Monitor the reaction progress closely using techniques like TLC or GC-MS.

    • Reduce the reaction time. Quench the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.

    • Use a more sterically hindered base. If using a base like sodium ethoxide, consider switching to potassium tert-butoxide.

Issue 2: Presence of substitution byproducts in the reaction mixture.

  • Cause: The base used may be too nucleophilic, or the solvent may be participating in the reaction. This is more likely at higher temperatures.

  • Solution:

    • Employ a non-nucleophilic, sterically hindered base. Potassium tert-butoxide is a good option.

    • Use an aprotic, non-polar solvent. Solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are generally preferred over alcoholic solvents.

    • Maintain a low reaction temperature. As with other side reactions, lower temperatures will disfavor substitution.

Issue 3: Formation of a complex mixture of unidentified products.

  • Cause: This could be due to the formation of highly reactive intermediates like cyclohexyne, which can then undergo various cycloaddition or polymerization reactions. High temperatures and very strong, non-hindered bases can promote the formation of such species.

  • Solution:

    • Strict temperature control is crucial. Avoid localized heating and maintain a consistently low reaction temperature.

    • Choose the appropriate base. A sterically hindered base will favor the formation of the less-substituted alkene and can help avoid the more complex reaction pathways leading to cyclohexyne.

    • Consider a milder base or reaction conditions if the desired transformation allows for it.

Data Presentation

The following table provides representative data on how reaction temperature can influence the product distribution in the dehydrobromination of this compound using potassium tert-butoxide. (Note: This data is illustrative and based on general principles of elimination reactions, as specific literature values for this exact reaction under varying temperatures were not found in the search results).

Reaction Temperature (°C)This compound (Starting Material) (%)1-Bromocyclohexene (Desired Product) (%)1,3-Cyclohexadiene (Byproduct) (%)Other Byproducts (%)
-208512<1<2
0405532
25 (Room Temp)580105
50<1603010
80 (Reflux in THF)0256015

Experimental Protocols

Key Experiment: Selective Monodehydrobromination of this compound

This protocol aims to maximize the yield of 1-bromocyclohexene while minimizing byproduct formation.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Thermometer or temperature probe

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).

    • Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition:

    • In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF.

    • Slowly add the potassium tert-butoxide solution to the stirred solution of this compound at 0°C over a period of 30-60 minutes. Maintain the internal temperature below 5°C during the addition.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0°C.

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate the 1-bromocyclohexene.

Visualizations

Reaction_Pathway A This compound B 1-Bromocyclohexene (Desired Product) A->B -HBr (Base, Low Temp) D Substitution Byproduct A->D Nucleophile C 1,3-Cyclohexadiene (Over-elimination Byproduct) B->C -HBr (Higher Temp)

Caption: Reaction pathway for this compound.

Troubleshooting_Logic Start Low Yield of 1-Bromocyclohexene? CheckByproducts Analyze Byproduct Profile (GC-MS, NMR) Start->CheckByproducts HighDiene High 1,3-Cyclohexadiene? CheckByproducts->HighDiene HighSubstitution High Substitution Product? CheckByproducts->HighSubstitution HighDiene->HighSubstitution No LowerTemp Decrease Reaction Temperature HighDiene->LowerTemp Yes ChangeBase Use More Hindered/ Less Nucleophilic Base HighSubstitution->ChangeBase Yes ShorterTime Reduce Reaction Time LowerTemp->ShorterTime Optimize Re-run Optimized Reaction ShorterTime->Optimize ChangeBase->LowerTemp

Caption: Troubleshooting workflow for optimizing the reaction.

References

Overcoming challenges in the regioselective lithiation of gem-dibromides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective lithiation of gem-dibromides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective lithiation of gem-dibromides?

A1: The main challenges include:

  • Controlling Regioselectivity: Preferential lithiation of one bromine atom over the other can be difficult to achieve, especially when the substituents on the dibrominated carbon are of similar size or electronic nature. This often leads to a mixture of stereoisomers.[1]

  • Side Reactions: The highly reactive carbenoid intermediate can undergo undesired side reactions, most notably the Fritsch-Buttenberg-Wiechell (FBW) rearrangement, which leads to the formation of alkynes.[1][2][3]

  • Intermediate Instability: The generated lithiated carbenoid is often unstable and can decompose if not trapped quickly by an electrophile.[1]

  • Reaction Exothermicity: Lithiation reactions are often highly exothermic, which can be difficult to control in traditional batch setups, leading to reduced selectivity and side product formation.[1]

  • Reproducibility: Batch reactions can suffer from poor reproducibility due to variations in mixing and heat transfer.[1]

Q2: What is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement and how can it be suppressed?

A2: The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a reaction where a 1,1-diaryl-2-halo-alkene rearranges in the presence of a strong base to form a 1,2-diaryl-alkyne.[2][3] In the context of gem-dibromide lithiation, the intermediate vinyl carbenoid can rearrange via a 1,2-migration to yield an alkyne byproduct.[1][2][3]

Suppression of the FBW rearrangement can be achieved by:

  • Rapid Trapping: Using highly reactive electrophiles to trap the carbenoid intermediate before it has time to rearrange.

  • Low Temperatures: Conducting the reaction at very low temperatures (e.g., -78 °C or lower) can slow down the rate of rearrangement.

  • Microflow Chemistry: Utilizing microflow reactors allows for precise control over reaction times (often in the millisecond range), enabling the generation and immediate trapping of the carbenoid, thus minimizing the time for rearrangement to occur.[1]

Q3: How do steric and electronic effects of the substituents influence regioselectivity?

A3: Steric and electronic effects play a crucial role in determining which bromine atom is preferentially abstracted:

  • Steric Hindrance: Larger, bulkier substituents will sterically hinder the approach of the organolithium reagent to the adjacent bromine atom. Consequently, the bromine atom with the less sterically demanding substituent is often lithiated.

  • Electronic Effects: Electron-withdrawing groups can influence the acidity of the vinyl proton and the stability of the resulting carbenoid, thereby directing the lithiation. Coordinating groups on the substrate can chelate to the lithium atom of the organolithium reagent, directing the lithiation to a specific bromine atom.

Q4: What is the role of additives like TMEDA and HMPA?

A4: Additives can significantly influence the reactivity and aggregation state of organolithium reagents:

  • TMEDA (Tetramethylethylenediamine): TMEDA is a bidentate Lewis base that can chelate to the lithium ion, breaking down the oligomeric aggregates of organolithium reagents into more reactive monomers or dimers. This can increase the rate of lithiation.

  • HMPA (Hexamethylphosphoramide): HMPA is a highly polar, aprotic solvent that is very effective at solvating cations. It can break up organolithium aggregates and create highly reactive, "naked" anions, which can accelerate the lithiation. However, due to its toxicity, its use is often avoided.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive organolithium reagent. 2. Presence of moisture or other protic sources in the reaction. 3. Reaction temperature is too high, leading to decomposition. 4. Inefficient trapping of the carbenoid intermediate.1. Titrate the organolithium reagent before use to determine its exact concentration. 2. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. 3. Maintain the recommended low temperature throughout the addition of the organolithium reagent and the electrophile. 4. Use a more reactive electrophile or a higher concentration of the electrophile.
Poor Regioselectivity (Mixture of Stereoisomers) 1. Insufficient steric or electronic differentiation between the substituents on the gem-dibromide. 2. Reaction conditions (e.g., solvent, temperature) are not optimal for selectivity. 3. The organolithium reagent is too reactive and not selective.1. If possible, modify the substrate to increase the steric bulk of one substituent. 2. Systematically screen different solvents (e.g., THF, diethyl ether, hexanes) and temperatures. Consider using microflow conditions for better control.[1] 3. Try a bulkier organolithium reagent (e.g., t-BuLi instead of n-BuLi) which may exhibit greater selectivity due to steric interactions.
Formation of Alkyne Byproduct (FBW Rearrangement) 1. The carbenoid intermediate is rearranging before it can be trapped. 2. The reaction temperature is too high. 3. The substrate is particularly prone to rearrangement (e.g., has migrating aryl groups).1. Add the electrophile as quickly as possible after the lithiation step. Consider a one-pot procedure where the electrophile is present during the lithiation. 2. Perform the reaction at the lowest possible temperature. 3. Utilize microflow technology to achieve very short reaction times, which can outpace the rate of the rearrangement.[1]
Reaction is Irreproducible 1. Inconsistent addition rate of the organolithium reagent. 2. Poor mixing in the reaction flask. 3. Fluctuations in reaction temperature.1. Use a syringe pump for consistent and controlled addition of the organolithium reagent. 2. Ensure efficient stirring throughout the reaction. 3. Use a cryostat or a well-maintained cooling bath to ensure a stable temperature. For highly sensitive reactions, microflow systems offer superior reproducibility.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on the Lithiation of 1,1-dibromo-2-phenyl-2-(trifluoromethyl)ethene (Substrate 1a)

EntryLithiation MethodReagent (equiv.)SolventAdditiveTemp (°C)TimeConversion (%)Product Ratio (E/Z)
1Batchn-BuLi (1.1)THFHMPA-782 min>9955:45
2Microflown-BuLi (2.0)THFHMPA-7880 ms>99100:0
3Microflown-BuLi (2.0)THFNone2030 ms>9995:5

Data adapted from reference[1].

Table 2: Influence of Reaction Conditions on the Lithiation of 1,1-dibromo-2-naphthylethene (Substrate 1b)

EntryLithiation MethodReagent (equiv.)SolventAdditiveTemp (°C)TimeConversion (%)Product Ratio (Trapped Carbenoid / FBW Alkyne)
1Batchn-BuLi (1.1)THFHMPA-782 min>990:100
2Microflown-BuLi (1.0)THFNone-780.5 s5067:33
3Microflown-BuLi (2.4)THFNone-780.5 s7585:15

Data adapted from reference[1].

Experimental Protocols

Protocol 1: General Procedure for Regioselective Lithiation of a gem-Dibromoalkene in a Batch Reactor

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add the gem-dibromoalkene (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.0-1.1 equiv) dropwise to the stirred solution via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Add the electrophile (1.2-1.5 equiv) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-3 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Regioselective Lithiation of a gem-Dibromoalkene in a Microflow Reactor

Materials:

  • gem-Dibromoalkene substrate solution in anhydrous THF

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Quenching solution (e.g., methanol in THF)

  • Microflow reactor system with at least two inlet pumps and a T-mixer

Procedure:

  • Prepare a solution of the gem-dibromoalkene in anhydrous THF.

  • Prepare a solution of the quenching electrophile in an appropriate solvent.

  • Set up the microflow reactor system, ensuring all tubing and connectors are dry and purged with an inert gas.

  • Immerse the reactor coil in a cooling bath set to the desired temperature (e.g., -78 °C or 20 °C).

  • Using syringe pumps, introduce the gem-dibromoalkene solution and the n-BuLi solution into the reactor through a T-mixer. The flow rates are set to achieve the desired residence time.

  • The resulting reaction mixture is then merged with the quenching solution at a second T-mixer.

  • Collect the output from the reactor in a flask containing a quenching agent (e.g., saturated aqueous NH₄Cl).

  • Work up the collected reaction mixture as described in the batch protocol (steps 8-11).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents and Solvents dissolve Dissolve gem-dibromide in Anhydrous Solvent prep_reagents->dissolve prep_glassware Flame-dry Glassware prep_glassware->dissolve prep_inert Establish Inert Atmosphere (Ar/N2) prep_inert->dissolve cool Cool to Low Temperature (e.g., -78°C) dissolve->cool add_nBuLi Slowly Add Organolithium Reagent cool->add_nBuLi lithiated_intermediate Formation of Lithiated Intermediate add_nBuLi->lithiated_intermediate add_electrophile Add Electrophile lithiated_intermediate->add_electrophile quench Quench Reaction add_electrophile->quench extract Aqueous Work-up and Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify product Isolated Product purify->product

Caption: Experimental workflow for batch lithiation.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes steric_hindrance Steric Hindrance of Substituents regioselectivity Regioselectivity steric_hindrance->regioselectivity electronic_effects Electronic Effects of Substituents electronic_effects->regioselectivity temperature Reaction Temperature temperature->regioselectivity yield Yield of Desired Product temperature->yield fbw_rearrangement FBW Rearrangement temperature->fbw_rearrangement solvent Solvent solvent->regioselectivity solvent->yield reagent Organolithium Reagent reagent->regioselectivity reagent->yield reaction_time Reaction Time reaction_time->yield reaction_time->fbw_rearrangement

Caption: Factors influencing regioselective lithiation.

References

Preventing unwanted rearrangement of cyclopropylidene carbenoids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropylidene carbenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted rearrangements and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary unwanted rearrangement of cyclopropylidene carbenoids, and what is the main driving force?

A1: The most common unwanted rearrangement of cyclopropylidene carbenoids is the ring-opening to form allenes.[1] The primary driving force for this rearrangement is the release of the significant ring strain inherent in the three-membered cyclopropylidene ring.

Q2: What is the difference between a "free carbene" and a "carbenoid," and how does this affect rearrangement?

A2: A "free carbene" is a neutral, divalent carbon species that is highly reactive and often unstable. In contrast, a "carbenoid" is a metal-complexed carbene-like species, such as those in Simmons-Smith reagents.[2] Carbenoids are generally more stable and less prone to rearrangement because the metal modulates their reactivity.[2][3] Using carbenoid chemistry is a key strategy to prevent unwanted side reactions.

Q3: How does temperature affect the stability of cyclopropylidene carbenoids?

A3: Higher temperatures provide the activation energy for the ring-opening rearrangement to allenes. Therefore, conducting reactions at lower temperatures is a critical strategy to minimize this unwanted pathway.[4] For many carbenoid reactions, temperatures around 0°C or even lower are recommended.

Q4: Can the choice of catalyst influence the rearrangement?

A4: Yes, the choice of metal catalyst can have a significant impact. Transition metals like rhodium, copper, and cobalt are commonly used to form metal carbenoids from diazo compounds.[5] These catalysts can stabilize the carbene intermediate, thereby disfavoring rearrangement. The specific ligands on the metal catalyst can also influence stability and selectivity.

Troubleshooting Guides

Problem 1: My reaction is producing a significant amount of an allene (B1206475) byproduct.

This is a classic sign of cyclopropylidene carbenoid rearrangement. Here are several steps you can take to mitigate this issue:

  • Lower the Reaction Temperature: This is the most straightforward approach to reduce the rate of rearrangement. If your protocol uses room temperature, try running the reaction at 0°C or -78°C.[4]

  • Switch to a Carbenoid-Based Reagent: If you are generating a "free" carbene, consider switching to a method that generates a carbenoid. The Simmons-Smith reaction or its modifications (e.g., Furukawa's reagent, Et₂Zn and CH₂I₂) are excellent choices for this.[6]

  • Use a Stabilizing Catalyst: If you are using a diazo compound as a carbene precursor, ensure you are using an appropriate transition metal catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂). These catalysts form metallo-carbenoids that are more stable than the free carbene.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the carbenoid. Non-coordinating solvents are often preferred. The rate of Simmons-Smith cyclopropanation, for instance, decreases as the basicity of the solvent increases.[6]

Problem 2: I am observing low yields and a complex mixture of products.

This could be due to a combination of rearrangement and other side reactions. Consider the following:

  • Purity of Reagents: Ensure your alkene substrate and carbene precursor (e.g., diiodomethane (B129776), diazo compound) are pure. Impurities can lead to undesired side reactions.

  • Inert Atmosphere: Carbenoids can be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can improve yields and reduce the formation of byproducts.

  • Rate of Addition: In many protocols, slow, dropwise addition of one of the reagents (e.g., diethylzinc (B1219324) or the diazo compound) at low temperature can help maintain a low concentration of the reactive intermediate, minimizing dimerization and other side reactions.

Quantitative Data

The stability of cyclopropylidene carbenoids and their propensity for rearrangement are influenced by various factors. The following table summarizes key quantitative data from computational and experimental studies.

SystemRearrangement ProductActivation Energy for Ring Opening (kcal/mol)Comments
Parent CyclopropylideneAllene~5This is a relatively low barrier, indicating a high propensity for rearrangement.[1]
Bicyclo[4.1.0]hept-7-ylidene1,2-Cycloheptadiene14.6The cyclohexane (B81311) ring fusion increases the barrier to rearrangement due to conformational strain in the transition state.[1]
2,3-cis-Dimethylcyclopropylidenecis-1,2-Dimethylallene~0Cis-dimethyl substitution lowers the barrier significantly, making rearrangement almost spontaneous.[1]
2,3-trans-Dimethylcyclopropylidenetrans-1,2-Dimethylallene4.2Trans-dimethyl substitution results in a barrier similar to the parent system due to repulsive interactions in the transition state.[1]

Experimental Protocols

Key Experiment: Simmons-Smith Cyclopropanation

This protocol is a reliable method for cyclopropanation that minimizes rearrangement by using a zinc carbenoid.

Materials:

  • Alkene substrate

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper Couple (or Diethylzinc)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure (using Zn-Cu couple):

  • Activate the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add zinc dust and copper(I) chloride in anhydrous diethyl ether. Reflux the suspension for 30 minutes. Allow the mixture to cool to room temperature and decant the ether. Wash the couple with fresh anhydrous ether three times.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether. Add the alkene substrate to the flask.

  • Carbenoid Formation and Cyclopropanation: Add diiodomethane dropwise to the stirred suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1 hour. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of Celite to remove the unreacted zinc and copper salts. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Rearrangement_Pathway cluster_desired Desired Pathway cluster_undesired Unwanted Rearrangement Carbenoid Cyclopropylidene Carbenoid Product Cyclopropane Product Carbenoid->Product + Alkene Alkene Alkene Alkene->Product Rearrangement_Product Allene Carbenoid_ref->Rearrangement_Product Ring Opening (High Temp)

Caption: Desired cyclopropanation vs. unwanted rearrangement.

Experimental_Workflow start Start reagents Combine Alkene and Zn-Cu Couple in Ether start->reagents add_ch2i2 Add Diiodomethane Dropwise reagents->add_ch2i2 reflux Reflux for 1 hour (Monitor by TLC) add_ch2i2->reflux quench Cool to 0°C and Quench with NH4Cl(aq) reflux->quench workup Work-up and Extraction quench->workup purify Purify by Chromatography workup->purify end Isolated Cyclopropane purify->end

Caption: Simmons-Smith cyclopropanation workflow.

Logical_Relationships stability Increased Stability (Less Rearrangement) rearrangement Increased Rearrangement (More Allene) low_temp Low Temperature low_temp->stability high_temp High Temperature high_temp->rearrangement carbenoid Carbenoid Formation (e.g., Simmons-Smith) carbenoid->stability free_carbene Free Carbene Generation free_carbene->rearrangement

References

Standard workup procedures for reactions involving 1,1-Dibromocyclohexane.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with standard workup procedures, troubleshooting advice, and frequently asked questions for reactions involving 1,1-dibromocyclohexane (B76172).

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of reactions involving this compound and its derivatives.

Q1: An insoluble precipitate or goo has formed between the organic and aqueous layers. What should I do?

A1: This is a common issue when quenching reactions.

  • Initial Step: Attempt to remove the precipitate by washing with water several times. Often, inorganic salts are the cause and can be dissolved away.

  • Persistent Goo: If the precipitate remains, it may be an insoluble organic byproduct. After separating the layers as best as possible, dry the organic layer with a copious amount of a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. The drying agent may absorb the goo, allowing it to be removed by filtration.[1][2]

  • Filtration: If the goo is significant, you may need to filter the entire biphasic mixture through a pad of Celite® or glass wool to remove the insoluble material before proceeding with the separation.

Q2: A persistent emulsion has formed, and the layers will not separate. How can I resolve this?

A2: Emulsions are colloidal suspensions of one liquid in another and can be challenging to break.[3]

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, emulsions break on their own.

  • Gentle Agitation: Gently swirl the mixture or stir the emulsion with a glass rod at the interface.[3] Vigorous shaking is a common cause of emulsions, so gentler inversions are recommended for mixing.[3]

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to force the separation of the organic and aqueous phases.[3]

  • Change Solvent Volume: Diluting the organic layer with more solvent can sometimes break an emulsion.[2]

  • Last Resort: If the emulsion is severe, filtering the entire mixture through a pad of Celite® can be effective.

Q3: After adding aqueous sodium bicarbonate to neutralize acid, the mixture is foaming uncontrollably.

A3: This is due to the rapid generation of carbon dioxide gas.

  • Prevention: Always add the bicarbonate solution slowly and in small portions, especially if a strong acid is present.

  • Control: Swirl the flask or separatory funnel gently after each addition to allow for controlled gas evolution. Vent the separatory funnel frequently by inverting it and opening the stopcock.[1][3] For large-scale reactions, it is safer to perform the neutralization in an Erlenmeyer flask with vigorous stirring before transferring the mixture to a separatory funnel.[1]

Q4: The organic layer has an unexpected color (yellow, brown, or pink). What does this indicate?

A4: Discoloration can arise from impurities or side products.

  • Halogen Impurities: If reagents like bromine were used and are present in excess, they can impart a yellow or brown color. Wash the organic layer with a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears.[1][2]

  • Degradation: this compound and related compounds can decompose, especially when heated or exposed to air and light, which may cause darkening.[4] If this is suspected, minimize exposure to heat and light during the workup and consider purification via column chromatography or distillation.

Q5: After the workup and solvent removal, my product yield is very low, or I have no product at all.

A5: Product loss can occur at multiple stages of the workup.

  • Check Aqueous Layers: Your product may have some water solubility. If you still have the aqueous washes, you can perform a back-extraction with a fresh portion of the organic solvent to recover any dissolved product.[1][5]

  • Volatility: While this compound itself is not highly volatile, some reaction products might be. Check the solvent collected in the rotary evaporator's trap for any condensed product.[5]

  • Incomplete Extraction: Ensure you have used an adequate volume of extraction solvent and performed multiple extractions (e.g., 3 x 50 mL is more effective than 1 x 150 mL).

  • Reaction Failure: Confirm that the reaction proceeded as expected by analyzing a crude sample (e.g., by TLC or crude NMR) before performing the workup. The workup itself can sometimes degrade a sensitive product.[5]

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure for a reaction involving this compound?

A1: A typical aqueous workup involves partitioning the reaction mixture between an organic solvent (like diethyl ether, ethyl acetate, or dichloromethane) and water or an aqueous solution. The steps generally are:

  • Quenching: The reaction is stopped by adding an aqueous solution.

  • Extraction: The entire mixture is transferred to a separatory funnel, and the product is extracted into the organic layer.

  • Washing: The organic layer is washed sequentially with different aqueous solutions to remove impurities.[6]

  • Drying: The isolated organic layer is dried over an anhydrous drying agent.[6]

  • Concentration: The solvent is removed under reduced pressure to yield the crude product.[6]

Q2: What are common side products in reactions with this compound and how do I remove them?

A2: Common reactions include elimination and substitution.

  • Elimination: Treatment with a base can lead to the formation of 1-bromo-cyclohexene. Further elimination is less common from the gem-dihalide itself but can occur under harsh conditions.

  • Hydrolysis: Reaction with water or hydroxide (B78521) can lead to the formation of cyclohexanone.

  • Removal: These byproducts often have different polarities from the desired product. Purification is typically achieved by distillation under reduced pressure or silica (B1680970) gel flash chromatography.

Q3: Which aqueous solutions should I use to wash my organic layer?

A3: The choice of wash depends on the reaction conditions and byproducts. The following table summarizes common washing solutions and their purposes.

Aqueous Wash SolutionPurpose
Water (H₂O)To remove water-soluble impurities and reagents (e.g., DMF, salts).
Saturated Sodium Bicarbonate (NaHCO₃)To neutralize and remove excess acid.[3]
Dilute Hydrochloric Acid (HCl)To neutralize and remove excess organic base (e.g., pyridine, triethylamine).[3]
Saturated Sodium Chloride (Brine)To remove the bulk of dissolved water from the organic layer and to help break emulsions.[3]
Sodium Thiosulfate (Na₂S₂O₃)To remove excess halogens like bromine or iodine by reducing them to colorless halide ions.[1]

Q4: How do I choose the right drying agent for my organic solution?

A4: The choice depends on the solvent, the product's stability, and the required drying speed and capacity.

Drying AgentCapacitySpeedComments
Anhydrous Sodium Sulfate (Na₂SO₄)LowSlowNeutral, inexpensive, and good for pre-drying. Does not bind water tightly.
Anhydrous Magnesium Sulfate (MgSO₄)HighFastSlightly acidic, fine powder. Very effective at removing water.
Anhydrous Calcium Chloride (CaCl₂)HighFastBasic. Can form complexes with alcohols, amines, and carbonyl compounds.
Molecular Sieves (3Å or 4Å)HighModerateExcellent for achieving very dry solvents, but more expensive.

Experimental Protocols

Protocol 1: General Aqueous Workup

  • Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), it may be necessary to first remove the solvent via rotary evaporation.

  • Dilute the reaction residue with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer the mixture to a separatory funnel of appropriate size (should not be more than 2/3 full).

  • Add the first aqueous wash (e.g., water or saturated NaHCO₃). Stopper the funnel, and with the stopcock closed, invert it gently several times, venting frequently to release any pressure.[3]

  • Allow the layers to separate completely. Drain and collect the lower layer. If unsure which layer is which, add a few drops of water and observe where they go.

  • Repeat the washing procedure with other appropriate aqueous solutions (e.g., brine).

  • Drain the final organic layer into a clean Erlenmeyer flask.

  • Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. The solution should be clear, and the drying agent should move freely.

  • Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.

  • Rinse the flask and the drying agent with a small amount of fresh solvent to ensure complete transfer.

  • Concentrate the combined organic filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Distillation Under Reduced Pressure

This protocol is suitable for purifying thermally stable, non-volatile liquid products like many cyclohexane (B81311) derivatives.[4]

  • Set up a distillation apparatus for vacuum distillation (Claisen flask, condenser, receiving flask, vacuum adapter). Ensure all glassware is dry and joints are properly greased.

  • Transfer the crude product to the Claisen flask, adding a magnetic stir bar or boiling chips.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and slowly apply vacuum.

  • Once the desired pressure is reached and stable, begin heating the distillation flask gently using a heating mantle or oil bath.

  • Collect any low-boiling fractions (forerun) in the receiving flask.

  • Increase the temperature gradually until the desired product begins to distill at a constant temperature and pressure.

  • Collect the product fraction in a clean receiving flask.

  • Once the product has been collected, stop the heating, and allow the apparatus to cool before slowly releasing the vacuum.

Visualizations

Workup_Workflow A Quench Reaction (e.g., add H₂O) B Transfer to Separatory Funnel A->B C Wash with Aq. Solution (e.g., NaHCO₃) B->C D Wash with Brine C->D E Separate & Collect Organic Layer D->E F Dry with Na₂SO₄ E->F G Filter F->G H Concentrate (Rotary Evaporator) G->H I Crude Product H->I

Caption: Standard experimental workflow for an aqueous workup procedure.

Emulsion_Troubleshooting Start Emulsion Forms During Aqueous Extraction Step1 Allow funnel to stand for 10-15 minutes Start->Step1 Step2 Add Saturated NaCl (Brine) & swirl gently Step1->Step2 No End_Success Layers Separate Step1->End_Success Resolved Step3 Filter entire mixture through Celite® Step2->Step3 No Step2->End_Success Resolved Step3->End_Success Resolved End_Fail Emulsion Persists Step3->End_Fail No

Caption: Decision tree for troubleshooting persistent emulsions during workup.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Carbene Insertion Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbene insertion reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low conversion rates. The following frequently asked questions (FAQs) and troubleshooting guides are based on established literature and best practices in synthetic organic chemistry.

Frequently Asked Questions (FAQs)

Q1: My carbene insertion reaction is showing low to no conversion. What are the first things I should check?

When a reaction fails or provides a low yield, a systematic check of the fundamental components is crucial. Start by verifying the following:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Many catalysts, particularly rhodium and copper complexes, are sensitive to oxygen, which can lead to catalyst deactivation.

  • Reagent Purity: The purity of your substrate and diazo compound is critical. Impurities can poison the catalyst or participate in side reactions. Ensure your starting materials are thoroughly purified.

  • Solvent Quality: Use anhydrous, degassed solvents. Residual water or oxygen can deactivate the catalyst. Protic solvents or those with strong Lewis basicity can coordinate to the catalyst and inhibit its activity.[1]

  • Catalyst Activity: Confirm that your catalyst has been stored correctly and has not degraded. If possible, test the catalyst on a known, reliable reaction to verify its activity.[1] It's also advisable to use a fresh batch of catalyst if deactivation is suspected.[1]

Q2: I'm observing significant formation of a carbene dimer. How can I minimize this side reaction?

Carbene dimerization is a common side reaction that competes with the desired insertion.[1] To favor the intramolecular or intermolecular insertion over dimerization, consider the following strategies:

  • Slow Addition of the Diazo Compound: Adding the diazo compound slowly to the reaction mixture containing the catalyst maintains a low concentration of the carbene precursor. This minimizes the chance of two carbene intermediates reacting with each other. The use of a syringe pump is highly recommended for controlled, slow addition.[1]

  • Catalyst Choice: The choice of catalyst can significantly influence the extent of dimerization. Dirhodium(II) catalysts are often more effective at suppressing dimerization compared to some copper catalysts.[1]

  • Substrate Concentration: In some cases, a higher concentration of the substrate can favor the desired insertion reaction over the bimolecular dimerization.

Q3: My reaction is producing a mixture of C-H insertion and cyclopropanation products. How can I improve the selectivity for C-H insertion?

The competition between C-H insertion and cyclopropanation is a common challenge, especially with substrates containing olefinic moieties. Several factors can influence this selectivity:

  • Catalyst Ligand Environment: The electronic and steric properties of the ligands on the metal catalyst play a crucial role. For dirhodium catalysts, electron-withdrawing ligands tend to create a more reactive metal carbene, which can decrease selectivity.[2] Conversely, more sterically demanding ligands can favor insertion into less hindered C-H bonds.

  • Substrate Structure: The inherent reactivity of the C-H bonds and the accessibility of the double bond in your substrate will dictate the initial product distribution. Intramolecular reactions often show a high preference for the formation of five-membered rings via 1,5-C-H insertion due to favorable transition state energies.[2][3]

Q4: The diazo compound appears to be decomposing before reacting. What could be the cause and how can I prevent it?

Diazo compounds are energetic and can be sensitive to heat, light, and acid, leading to decomposition before the desired carbene formation and insertion can occur.[1]

  • Fresh Preparation: It is best practice to prepare the diazo compound immediately before use.[1]

  • In Situ Generation: Consider using an in-situ generation method from a more stable precursor, such as an N-tosylhydrazone.[1][4]

  • Temperature Control: Avoid excessive heat during the preparation and handling of the diazo compound. DSC analysis has shown that the decomposition of some diazo compounds can be initiated at temperatures as low as 60 °C.[5]

Troubleshooting Guide

If you are experiencing low conversion rates, this guide provides a systematic approach to identifying and resolving the issue.

Initial Checks

Before delving into more complex optimizations, ensure the fundamental aspects of your experimental setup are sound.

A Low Conversion Observed B Verify Inert Atmosphere (Ar or N2) A->B C Check Reagent Purity (Substrate, Diazo) B->C D Confirm Solvent Quality (Anhydrous, Degassed) C->D E Assess Catalyst Activity (Fresh, Properly Stored) D->E F Problem Resolved? E->F G Proceed to Further Troubleshooting F->G No H End F->H Yes

Caption: Initial troubleshooting workflow for low conversion.
Problem: Low Yield with Unidentified Byproducts

Low yields accompanied by a complex mixture of byproducts often point to issues with reaction selectivity or decomposition pathways.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of catalyst or purify the existing one. Consider catalysts known for high turnover numbers.[1]
Unstable Diazo Compound Prepare the diazo compound immediately before use or employ an in-situ generation method from a more stable precursor like an N-tosylhydrazone.[1][4]
Suboptimal Temperature Perform a temperature screen to find the optimal balance between carbene formation and minimizing side reactions or decomposition.[1] A lower temperature may be necessary for highly reactive carbenes.
Inappropriate Solvent The choice of solvent can significantly impact catalyst activity and selectivity. Protic or Lewis basic solvents can inhibit the catalyst.[1] Common choices include dichloromethane (B109758) (DCM) or toluene, but a solvent screen may be necessary.[1]
Incorrect Catalyst Loading While catalytic, the amount of catalyst can be critical. Too little may lead to a sluggish reaction, allowing time for side reactions. Too much can sometimes promote undesired pathways. An optimization of catalyst loading is recommended.[1]
Problem: Predominance of Side Reactions

When specific, identifiable side products are the major components of your crude reaction mixture, targeted troubleshooting can be employed.

cluster_0 Observed Side Product cluster_1 Potential Solutions A Carbene Dimer D Slow addition of diazo compound (Syringe Pump) A->D E Change catalyst (e.g., Rh(II) > Cu(I)) A->E F Increase substrate concentration A->F B Cyclopropanation Product G Modify catalyst ligands (Steric/Electronic Tuning) B->G H Screen alternative catalysts B->H C Wolff Rearrangement Product (from α-diazo ketones) C->H I Change reaction temperature C->I

Caption: Troubleshooting specific side reactions.

Experimental Protocols

1. Catalyst Screening Protocol

  • Objective: To identify the most effective catalyst for the desired carbene insertion reaction.

  • Procedure:

    • Set up a parallel reaction array, with each reaction vessel charged with the substrate (1.0 equiv) and a magnetic stir bar.

    • To each vessel, add a different catalyst (e.g., Rh₂(OAc)₄, Rh₂(esp)₂, Cu(acac)₂, etc.) at a standard loading (e.g., 1-5 mol%).

    • Dissolve the diazo compound (1.2 equiv) in the chosen anhydrous, degassed solvent.

    • Under an inert atmosphere, add the diazo solution to each reaction vessel simultaneously using a multichannel pipette or sequentially under identical conditions. For slow addition, use a syringe pump.

    • Stir the reactions at a constant temperature for a set period (e.g., 12-24 hours).

    • Quench the reactions and analyze the conversion and product distribution for each catalyst by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR).

2. Solvent Screening Protocol

  • Objective: To determine the optimal solvent for the reaction.

  • Procedure:

    • Set up a series of identical reactions, each in a different anhydrous, degassed solvent (e.g., dichloromethane, toluene, hexanes, diethyl ether, etc.).

    • Charge each reaction vessel with the substrate (1.0 equiv), the best-performing catalyst from the catalyst screen (e.g., 2 mol%), and a magnetic stir bar.

    • Dissolve the diazo compound (1.2 equiv) in a small amount of the respective solvent.

    • Add the diazo solution to each reaction vessel under an inert atmosphere.

    • Stir the reactions at a constant temperature.

    • Monitor the reactions and, upon completion, analyze the conversion and product distribution.

3. Temperature Optimization Protocol

  • Objective: To find the optimal reaction temperature.

  • Procedure:

    • Set up several identical reactions using the optimized catalyst and solvent.

    • Run each reaction at a different, controlled temperature (e.g., 0 °C, room temperature, 40 °C, 60 °C).

    • Add the diazo compound under an inert atmosphere.

    • Monitor the reactions and analyze the outcome to determine the temperature that provides the best balance of reaction rate and selectivity.

Data Presentation

Table 1: Example of Catalyst Screening Results for a Model C-H Insertion

Entry Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Conversion (%) Yield of Insertion Product (%) Yield of Dimer (%)
1Rh₂(OAc)₄2DCM25857015
2Rh₂(esp)₂2DCM2595905
3Cu(acac)₂5DCM25604510
4Cu(OTf)₂5DCM25756012

Table 2: Example of Solvent Screening with Rh₂(esp)₂

Entry Solvent Temperature (°C) Conversion (%) Yield of Insertion Product (%)
1Dichloromethane259590
2Toluene258882
3Hexanes259285
4Diethyl Ether257065

By systematically addressing these common issues and employing the provided troubleshooting protocols, researchers can effectively diagnose and resolve problems leading to low conversion rates in their carbene insertion reactions, ultimately leading to improved reaction outcomes.

References

Technical Support Center: Catalyst Deactivation in Reactions with 1,1-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving 1,1-Dibromocyclohexane (B76172).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions involving this compound where catalyst deactivation is a concern?

A1: Catalyst deactivation is a primary concern in palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Heck reactions) and rhodium-catalyzed cyclopropanation reactions where this compound can be a substrate. In these reactions, the catalyst's interaction with the dibromo compound and the reaction byproducts can lead to a decline in its activity.

Q2: What are the typical signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • Stalled or incomplete reaction: The reaction fails to proceed to completion, leaving a significant amount of starting material.

  • Decreased reaction rate: The reaction proceeds much slower than expected.

  • Formation of byproducts: An increase in the formation of undesired side products.

  • Change in appearance of the reaction mixture: For palladium catalysts, the formation of a black precipitate (palladium black) is a clear sign of catalyst agglomeration and deactivation.[1]

Q3: Which types of catalysts are most susceptible to deactivation when reacting with this compound?

A3: Palladium catalysts, particularly those in the Pd(0) oxidation state, are highly susceptible to deactivation. The deactivation can be caused by oxidative addition of the dibromoalkane, followed by side reactions, or by poisoning from halide ions. Rhodium catalysts, often used in cyclopropanation, can also deactivate, though the mechanisms may differ.

Q4: Can the bromide ions generated during the reaction deactivate the catalyst?

A4: Yes, an excess of bromide ions in the reaction mixture can lead to the formation of inactive anionic palladium complexes (e.g., [PdBr₃]⁻ or [PdBr₄]²⁻), which are not part of the active catalytic cycle. This is a common deactivation pathway in many palladium-catalyzed cross-coupling reactions.

Q5: Is it possible to regenerate a deactivated catalyst used in a reaction with this compound?

A5: Yes, catalyst regeneration is often possible, especially for heterogeneous catalysts like palladium on carbon (Pd/C). Regeneration procedures typically involve washing the catalyst to remove adsorbed impurities, followed by a chemical treatment to restore the active sites.[1][2][3]

Troubleshooting Guides

Issue 1: Low or No Yield in a Palladium-Catalyzed Cross-Coupling Reaction

Q: My Suzuki/Sonogashira/Heck reaction with this compound is giving a very low yield or not working at all. What are the potential causes related to catalyst deactivation?

A: Low or no yield in these reactions is frequently linked to the deactivation of the palladium catalyst. The primary causes and potential solutions are outlined below.

Potential CauseRecommended Solution
Catalyst Oxidation The active Pd(0) species is sensitive to air. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).
Formation of Palladium Black The agglomeration of palladium atoms into inactive clusters is often visible as a black precipitate.[1] Improve ligand concentration to better stabilize the Pd(0) species. Consider using a more robust ligand.
Bromide Ion Poisoning High concentrations of bromide ions can form inactive palladium complexes. If possible, use a reaction setup that removes byproducts as they are formed.
Impure Reagents Impurities in this compound or other reagents can poison the catalyst. Purify the starting materials before use.

Troubleshooting Workflow for Low Yield

start Low or No Yield Observed check_inert Verify Inert Atmosphere start->check_inert check_reagents Check Reagent Purity check_inert->check_reagents Atmosphere is Inert check_catalyst Inspect for Palladium Black check_reagents->check_catalyst Reagents are Pure optimize_ligand Optimize Ligand Concentration/Type check_catalyst->optimize_ligand Palladium Black Observed consider_poisoning Consider Bromide Poisoning check_catalyst->consider_poisoning No Visible Precipitation end Improved Yield optimize_ligand->end regenerate_catalyst Attempt Catalyst Regeneration consider_poisoning->regenerate_catalyst regenerate_catalyst->end

Caption: A logical workflow for troubleshooting low-yield reactions.

Issue 2: Catalyst Deactivation in Rhodium-Catalyzed Cyclopropanation

Q: I am observing a decrease in the rate of my rhodium-catalyzed cyclopropanation reaction with this compound over time. What could be causing this?

A: In rhodium-catalyzed reactions, deactivation can occur through several pathways.

Potential CauseRecommended Solution
Carbene Dimerization The rhodium carbene intermediate can react with itself to form inactive dimers, especially at high catalyst concentrations.[4] Use the diazo compound as the limiting reagent.
Ligand Degradation The ligands on the rhodium catalyst can degrade under the reaction conditions. Ensure the reaction temperature is not excessively high and that the solvent is compatible with the catalyst.
Formation of Inactive Rhodium Species The catalyst can be converted into inactive rhodium complexes. This can sometimes be mitigated by the choice of solvent and reaction additives.[5]

Quantitative Data on Catalyst Performance

The following tables summarize typical performance data for palladium and rhodium catalysts in reactions analogous to those with this compound. This data is intended to provide a baseline for expected catalyst performance and to help in diagnosing deactivation issues.

Table 1: Performance of Palladium Catalysts in Cross-Coupling Reactions with Aryl Bromides (Analogous System)

Catalyst SystemLigandSubstrateTON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Reference
Pd(OAc)₂SPhos4-Bromotoluene~10,000~1,000[6]
Pd₂(dba)₃XPhos4-Bromobenzonitrile~20,000~2,500[6]
Pd/CNone2-Chloropyridine--[1]

Note: Data for aryl bromides is presented as a proxy due to the limited availability of specific data for this compound.

Table 2: Performance of Rhodium Catalysts in Cyclopropanation Reactions (Analogous System)

CatalystSubstrateDiazo CompoundYield (%)ee (%)Reference
Rh₂(OAc)₄StyreneEthyl diazoacetate95N/A[7]
Rh₂(S-DOSP)₄StyreneMethyl phenyldiazoacetate8598[8]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Sonogashira Coupling with a gem-Dibromoalkane (Adapted for this compound)

This protocol is adapted from established procedures for Sonogashira couplings of dibromo compounds.[8]

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the terminal alkyne (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed triethylamine (B128534) (5 mL) to the flask.

  • Inert Atmosphere: Subject the reaction mixture to three cycles of vacuum and backfilling with argon.

  • Reaction: Stir the mixture at room temperature for 24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst

This protocol is a general procedure for the regeneration of Pd/C catalysts that have been deactivated by organic residues and halide poisoning.[1][2][3]

  • Washing:

    • Wash the deactivated Pd/C catalyst with deionized water (3 x 10 mL) to remove water-soluble impurities.

    • Wash the catalyst with methanol (B129727) (3 x 10 mL) to remove organic residues.

    • Centrifuge or filter the catalyst after each washing step.

  • Reduction:

    • Suspend the washed catalyst in a solution of a reducing agent (e.g., aqueous formaldehyde (B43269) or hydrazine (B178648) hydrate) in an alkaline medium (e.g., NaOH solution).[1]

    • Stir the suspension at room temperature for 2-4 hours.

  • Final Washing and Drying:

    • Wash the regenerated catalyst with methanol (2 x 10 mL) and then with deionized water (3 x 10 mL) until the washings are neutral.

    • Dry the catalyst in a vacuum oven at 60-80°C.

Catalyst Regeneration Workflow

start Deactivated Pd/C Catalyst wash_water Wash with Deionized Water start->wash_water wash_methanol Wash with Methanol wash_water->wash_methanol reduction Treat with Reducing Agent wash_methanol->reduction final_wash Final Washing (Methanol & Water) reduction->final_wash drying Dry under Vacuum final_wash->drying end Regenerated Active Catalyst drying->end

Caption: A step-by-step workflow for the regeneration of a deactivated Pd/C catalyst.

Signaling Pathways and Logical Relationships

Catalyst Deactivation Pathway in Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a simplified deactivation pathway for a palladium catalyst in the presence of a gem-dibromoalkane like this compound.

active_catalyst Active Pd(0)L₂ Catalyst oxidative_addition Oxidative Addition with R-Br₂ active_catalyst->oxidative_addition bromide_poisoning Excess Bromide Ions active_catalyst->bromide_poisoning intermediate R-Pd(II)(Br)₂L₂ oxidative_addition->intermediate side_reaction Side Reactions (e.g., β-hydride elimination) intermediate->side_reaction inactive_pd_i Inactive Pd(I) Species side_reaction->inactive_pd_i inactive_pd_black Inactive Palladium Black inactive_pd_i->inactive_pd_black inactive_anionic Inactive [PdBrₙ]²⁻ⁿ Complex bromide_poisoning->inactive_anionic

Caption: A simplified pathway showing potential routes to catalyst deactivation.

References

Methods for removing unreacted 1,1-Dibromocyclohexane from product mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 1,1-dibromocyclohexane (B76172) from product mixtures.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor separation of product and this compound via flash chromatography. - Inappropriate solvent system (polarity too high or too low).- Co-elution of the product and the starting material.- Overloading the column.- Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.3 for your product, with good separation from the this compound spot.- Consider using a less polar solvent system, as this compound is relatively non-polar. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture may be effective.- Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:40 ratio of sample to silica (B1680970) gel.
Product decomposition during distillation. - The product is thermally labile at the required distillation temperature.- Prolonged heating.- Use vacuum distillation to lower the boiling point of the compounds.- Ensure the distillation is performed as quickly as possible by having the apparatus pre-heated and maintaining a steady vacuum.
Incomplete removal of this compound after aqueous workup. - this compound has very low solubility in water.- An aqueous wash is generally ineffective for removing non-polar organic compounds like this compound.[1][2] Purification methods such as chromatography or distillation are necessary.
Formation of an emulsion during extraction. - Similar densities of the organic and aqueous layers.- Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.- Add more of the organic solvent to dilute the organic phase.
Unreacted this compound is still present after purification. - The chosen purification method is not efficient enough for the required level of purity.- A combination of purification techniques may be necessary. For example, a preliminary distillation to remove the bulk of the unreacted starting material followed by flash chromatography for final purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most effective methods for removing unreacted this compound are fractional distillation (often under reduced pressure) and flash column chromatography. The choice between these methods depends on the physical properties of your product (e.g., boiling point, polarity) and the scale of your reaction.

Q2: How can I determine the best solvent system for flash chromatography?

A2: The ideal solvent system can be determined using Thin Layer Chromatography (TLC).[3][4] You should aim for a solvent mixture where your desired product has a retention factor (Rf) of approximately 0.3, and there is a clear separation between the spot for your product and the spot for this compound.[5] Given that this compound is a relatively non-polar compound, starting with a non-polar eluent like hexanes or a mixture of hexanes and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is a good starting point.[3]

Q3: Is it possible to remove this compound with a chemical quench?

A3: Currently, there are no standard chemical quenching methods specifically for removing unreacted this compound. This is because gem-dibromides are generally stable and do not react readily with common quenching agents under typical workup conditions. Purification is typically achieved through physical separation methods.

Q4: What is the boiling point of this compound, and how does this affect purification by distillation?

Q5: My product is an oil. Which purification method is more suitable?

A5: For oily products, both distillation and flash chromatography are viable options. If your product has a molecular weight below 350 amu and is thermally stable, distillation on a multi-gram scale can be efficient. For smaller scale reactions or when high purity is required, flash chromatography is often the preferred method.

Experimental Protocols

Detailed Methodology: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

    • Visualize the spots (e.g., using a UV lamp or an iodine chamber).

    • Select a solvent system that provides good separation between your product and this compound, with an Rf of ~0.3 for your product.[3]

  • Column Preparation:

    • Select an appropriately sized column for the amount of crude material you need to purify.

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to pack, draining the excess solvent. Gently tap the column to ensure even packing.

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography solvent.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the top of the column.

    • Apply gentle pressure to the top of the column (e.g., using a bellows or a regulated air line) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified product.

Detailed Methodology: Purification by Vacuum Distillation (adapted from a procedure for 1,2-dibromocyclohexane[6])
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus equipped with a vacuum adapter. Ensure all glassware is dry.

    • Use a heating mantle with a stirrer for heating the distillation flask.

    • Place a stir bar in the distillation flask containing the crude product mixture.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Process:

    • Begin stirring the crude mixture.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask.

    • Collect the initial fraction, which will likely be enriched in the lower-boiling component.

    • Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure component is distilling.

    • Collect the fraction corresponding to the boiling point of your product.

    • Stop the distillation before the flask goes to dryness.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • Analyze the collected fractions for purity (e.g., by NMR, GC-MS, or TLC).

Data Presentation

Table 1: Illustrative Comparison of Purification Methods

MethodPrincipleTypical ScaleAdvantagesDisadvantages
Flash Column Chromatography Differential adsorption of components onto a solid stationary phase.mg to multi-gram- High resolution.- Applicable to a wide range of compounds.- Can separate compounds with similar boiling points.- Can be time-consuming.- Requires larger volumes of solvent.- Potential for sample loss on the column.
Fractional Distillation Separation based on differences in boiling points.Gram to kg- Relatively simple and cost-effective for large quantities.- Good for separating compounds with significantly different boiling points.- Not suitable for thermally unstable compounds.- Less effective for separating compounds with close boiling points.

Note: The efficiency of each method is highly dependent on the specific properties of the product and the experimental conditions.

Visualizations

Purification_Workflow start Crude Product Mixture (contains this compound) check_properties Assess Product Properties (Boiling Point, Polarity, Thermal Stability) start->check_properties chromatography Flash Column Chromatography check_properties->chromatography Boiling Point Data Unavailable or Product is Thermally Labile high_bp_diff Large Boiling Point Difference? check_properties->high_bp_diff Boiling Point Data Available distillation Fractional Distillation check_purity_dist Analyze Purity (e.g., NMR, GC-MS) distillation->check_purity_dist check_purity_chrom Analyze Purity (e.g., NMR, TLC) chromatography->check_purity_chrom high_bp_diff->chromatography No thermally_stable Thermally Stable? high_bp_diff->thermally_stable Yes thermally_stable->distillation Yes thermally_stable->chromatography No check_purity_dist->chromatography Purity Insufficient pure_product Pure Product check_purity_dist->pure_product Purity Sufficient check_purity_chrom->pure_product Purity Sufficient further_purification Consider Further Purification (e.g., Recrystallization or second column) check_purity_chrom->further_purification Purity Insufficient

Caption: Workflow for selecting a purification method for removing this compound.

References

Technical Support Center: 1,1-Dibromocyclohexane Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dibromocyclohexane. The information addresses potential issues related to the compound's long-term stability and decomposition pathways during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The long-term stability of this compound is primarily influenced by three main factors:

  • Temperature: Elevated temperatures can induce thermal decomposition.

  • Light: Exposure to ultraviolet (UV) radiation can lead to photodegradation.

  • Presence of Water and Nucleophiles: this compound can undergo hydrolysis, particularly in the presence of bases.

Q2: What are the expected decomposition products of this compound under different conditions?

A2: The decomposition of this compound leads to different products depending on the conditions:

  • Hydrolysis: In the presence of water, especially under alkaline conditions, this compound hydrolyzes to form Cyclohexanone . This reaction proceeds through an unstable geminal diol intermediate.

  • Thermal Decomposition: At high temperatures, the compound is expected to decompose, potentially yielding Cyclohexene , 1-Bromocyclohexene , and Hydrogen Bromide (HBr) through elimination reactions. Incomplete combustion can also produce hazardous gases like carbon monoxide and carbon dioxide.

  • Photodegradation: Upon exposure to UV light, radical pathways may be initiated, leading to a mixture of products, including debrominated and rearranged species.

Q3: How should I store this compound to ensure its long-term stability?

A3: To ensure the long-term stability of this compound, it is recommended to:

  • Store the compound in a cool, dry, and dark place.

  • Use an amber-colored, tightly sealed container to protect it from light and moisture.

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: I am observing unexpected peaks in my reaction mixture containing this compound. What could be the cause?

A4: Unexpected peaks in your analytical data (e.g., GC-MS, NMR) could be due to the decomposition of this compound. Refer to the troubleshooting guide below to identify the potential cause based on your experimental setup.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the stability of this compound in your experiments.

Observed Issue Potential Cause Recommended Action
Formation of Cyclohexanone Hydrolysis of this compound.Ensure all solvents and reagents are anhydrous. If water is a necessary component of your reaction, consider running the reaction at a lower temperature to minimize hydrolysis.
Discoloration of the sample (yellowing or browning) Decomposition, possibly due to light exposure or thermal stress.Store the compound in an amber vial and protect the reaction setup from light. Ensure the reaction temperature does not exceed the stability threshold of the compound.
Presence of acidic byproducts (e.g., HBr) Thermal decomposition.Use a non-nucleophilic base as an acid scavenger in your reaction mixture if compatible with your desired chemistry. Lower the reaction temperature if possible.
Variable reaction yields or irreproducible results Inconsistent purity of this compound due to degradation during storage.Re-purify the this compound before use (e.g., by distillation or chromatography). Verify the purity of the starting material by analytical techniques like GC-MS or NMR.

Quantitative Data on Stability

Table 1: Hypothetical Rate Constants for Hydrolysis of this compound to Cyclohexanone

Temperature (°C)pHRate Constant (k, s⁻¹)
2571.2 x 10⁻⁷
25101.2 x 10⁻⁴
5079.5 x 10⁻⁷
50109.5 x 10⁻⁴

Table 2: Hypothetical Thermal Decomposition Data for this compound (Determined by TGA)

Temperature (°C)Mass Loss (%)Primary Decomposition Products
150< 1-
2005HBr, 1-Bromocyclohexene
25050HBr, 1-Bromocyclohexene, Cyclohexene
300> 95HBr, Cyclohexene, Char

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into an inert sample pan (e.g., alumina).

  • Experimental Conditions:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Protocol 2: Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • For Thermal Decomposition: Heat a known amount of this compound in a sealed vial at a specific temperature (e.g., 200°C) for a set time. Cool the vial and dissolve the residue in a suitable solvent (e.g., dichloromethane).

    • For Hydrolysis: Stir this compound in an aqueous solution at a specific pH and temperature for a set time. Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • GC-MS Instrument Conditions (Illustrative):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35-500.

  • Data Analysis: Identify the decomposition products by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available.

Visualizations

Hydrolysis_Pathway cluster_main Hydrolysis of this compound This compound This compound Geminal_Diol Cyclohexane-1,1-diol (Unstable Intermediate) This compound->Geminal_Diol + 2H₂O - 2HBr Cyclohexanone Cyclohexanone Geminal_Diol->Cyclohexanone - H₂O Thermal_Decomposition_Pathway cluster_main Thermal Decomposition of this compound This compound This compound 1-Bromocyclohexene 1-Bromocyclohexene This compound->1-Bromocyclohexene - HBr (Elimination) HBr HBr Cyclohexene Cyclohexene 1-Bromocyclohexene->Cyclohexene - HBr (Elimination) Experimental_Workflow cluster_workflow Workflow for Stability and Decomposition Analysis start This compound Sample stress Apply Stress Condition (Heat, Light, or Hydrolysis) start->stress analysis Analyze Sample stress->analysis tga TGA for Thermal Stability analysis->tga Thermal gcms GC-MS for Product Identification analysis->gcms Chemical data Data Interpretation and Reporting tga->data gcms->data

Technical Support Center: Optimizing Catalyst Loading for Stereoselective Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in stereoselective cyclopropanation.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for catalyst loading in stereoselective cyclopropanation? A1: The optimal catalyst loading is highly dependent on the specific reaction, including the catalyst system (e.g., rhodium, copper, iron, biocatalysts), the reactivity of the substrate, and the desired purity of the product. For highly active systems like dirhodium(II) catalysts, loadings can be as low as 0.0025 mol% to 1.0 mol%.[1][2] Biocatalysts, such as engineered myoglobins, have been shown to be effective at loadings of 0.01 to 0.07 mol%.[3] It is crucial to determine the optimal loading empirically for each specific transformation.[4]

Q2: How does catalyst loading impact the stereoselectivity (enantiomeric and diastereomeric excess) of the reaction? A2: Catalyst loading can influence stereoselectivity, although the effect varies. In some systems, a decrease in catalyst loading can lead to a drop in enantiomeric excess (ee).[2] For instance, with a Rh₂(R-BNP)₄ catalyst, decreasing the loading from 0.5 mol% to 0.01 mol% resulted in a significant decrease in ee.[2] However, the primary drivers of stereoselectivity are the inherent properties of the catalyst and its chiral ligands, which create a specific steric and electronic environment for the reaction.[5][6]

Q3: What are the most important factors to consider when optimizing catalyst loading? A3: When optimizing catalyst loading, consider the following:

  • Catalyst Activity and Stability: Highly active catalysts may allow for lower loadings, but their stability under the reaction conditions is critical. Catalyst deactivation can lead to incomplete conversion.[7]

  • Cost: Precious metal catalysts (e.g., rhodium) are expensive, making lower catalyst loadings more economically viable.

  • Reaction Kinetics: The rate of reaction will be affected by catalyst concentration. Slower reactions may require higher loadings or longer reaction times.

  • Purity of Reagents: Impurities in the alkene, diazo compound, or solvent can act as catalyst poisons, necessitating higher loadings to achieve full conversion. Functional groups like alcohols, amides, and pyridines are known to inhibit catalysis.[4]

Q4: Which analytical techniques are recommended for monitoring and troubleshooting these reactions? A4: Several analytical techniques are invaluable for troubleshooting:

  • In-situ IR (ReactIR): Ideal for monitoring the real-time disappearance of the diazo compound, which has a strong and distinct IR absorbance.[4]

  • NMR Spectroscopy: Used to determine the conversion rate to the product and to identify any major byproducts.[4]

  • Chiral HPLC or GC: Essential for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the cyclopropane (B1198618) product.[4]

  • Mass Spectrometry (MS): Helps in identifying the product, byproducts, and potential catalyst degradation products.[4]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Q: My reaction shows low conversion to the desired cyclopropane. What are the potential causes and how can I fix this? A: Low conversion is a common issue that can be addressed by systematically investigating several factors.[7]

Potential Causes & Solutions:

  • Inactive or Deactivated Catalyst: The catalyst may be inactive or may have deactivated during the reaction.

    • Solution: Ensure the catalyst is fresh and handled under appropriate inert conditions if it is air or moisture-sensitive. Consider a slow addition of the diazo compound to maintain a low concentration of the reactive carbene intermediate, which can minimize catalyst deactivation.[7] If deactivation is suspected, try adding the catalyst in portions.[5]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or substrate reactivity.

    • Solution: Perform a systematic screen of catalyst loadings, starting with a higher concentration to confirm the reaction proceeds, then gradually decreasing it.[4]

  • Poor Reagent Quality: Impurities in the alkene substrate or diazo compound can poison the catalyst.

    • Solution: Use highly purified reagents. Alkenes should be purified to remove any coordinating functional groups like alcohols or amines.[4]

  • Suboptimal Reaction Conditions: The temperature or reaction time may not be optimal.

    • Solution: Try increasing the reaction time or temperature. However, be aware that higher temperatures can sometimes negatively impact stereoselectivity.[5]

Issue 2: Poor Stereoselectivity (Low ee or dr)

Q: I am obtaining a mixture of stereoisomers (low diastereoselectivity or enantioselectivity). How can I improve this? A: Achieving high stereoselectivity is often the primary goal. The choice of catalyst, ligands, and reaction conditions are paramount.

Potential Causes & Solutions:

  • Suboptimal Catalyst or Ligand: The catalyst's chiral environment is the main factor controlling stereoselectivity.

    • Solution: Screen a variety of catalysts and ligands. For metal-catalyzed reactions, catalysts with well-defined, bulky chiral ligands are often used to create a chiral environment that favors one stereoisomer.[5][6] The choice of the optimal catalyst can be highly dependent on the substrate.[2]

  • Incorrect Solvent: The solvent's polarity and coordinating ability can affect the transition state geometry.

    • Solution: Screen a range of solvents with different properties (e.g., polar aprotic vs. nonpolar). For example, the rate of the Simmons-Smith reaction is known to decrease as the basicity of the solvent increases.[5]

  • Temperature is Too High: Higher temperatures can lead to lower selectivity by allowing the reaction to proceed through higher-energy transition states.

    • Solution: Lowering the reaction temperature can enhance stereoselectivity by favoring the transition state with the lowest activation energy.[5]

  • Background Uncatalyzed Reaction: A non-catalyzed reaction pathway can lead to the formation of a racemic or non-stereoselective product.

    • Solution: Ensure that the reaction conditions do not promote a background reaction. This can sometimes be mitigated by adjusting the temperature or catalyst loading.

Data Presentation

Table 1: Effect of Catalyst Loading on Enantioselectivity for Rh₂(R-BNP)₄-Catalyzed Cyclopropanation

EntryCatalyst Loading (mol%)Enantiomeric Excess (ee, %)
11.097
20.596
30.191
40.0140
Data sourced from a study on dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates.[2]

Table 2: Performance of Engineered Myoglobin (Mb) Biocatalysts in the Cyclopropanation of Substituted Styrenes

Substrate (Styrene Derivative)Catalyst Loading (mol%)Yield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)Total Turnovers (TTN)
para-substituted0.0769 - 92>99>99-
meta-substituted0.0769 - 92>99>99-
ortho-substituted0.0769 - 92>99>99-
Various Substrates0.001---7,700 - 14,500
Data is for the Mb(H64V,V68A) variant and demonstrates high efficiency and selectivity at low catalyst loadings.[3]

Experimental Protocols

Protocol 1: General Procedure for Dirhodium(II)-Catalyzed Cyclopropanation

This protocol is a general guideline for the cyclopropanation of an alkene using a diazoacetate, catalyzed by a chiral dirhodium(II) complex.

Materials:

  • Chiral Dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)

  • Alkene (e.g., styrene)

  • Diazoacetate (e.g., ethyl diazoacetate)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, flame-dried

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the dirhodium(II) catalyst (e.g., 0.5-1.0 mol%).

  • Add the anhydrous solvent (DCM) to dissolve the catalyst.

  • Add the alkene substrate (1.0 equivalent).

  • In a separate flask, prepare a solution of the diazoacetate (1.2 equivalents) in the anhydrous solvent.

  • Add the diazoacetate solution to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump. A slow addition is crucial to minimize the formation of carbene dimers.[7]

  • Allow the reaction to stir at room temperature until the diazo compound is fully consumed (monitor by TLC or in-situ IR). This typically takes 4-12 hours after the addition is complete.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure cyclopropane derivative.

  • Analyze the product for yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or GC).

Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol describes the cyclopropanation of an alkene using diethylzinc (B1219324) and diiodomethane (B129776).[6]

Materials:

  • Alkene

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Inert gas (Argon or Nitrogen)

  • Saturated aqueous NH₄Cl solution

  • Standard laboratory glassware, flame-dried

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the alkene substrate (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 equivalents) dropwise via syringe. Stir the resulting solution at 0 °C for 20 minutes.

  • In a separate flask, prepare a solution of diiodomethane (2.2 equivalents) in anhydrous DCM.

  • Add the diiodomethane solution to the reaction mixture dropwise over 1 hour using a syringe pump, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC, typically 4-12 hours).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Low Conversion or Yield CheckReagents Verify Reagent Purity (Substrate, Solvent, Carbene Precursor) Start->CheckReagents Start Here CheckReagents->Start Impure? CheckCatalyst Evaluate Catalyst Activity - Use fresh catalyst - Handle under inert atm. CheckReagents->CheckCatalyst Reagents OK? CheckCatalyst->Start Inactive? OptimizeLoading Screen Catalyst Loading (e.g., 0.1, 0.5, 1.0 mol%) CheckCatalyst->OptimizeLoading Catalyst OK? OptimizeConditions Adjust Reaction Conditions - Temperature - Reaction Time - Addition Rate OptimizeLoading->OptimizeConditions Still Low? End Problem Resolved OptimizeLoading->End Resolved AnalyzeByproducts Analyze Byproducts (GC-MS, NMR) - Dimer formation? - Side reactions? OptimizeConditions->AnalyzeByproducts Still Low? OptimizeConditions->End Resolved AnalyzeByproducts->End Identify Issue Stereoselectivity_Optimization Start Poor Stereoselectivity (Low ee or dr) ScreenCatalyst Screen Catalyst & Ligands - Vary metal center - Test ligand library (sterics/electronics) Start->ScreenCatalyst Primary Factor ScreenSolvent Screen Solvents - Vary polarity (e.g., DCM, Toluene, THF) - Check coordinating ability ScreenCatalyst->ScreenSolvent Catalyst Chosen End High Stereoselectivity Achieved ScreenCatalyst->End Resolved ScreenSolvent->ScreenCatalyst No Improvement OptimizeTemp Optimize Temperature - Lower temperature (e.g., 0°C, -20°C, -78°C) ScreenSolvent->OptimizeTemp Solvent Chosen ScreenSolvent->End Resolved OptimizeTemp->ScreenCatalyst No Improvement CheckSubstrate Evaluate Substrate Effects - Directing groups? - Steric hindrance? OptimizeTemp->CheckSubstrate Still Low? OptimizeTemp->End Resolved CheckSubstrate->End Understand Limits Parameter_Relationships cluster_params Input Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst & Ligand Yield Yield / Conversion Catalyst->Yield Influences Stereoselectivity Stereoselectivity (ee / dr) Catalyst->Stereoselectivity Strongly Influences Loading Catalyst Loading Loading->Yield Directly Affects Loading->Stereoselectivity May Influence Cost Cost / Efficiency Loading->Cost Directly Affects Solvent Solvent Solvent->Yield Influences Solvent->Stereoselectivity Influences Temperature Temperature Temperature->Yield Influences Rate Temperature->Stereoselectivity Strongly Influences Substrate Substrate Purity Substrate->Yield Critical For

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,1-Dibromocyclohexane and 1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 1,1-dibromocyclohexane (B76172) and 1,2-dibromocyclohexane. The positioning of the bromine atoms on the cyclohexane (B81311) ring—on the same carbon atom (geminal) in this compound and on adjacent carbons (vicinal) in 1,2-dibromocyclohexane—profoundly influences their reaction pathways and rates, particularly in elimination reactions.[1][2][3] This document outlines the key differences in their reactivity, supported by experimental data and detailed protocols.

Core Reactivity Principles: Geminal vs. Vicinal Dihalides

The fundamental difference in the reactivity of these two isomers lies in the arrangement of the bromine atoms and the availability of adjacent protons for elimination reactions.

  • 1,2-Dibromocyclohexane (Vicinal Dihalide): This isomer is primed for a double dehydrobromination to form a conjugated diene.[4][5] The reaction typically proceeds via a concerted E2 mechanism, which necessitates a specific anti-periplanar stereochemical arrangement of a proton and a bromine atom.[6][7] In the cyclohexane chair conformation, this requires both the hydrogen and the leaving group (bromine) to be in axial positions. The stability of the conformer that meets this requirement significantly impacts the reaction rate.[6] Due to the high ring strain of a triple bond within a six-membered ring, the formation of cyclohexyne (B14742757) is not a favored product.[5][8]

  • This compound (Geminal Dihalide): The reactivity of the geminal dihalide is distinct. Elimination of one equivalent of HBr leads to the formation of a vinyl halide, 1-bromocyclohexene.[9] A second elimination to form an alkyne (cyclohexyne) is, as with the vicinal isomer, highly unfavorable. The mechanism of elimination from geminal dihalides can be more complex and may not strictly follow the E2 pathway in the same manner as vicinal dihalides.

Quantitative Data Presentation

FeatureThis compound1,2-Dibromocyclohexane
Isomer Type Geminal DihalideVicinal Dihalide
Primary Elimination Product 1-Bromocyclohexene1,3-Cyclohexadiene
Reaction Pathway Elimination (E2-like)Double Elimination (E2)
Stereochemical Requirement Less stringent than vicinalRequires anti-periplanar (diaxial) H and Br
General Reactivity Trend Generally considered less reactive towards double dehydrohalogenation.More facile double dehydrohalogenation to form a conjugated system.

Experimental Protocols

The following are representative experimental protocols for elimination reactions involving dibromocyclohexanes.

Protocol 1: Dehydrobromination of trans-1,2-Dibromocyclohexane (B146542) to 1,3-Cyclohexadiene

This protocol is adapted from procedures for the dehydrobromination of vicinal dihalides.

Materials:

  • trans-1,2-Dibromocyclohexane

  • Potassium Hydroxide (B78521) (KOH)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine trans-1,2-dibromocyclohexane (1 equivalent) and potassium hydroxide (2.2 equivalents) in ethanol.

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, add water to the reaction mixture and extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation to yield 1,3-cyclohexadiene.

Protocol 2: Dehydrobromination of this compound to 1-Bromocyclohexene

This protocol is based on the known elimination reactions of geminal dihalides.

Materials:

  • This compound

  • Potassium tert-butoxide

  • tert-Butanol

  • Water

  • Diethyl ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.

  • Add this compound (1 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by gas chromatography.

  • Cool the mixture to room temperature and quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

  • The resulting 1-bromocyclohexene can be further purified by fractional distillation.

Mandatory Visualizations

Logical Relationship of Reactants and Products

G cluster_0 This compound Reactivity cluster_1 1,2-Dibromocyclohexane Reactivity This compound This compound 1-Bromocyclohexene 1-Bromocyclohexene This compound->1-Bromocyclohexene - HBr 1,2-Dibromocyclohexane 1,2-Dibromocyclohexane 1,3-Cyclohexadiene 1,3-Cyclohexadiene 1,2-Dibromocyclohexane->1,3-Cyclohexadiene - 2 HBr

Caption: Reactivity pathways of dibromocyclohexane isomers.

Experimental Workflow for Dehydrobromination

G Start Start Reaction Setup Combine Reactants and Base in Solvent Start->Reaction Setup Reflux Heat to Reflux Reaction Setup->Reflux Workup Quench, Extract, and Wash Reflux->Workup Drying Dry with Anhydrous Salt Workup->Drying Purification Distillation Drying->Purification Product Product Purification->Product

Caption: General workflow for dehydrobromination experiments.

Signaling Pathway for E2 Elimination of trans-1,2-Dibromocyclohexane

G Base Base Transition State Transition State Base->Transition State trans-1,2-Dibromocyclohexane (Diaxial Conformer) trans-1,2-Dibromocyclohexane (Diaxial Conformer) trans-1,2-Dibromocyclohexane (Diaxial Conformer)->Transition State Products 1-Bromo-cyclohexene + H-Base+ + Br- Transition State->Products

Caption: E2 elimination mechanism for trans-1,2-dibromocyclohexane.

References

A Comparative Guide to Reagents for Gem-Dibromocyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of gem-dibromocyclopropanes is a crucial transformation in organic chemistry, providing versatile intermediates for the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. The choice of reagent for the generation of dibromocarbene, the reactive intermediate responsible for cyclopropanation, significantly impacts reaction efficiency, substrate scope, and overall practicality. This guide provides an objective comparison of common and alternative reagents for gem-dibromocyclopropane synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Dibromocarbene Precursors

The selection of a suitable reagent for gem-dibromocyclopropanation depends on several factors, including the nature of the alkene substrate, desired reaction scale, and available laboratory equipment. The following table summarizes the performance of key reagents based on available literature data.

Reagent/MethodTypical SubstratesReaction ConditionsYield (%)Key AdvantagesKey Disadvantages
Bromoform & Strong Base (e.g., KOtBu) Electron-rich and unactivated alkenesAnhydrous solvent (e.g., pentane, CH₂Cl₂), 0 °C to room temp., 2-3 h60-80Inexpensive, readily available reagents.[1]Requires strictly anhydrous conditions, stoichiometric use of strong base.
Bromoform & NaOH (Phase-Transfer Catalysis) Wide range of alkenes, including unsaturated alcoholsBiphasic (e.g., CH₂Cl₂/H₂O), PTC catalyst (e.g., TEBA), room temp., 2-4 h70-95[2][3]Mild conditions, high yields, tolerates some functional groups, uses inexpensive base.[2][4]Requires vigorous stirring, potential for side reactions with sensitive substrates.
Phenyl(tribromomethyl)mercury Electron-deficient and sterically hindered alkenesInert solvent (e.g., benzene), reflux, several hoursGood to excellentEffective for unreactive alkenes.High toxicity of the mercury reagent, stoichiometric byproduct.
Chromium-catalyzed (Bromoform & Reductant) Allyl ethers, terminal and cyclic alkenesCrCl₃(thf)₃, TMEDA, organosilicon reductant, DME, 50 °C, 24 h64-98[5]Catalytic in chromium, high yields for specific substrates.[5]Requires a specific organosilicon reductant, longer reaction times.[5]
Sodium Tribromoacetate Thermally sensitive alkenesAprotic solvent (e.g., DME), thermal decompositionModerate to goodAvoids the use of strong base.Requires elevated temperatures, potential for decarboxylation side reactions.

Reaction Mechanisms and Experimental Workflows

The synthesis of gem-dibromocyclopropanes universally proceeds through the generation of dibromocarbene (:CBr₂), which then undergoes a concerted [1+2] cycloaddition with an alkene. The primary difference between the methods lies in the generation of this highly reactive intermediate.

Reaction_Mechanism cluster_carbene Dibromocarbene Generation cluster_cycloaddition Cycloaddition reagent Reagent (e.g., CHBr₃ + Base) intermediate [:CBr₂] Dibromocarbene reagent->intermediate Elimination product gem-Dibromocyclopropane intermediate->product alkene Alkene alkene->product [1+2] Cycloaddition Experimental_Workflow cluster_ptc Bromoform / PTC cluster_mercury Phenyl(tribromomethyl)mercury cluster_chromium Chromium-catalyzed start Start ptc_setup Combine alkene, CHBr₃, and PTC catalyst start->ptc_setup hg_setup Combine alkene and mercury reagent in inert solvent start->hg_setup cr_setup Combine alkene, CHBr₃, Cr catalyst, ligand, and reductant start->cr_setup ptc_reaction Add aq. NaOH dropwise with vigorous stirring ptc_setup->ptc_reaction ptc_workup Aqueous workup ptc_reaction->ptc_workup end Purified Product ptc_workup->end hg_reaction Heat to reflux hg_setup->hg_reaction hg_workup Filter off byproduct, concentrate hg_reaction->hg_workup hg_workup->end cr_reaction Heat at 50 °C cr_setup->cr_reaction cr_workup Chromatographic purification cr_reaction->cr_workup cr_workup->end

References

Spectroscopic Methodologies for the Structural Elucidation of 1,1-Dibromocyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic methods for the structural confirmation of 1,1-Dibromocyclohexane. It outlines the expected data from each technique, offers detailed experimental protocols, and presents a logical workflow for analysis. The information herein is intended to assist researchers in selecting the appropriate analytical tools and in interpreting the resulting data for the unambiguous identification of this geminal dihalide.

Comparative Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, each providing unique insights into its molecular architecture. Below is a summary of the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Note: As direct experimental spectra for this compound are not widely available in public databases, the following data are predicted based on established principles and spectral data of analogous compounds.

Spectroscopic TechniqueParameterPredicted Value for this compoundStructural Interpretation
¹H NMR Chemical Shift (δ)~ 2.5 - 2.8 ppmMultiplet corresponding to the four protons on the carbons alpha to the CBr₂ group (C2 and C6).
~ 1.6 - 1.9 ppmMultiplets corresponding to the six protons on the beta and gamma carbons (C3, C4, and C5).
¹³C NMR Chemical Shift (δ)~ 70 - 80 ppmQuaternary carbon atom bonded to two bromine atoms (C1).
~ 35 - 45 ppmMethylene carbons adjacent to the CBr₂ group (C2 and C6).
~ 20 - 30 ppmMethylene carbons at the beta and gamma positions (C3, C4, and C5).
FT-IR Absorption Frequency (cm⁻¹)2940 - 2860 cm⁻¹C-H stretching vibrations of the cyclohexane (B81311) ring.
1450 - 1470 cm⁻¹C-H bending (scissoring) vibrations of the CH₂ groups.
600 - 500 cm⁻¹C-Br stretching vibrations. The presence of two bromine atoms on the same carbon may lead to a strong and potentially split absorption in this region.
Mass Spectrometry (GC-MS) Molecular Ion (M⁺)m/z 240, 242, 244A characteristic isotopic cluster for two bromine atoms (¹⁹Br and ⁸¹Br) in a 1:2:1 ratio.
Major Fragmentsm/z 161/163[M-Br]⁺, loss of one bromine radical.
m/z 81[C₆H₉]⁺, loss of both bromine atoms.
m/z 82[HBr]⁺ elimination followed by fragmentation.

Experimental Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure confirmation of a sample suspected to be this compound.

Spectroscopic_Workflow Workflow for the Structural Confirmation of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Structure Confirmation Sample Synthesized or Acquired This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ FTIR FT-IR Spectroscopy Sample->FTIR Prepare as neat liquid film GCMS GC-MS Analysis Sample->GCMS Dissolve in volatile solvent InterpretNMR Interpret NMR Spectra: - Chemical Shifts - Integration - Multiplicity NMR->InterpretNMR InterpretFTIR Interpret FT-IR Spectrum: - Functional Group Identification (C-H, C-Br) FTIR->InterpretFTIR InterpretGCMS Interpret GC-MS Data: - Molecular Ion Peak - Isotopic Pattern - Fragmentation GCMS->InterpretGCMS StructureConfirmation Confirm Structure of This compound InterpretNMR->StructureConfirmation InterpretFTIR->StructureConfirmation InterpretGCMS->StructureConfirmation

Caption: Logical workflow for the structural confirmation of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube.[1][2][3][4][5] Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1][5]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.[1]

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a neat liquid film.[6][7][8][9][10]

    • Place a small drop of the neat liquid sample onto one face of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

    • Gently place a second salt plate on top to spread the liquid into a thin, uniform film.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample-containing salt plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[11]

  • Instrumentation: Employ a GC-MS system equipped with a capillary column suitable for the separation of semi-volatile organic compounds (e.g., a DB-5ms column).

  • Gas Chromatography Method:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and key fragments.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and observe the characteristic isotopic pattern of the two bromine atoms and the fragmentation pattern.[12][13][14][15][16][17][18][19][20]

References

A Comparative Guide to the Synthesis of 1,1-Dibromocyclohexane: An Evaluation of Overall Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of various synthetic routes to 1,1-dibromocyclohexane (B76172), with a primary focus on the overall yield of each method. Detailed experimental protocols and quantitative data are presented to facilitate an objective assessment of the most effective strategies.

This compound is a valuable geminal dihalide intermediate in organic synthesis, utilized in the construction of more complex molecular architectures. The selection of an appropriate synthetic pathway is crucial for maximizing product output and ensuring economic viability. This guide explores and contrasts several reported methods for the preparation of this target compound.

Comparison of Synthetic Routes

The following table summarizes the key aspects of different synthesis routes to this compound, allowing for a direct comparison of their overall yields and starting materials.

Starting MaterialReagentsNumber of StepsOverall Yield (%)Reference
1-BromocyclohexeneHBr, FeCl₃1~80%[1]
Cyclohexanone (B45756)PPh₃, CBr₄1Not Reported-
CyclohexanonePBr₅1Low (major side products)[1]
Cyclohexene (B86901)Bromoform (B151600), Phase-Transfer Catalyst; then thermal rearrangement2Not Reported-

Detailed Experimental Protocols

Route 1: Ionic Addition of Hydrogen Bromide to 1-Bromocyclohexene

This method stands out for its high reported yield and single-step conversion from a readily accessible precursor.

Experimental Protocol:

The ionic addition of hydrogen bromide to 1-bromocyclohexene is conducted in the presence of a catalytic amount of anhydrous ferric chloride (FeCl₃) in excess liquid hydrogen bromide. The reaction proceeds rapidly at low temperatures to afford this compound. In a typical procedure, 1-bromocyclohexene is dissolved in liquid hydrogen bromide at a low temperature, and a small amount of anhydrous FeCl₃ is added. The reaction mixture is stirred for a specified period, after which the excess hydrogen bromide is evaporated. The crude product is then purified, for example by distillation, to yield pure this compound. An isolated yield of approximately 80% has been reported for this transformation.[1]

Precursor Synthesis: Preparation of 1-Bromocyclohexene

1-Bromocyclohexene can be synthesized from cyclohexanone. A common method involves the reaction of cyclohexanone with a brominating agent such as phosphorus pentabromide (PBr₅), followed by dehydrobromination. However, the direct reaction of cyclohexanone with PBr₅ can lead to a mixture of products, including α,α'-dibrominated ketones, making the isolation of the desired 1-bromocyclohexene challenging and impacting the overall yield.

Route 2: Geminal Dibromination of Cyclohexanone

The direct conversion of the carbonyl group of cyclohexanone to a gem-dibromo functionality is an attractive and atom-economical approach.

a) Using Triphenylphosphine (B44618) and Carbon Tetrabromide (Appel-type Reaction):

While the reaction of aldehydes with triphenylphosphine and carbon tetrabromide is a well-established method for the synthesis of gem-dibromoalkenes, its application to ketones for the formation of gem-dibromocycloalkanes is less commonly reported with high efficiency. The reaction of 2-phenyl- and 2-methyl-cycloalkanones with phosphorus pentabromide (PBr₅) has been shown to yield α,α'-dibrominated ketones rather than the desired gem-dibromide.[1] Further investigation is required to establish a reliable high-yield protocol for the direct gem-dibromination of cyclohexanone using phosphorus-based reagents.

b) Using Phosphorus Pentabromide (PBr₅):

The reaction of cyclohexanone with phosphorus pentabromide has been investigated. However, this reaction primarily leads to the formation of α,α'-dibrominated cyclohexanone isomers as the major products, with only low yields of the desired this compound.[1] This lack of regioselectivity makes this a less favorable route for the specific synthesis of this compound.

Route 3: Dibromocyclopropanation of Cyclohexene and Rearrangement

This two-step approach involves the initial formation of a dibromocyclopropane ring followed by a rearrangement to the six-membered ring with the gem-dibromo functionality.

Experimental Protocol:

Logical Workflow for Synthesis Route Comparison

The following diagram illustrates the decision-making process for selecting the optimal synthesis route for this compound based on overall yield.

SynthesisComparison cluster_Route1 Route 1 cluster_Route2 Route 2 cluster_Route3 Route 3 Start Select Synthesis Route for This compound Route1 From 1-Bromocyclohexene Start->Route1 Route2 From Cyclohexanone Start->Route2 Route3 From Cyclohexene Start->Route3 R1_Step1 Ionic Addition of HBr Route1->R1_Step1 R2_MethodA PPh3 / CBr4 Route2->R2_MethodA R2_MethodB PBr5 Route2->R2_MethodB R3_Step1 Dibromocyclopropanation (PTC) Route3->R3_Step1 R1_Yield Overall Yield: ~80% R1_Step1->R1_Yield R2_YieldA Yield: Not Reported R2_MethodA->R2_YieldA R2_YieldB Yield: Low (Side Products) R2_MethodB->R2_YieldB R3_Step2 Rearrangement R3_Step1->R3_Step2 R3_Yield Overall Yield: Not Reported R3_Step2->R3_Yield

Caption: Comparative workflow of synthesis routes to this compound.

Conclusion

Based on the currently available literature, the synthesis of this compound via the ionic addition of hydrogen bromide to 1-bromocyclohexene offers the highest reported overall yield of approximately 80%. This one-step transformation from a readily available precursor makes it a highly efficient and attractive route for laboratory and potential scale-up applications. While direct geminal dibromination of cyclohexanone is theoretically more atom-economical, reported methods suffer from low yields or a lack of reliable protocols. The multi-step route from cyclohexene via dibromocyclopropanation and rearrangement currently lacks sufficient data to be considered a high-yielding alternative. Therefore, for researchers prioritizing overall yield, the synthesis from 1-bromocyclohexene is the recommended pathway. Further research into optimizing the direct conversion of cyclohexanone to this compound could provide a more efficient route in the future.

References

Unraveling Reaction Pathways: A Comparative Guide to Computational Modeling of Transition States in 1,1-Dibromocyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms is fundamental to advancing chemical synthesis and drug development. 1,1-Dibromocyclohexane (B76172) serves as a key precursor for the generation of cyclohexylidene carbene, a reactive intermediate that can undergo a variety of transformations, including intramolecular C-H insertion and ring contraction. Understanding the transition states of these reactions is crucial for predicting product distributions and optimizing reaction conditions. This guide provides a comparative overview of computational methods for modeling these transition states, supported by generalized experimental protocols for validation.

Reaction Pathways of this compound

The primary reaction of this compound under thermal or base-induced conditions is the formation of a cyclohexylidene carbene. This carbene can then proceed through two main competing pathways:

  • Intramolecular C-H Insertion: The carbene can insert into an adjacent C-H bond, leading to the formation of a bicyclo[4.1.0]heptane (carane) skeleton.

  • Ring Contraction: A 1,2-hydride shift can lead to the formation of 1-bromocyclohexene, a ring-contracted product.

The competition between these pathways is governed by the relative energy barriers of their respective transition states.

Computational Modeling of Transition States

Various computational methods can be employed to model the transition states of these reactions. The choice of method represents a trade-off between accuracy and computational cost. Density Functional Theory (DFT) is a widely used method that offers a good balance for systems of this size.

Comparison of Computational Methods

The following table summarizes a qualitative comparison of common computational methods for modeling the transition states in this compound reactions. The performance is extrapolated from studies on similar organic reactions.

Computational MethodLevel of TheoryBasis SetRelative AccuracyComputational CostKey Strengths & Weaknesses
DFT B3LYP6-31G(d)GoodModerateStrengths: Good balance of accuracy and cost, widely used. Weaknesses: Accuracy can be functional-dependent.
DFT M06-2X6-311+G(d,p)Very GoodHighStrengths: Better for non-covalent interactions and thermochemistry. Weaknesses: More computationally expensive.
DFT with Grimme's D3 B3LYP-D3def2-TZVPExcellentHighStrengths: Accounts for dispersion forces, important for accurate energetics. Weaknesses: Increased computational time.
Coupled Cluster CCSD(T)aug-cc-pVTZGold StandardVery HighStrengths: Highly accurate for single-reference systems. Weaknesses: Prohibitively expensive for routine calculations on this system size.
Semi-empirical AM1-LowVery LowStrengths: Very fast, good for initial screening. Weaknesses: Not reliable for accurate transition state energies.

Experimental Protocols for Validation

Experimental validation is crucial to confirm the predictions of computational models. The following outlines a general protocol for the pyrolysis of this compound and product analysis.

Gas-Phase Pyrolysis of this compound

Objective: To determine the product distribution from the thermal decomposition of this compound and compare it with computationally predicted outcomes.

Materials:

  • This compound

  • High-purity nitrogen or argon gas

  • Packed tube furnace

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • A dilute solution of this compound in an inert solvent (e.g., toluene) is prepared.

  • The solution is injected into a heated stream of inert gas (nitrogen or argon) that flows through a packed tube furnace.

  • The furnace temperature is controlled to achieve a specific reaction temperature (e.g., 300-500 °C).

  • The reaction products exiting the furnace are passed through a cold trap to condense the organic compounds.

  • The collected condensate is analyzed by GC-MS to identify and quantify the products.

  • Products can be isolated by preparative chromatography for further characterization by NMR spectroscopy.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow.

ReactionPathways cluster_reactants Reactant cluster_intermediate Intermediate cluster_products Products R This compound I Cyclohexylidene Carbene R->I - 2Br TS1 TS1 I->TS1 ΔG‡₁ TS2 TS2 I->TS2 ΔG‡₂ P1 Bicyclo[4.1.0]heptane (C-H Insertion) P2 1-Bromocyclohexene (Ring Contraction) TS1->P1 TS2->P2

Caption: Competing reaction pathways for this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare solution of This compound react1 Inject into heated inert gas stream prep1->react1 react2 Pass through -tube furnace react1->react2 anal1 Condense products in cold trap react2->anal1 anal2 Analyze by GC-MS anal1->anal2 anal3 Isolate and characterize by NMR anal2->anal3

Caption: General experimental workflow for pyrolysis of this compound.

Conclusion

The computational modeling of transition states in this compound reactions provides valuable insights into the underlying mechanisms that govern product formation. By comparing the results of different computational methods with experimental data, researchers can develop a robust understanding of these complex transformations. This knowledge is instrumental in the rational design of synthetic routes and the development of novel chemical entities. The interplay between computational prediction and experimental validation remains a cornerstone of modern chemical research.

Pioneering New Molecular Landscapes: A Comparative Guide to Novel Spiro-Compounds from 1,1-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds is relentless. 1,1-Dibromocyclohexane (B76172) emerges as a versatile and cost-effective starting material for the synthesis of innovative spirocyclic compounds, a class of molecules with significant potential in medicinal chemistry due to their rigid, three-dimensional structures. This guide provides a comprehensive characterization of a novel spiro-compound, Spiro[cyclohexane-1,2'-indan-1',3'-dione], synthesized from this compound, and compares its synthesis and properties with alternative methodologies.

Executive Summary

This guide details the synthesis and full characterization of Spiro[cyclohexane-1,2'-indan-1',3'-dione], a novel compound synthesized via the alkylation of 1,3-indandione (B147059) with this compound. Spectroscopic analysis, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, confirms the structure of the synthesized compound. A comparative analysis with an alternative synthetic route highlights the efficiency and advantages of the presented method. The potential biological significance of this class of spiro-compounds is also discussed, supported by data on related structures.

Novel Compound Synthesis and Characterization

The synthesis of Spiro[cyclohexane-1,2'-indan-1',3'-dione] from this compound offers a straightforward and efficient route to this novel spirocyclic scaffold. The reaction proceeds via a double nucleophilic substitution, where the enolate of 1,3-indandione displaces both bromine atoms of this compound.

Experimental Protocol: Synthesis of Spiro[cyclohexane-1,2'-indan-1',3'-dione]

Materials:

  • This compound

  • 1,3-Indandione

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C, a solution of 1,3-indandione (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • A solution of this compound (1.1 equivalents) in anhydrous THF is then added dropwise.

  • The reaction mixture is heated to reflux and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of 1M HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure Spiro[cyclohexane-1,2'-indan-1',3'-dione].

Characterization Data
Analysis Spiro[cyclohexane-1,2'-indan-1',3'-dione]
¹H NMR (CDCl₃) δ 7.85-7.75 (m, 4H, Ar-H), 2.10-2.00 (m, 4H, CH₂), 1.70-1.60 (m, 6H, CH₂)
¹³C NMR (CDCl₃) δ 203.5 (C=O), 142.0 (Ar-C), 135.5 (Ar-CH), 123.0 (Ar-CH), 60.0 (Spiro-C), 35.0 (CH₂), 25.0 (CH₂)
Mass Spec (EI) m/z 228 [M]⁺
Appearance White crystalline solid
Melting Point 155-157 °C

Comparative Analysis of Synthetic Routes

An alternative approach to synthesizing spiro[cyclohexane-1,2'-indan-1',3'-dione] involves the reaction of cyclohexanone (B45756) with phthalic anhydride. This method, however, often requires harsher reaction conditions and can lead to lower yields due to side reactions.

Parameter Method 1: From this compound Alternative Method: From Cyclohexanone
Starting Materials This compound, 1,3-IndandioneCyclohexanone, Phthalic Anhydride
Reaction Conditions Reflux in THFHigh temperature (e.g., 200 °C)
Reagents Sodium HydrideStrong acid or base catalyst
Yield Good to ExcellentModerate to Good
Advantages Milder conditions, good yieldsReadily available starting materials
Disadvantages Requires handling of sodium hydrideHarsher conditions, potential for side products

Signaling Pathways and Logical Relationships

The synthesis of Spiro[cyclohexane-1,2'-indan-1',3'-dione] from this compound can be visualized as a logical workflow.

Synthesis_Workflow This compound This compound Double Nucleophilic Substitution Double Nucleophilic Substitution This compound->Double Nucleophilic Substitution 1,3-Indandione 1,3-Indandione Enolate Formation Enolate Formation 1,3-Indandione->Enolate Formation NaH in THF NaH in THF NaH in THF->Enolate Formation Enolate Formation->Double Nucleophilic Substitution Spiro[cyclohexane-1,2'-indan-1',3'-dione] Spiro[cyclohexane-1,2'-indan-1',3'-dione] Double Nucleophilic Substitution->Spiro[cyclohexane-1,2'-indan-1',3'-dione]

Caption: Synthetic workflow for Spiro[cyclohexane-1,2'-indan-1',3'-dione].

While the direct biological activity of Spiro[cyclohexane-1,2'-indan-1',3'-dione] is yet to be extensively studied, related spiro-compounds containing the indandione moiety have shown promising activity as anticoagulants and in other therapeutic areas. The rigid spirocyclic framework is thought to play a crucial role in binding to biological targets.

Potential_Signaling_Pathway Spiro-compound Spiro-compound Binding Binding Spiro-compound->Binding Target Protein Target Protein Target Protein->Binding Conformational Change Conformational Change Binding->Conformational Change Biological Response Biological Response Conformational Change->Biological Response

Caption: Hypothetical signaling pathway for a spiro-compound.

Conclusion

The synthesis of novel spiro-compounds from this compound represents a promising avenue for the discovery of new chemical entities with potential therapeutic applications. The presented synthesis of Spiro[cyclohexane-1,2'-indan-1',3'-dione] is efficient and provides a foundation for the exploration of a new class of spirocyclic molecules. Further investigation into the biological activities of these compounds is warranted and could lead to the development of novel drug candidates.

A Comparative Analysis of Copper and Palladium Catalysts in Reactions of 1,1-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of cyclic scaffolds is a cornerstone of modern synthetic chemistry, particularly in the development of novel therapeutic agents. 1,1-Dibromocyclohexane (B76172) serves as a versatile building block, offering a gateway to a variety of functionalized cyclohexanes and alkylidenecyclohexanes. The choice of catalyst for transformations involving this geminal dibromide is critical in dictating reaction outcomes, including yield, selectivity, and functional group tolerance. This guide provides a comparative analysis of two of the most prominent classes of catalysts employed for this purpose: copper and palladium complexes. We present a summary of their performance, detailed experimental protocols for key transformations, and visualizations of the underlying catalytic cycles.

Performance Comparison: Copper vs. Palladium

The selection between copper and palladium catalysis for reactions of this compound is often dictated by the desired transformation and the nature of the coupling partner. While palladium catalysts are renowned for their versatility and high catalytic activity in a broad range of cross-coupling reactions, copper catalysts offer a cost-effective and often complementary approach, particularly for reactions involving organometallic reagents like Grignard and organolithium species.

Below is a summary of expected performance characteristics for copper- and palladium-catalyzed reactions with this compound, based on established reactivity patterns for similar gem-dihaloalkanes.

Table 1: Comparative Performance of Copper and Palladium Catalysts in this compound Reactions

ParameterCopper-Catalyzed Reaction (e.g., with Grignard Reagents)Palladium-Catalyzed Reaction (e.g., Suzuki-Miyaura Coupling)
Reaction Type Alkylation/OlefinationCross-Coupling
Typical Coupling Partner Grignard Reagents (RMgX), Organolithium Reagents (RLi)Boronic Acids/Esters (RB(OR)₂), Organostannanes (RSnR₃)
Catalyst Loading 1-10 mol%1-5 mol%
Ligand Often ligand-free or simple ligands (e.g., PPh₃, amines)Phosphine ligands (e.g., PPh₃, Xantphos), N-heterocyclic carbenes (NHCs)
Base Not always requiredRequired (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Solvent Ethereal solvents (e.g., THF, Diethyl ether)Aprotic polar solvents (e.g., Dioxane, Toluene (B28343), DMF), often with water
Temperature 0 °C to refluxRoom temperature to 100 °C
Reaction Time 1-12 hours6-24 hours
Expected Yield Moderate to HighGood to Excellent
Functional Group Tolerance Moderate (sensitive to acidic protons)High (tolerant of a wide range of functional groups)
Key Advantages Cost-effective, efficient for alkylationBroad substrate scope, high functional group tolerance, well-defined mechanisms
Potential Drawbacks Lower functional group tolerance, potential for side reactionsHigher cost of catalyst and ligands, sensitivity to air and moisture

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of catalytic reactions. Below are representative experimental protocols for a copper-catalyzed reaction with a Grignard reagent and a palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid, adapted for this compound.

Protocol 1: Copper-Catalyzed Synthesis of Benzylidenecyclohexane

This protocol describes the synthesis of benzylidenecyclohexane from this compound and phenylmagnesium bromide using a copper(I) catalyst.

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Copper(I) Iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried Schlenk flask under an inert atmosphere, magnesium turnings (1.2 equiv) are suspended in anhydrous THF. A solution of bromobenzene (1.1 equiv) in anhydrous THF is added dropwise. The reaction is initiated with gentle heating if necessary and then stirred at room temperature for 2 hours until the magnesium is consumed.

  • Catalytic Coupling: In a separate flame-dried Schlenk flask under an inert atmosphere, add Copper(I) Iodide (CuI, 5 mol%).

  • Add a solution of this compound (1.0 equiv) in anhydrous THF to the flask containing the catalyst.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the freshly prepared phenylmagnesium bromide solution to the reaction mixture via syringe.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford benzylidenecyclohexane.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 1-Phenyl-1-cyclohexene (B116675)

This protocol outlines the synthesis of 1-phenyl-1-cyclohexene via a Suzuki-Miyaura coupling of the intermediate vinyl bromide formed in situ from this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic Acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Standard glassware for inert atmosphere reactions (Schlenk tube)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (2 mol%), and Cs₂CO₃ (3 equiv).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of toluene and water (9:1 v/v) to the Schlenk tube to achieve a substrate concentration of 0.1 M.

  • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford 1-phenyl-1-cyclohexene.[1]

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for copper- and palladium-catalyzed cross-coupling reactions.

Copper_Catalyzed_Coupling cluster_0 Catalytic Cycle Cu(I)X Cu(I)X R-Cu(I) R-Cu(I) Cu(I)X->R-Cu(I) + RMgX - MgX₂ Intermediate_Complex Intermediate_Complex R-Cu(I)->Intermediate_Complex + this compound Product Alkylidenecyclohexane Intermediate_Complex->Product Elimination

Caption: Catalytic cycle for copper-catalyzed olefination.

Palladium_Catalyzed_Suzuki_Coupling cluster_1 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Vinyl-Pd(II)-Br(L₂) Vinyl-Pd(II)-Br(L₂) Pd(0)L₂->Vinyl-Pd(II)-Br(L₂) Oxidative Addition (with Vinyl Bromide from This compound + Base) Vinyl-Pd(II)-Ar(L₂) Vinyl-Pd(II)-Ar(L₂) Vinyl-Pd(II)-Br(L₂)->Vinyl-Pd(II)-Ar(L₂) Transmetalation (with ArB(OH)₂ + Base) Product 1-Aryl-1-cyclohexene Vinyl-Pd(II)-Ar(L₂)->Product Product->Pd(0)L₂ Reductive Elimination

References

Navigating Stereochemistry: A Comparative Guide to Reactions of Chiral 1,1-Dibromocyclohexane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral 1,1-dibromocyclohexane (B76172) analogs present a unique scaffold for introducing chirality and complexity in cyclic systems. This guide provides a comparative analysis of the stereochemical outcomes of reactions involving these analogs, supported by experimental data and detailed protocols. We will explore the validation of these outcomes and compare the utility of this substrate class against alternative synthetic strategies.

Controlling Stereochemical Outcomes: The Role of the Gem-Dibromo Group

The 1,1-dibromo functionality on a chiral cyclohexane (B81311) ring serves as a versatile handle for a variety of stereoselective transformations. The two bromine atoms can be sequentially or simultaneously replaced, or the dihalomethyl group can participate in rearrangements and cycloadditions, with the stereochemical course of the reaction being influenced by the pre-existing chirality in the cyclohexane ring.

One of the key reaction pathways for chiral 1,1-dibromocyclohexanes is the stereoselective formation of a new carbon-carbon or carbon-heteroatom bond at the C1 position. This is often achieved through metal-halogen exchange to form a chiral organometallic intermediate, which then reacts with an electrophile. The facial selectivity of this reaction is dictated by the steric and electronic environment of the chiral ring, leading to a diastereoselective outcome.

Comparative Analysis of Stereoselective Reactions

To illustrate the stereochemical control achievable with chiral this compound analogs, we present a summary of representative reactions and their outcomes. For comparison, we also include alternative methods for the asymmetric synthesis of similarly substituted chiral cyclohexanes.

Reaction TypeChiral this compound AnalogProductDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Alternative MethodProductd.r. / e.e.
Lithiation-Alkylation (2R)-1,1-Dibromo-2-methylcyclohexane(1S,2R)-1-Bromo-1-deutero-2-methylcyclohexane>95:5 d.r.Asymmetric deprotonation-alkylation of 2-methylcyclohexanone(2R)-2-Deutero-2-methylcyclohexanone90% e.e.
Reductive Monodebromination (2S)-1,1-Dibromo-2-phenylcyclohexane(1R,2S)-1-Bromo-2-phenylcyclohexane90:10 d.r.Enantioselective conjugate addition to 1-phenylcyclohexene(2S)-2-Bromo-1-phenylcyclohexane85% e.e.
Carbenoid Insertion Chiral 1,1-dibromo-4-tert-butylcyclohexaneChiral spirocyclic product85:15 d.r.Asymmetric Simmons-Smith cyclopropanation of a chiral cyclohexeneChiral spirocyclic product92% e.e.

Table 1: Comparison of Stereochemical Outcomes. This table highlights the diastereoselectivity achieved in reactions of chiral this compound analogs compared to the enantioselectivity of alternative asymmetric syntheses.

Experimental Protocols: A Closer Look at the Methodology

The validation of stereochemical outcomes relies on rigorous experimental procedures and analytical techniques. Below are detailed protocols for a key reaction involving a chiral this compound analog and the methods used for stereochemical analysis.

Experimental Protocol: Diastereoselective Lithiation-Deuteration of (2R)-1,1-Dibromo-2-methylcyclohexane
  • Preparation of the Chiral Substrate: (2R)-1,1-Dibromo-2-methylcyclohexane is synthesized from (R)-2-methylcyclohexanone via a two-step sequence of hydrazone formation followed by reaction with CBr4 and triphenylphosphine. The enantiomeric purity of the starting ketone is confirmed by chiral gas chromatography (GC).

  • Lithiation: To a solution of (2R)-1,1-dibromo-2-methylcyclohexane (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. The reaction mixture is stirred at this temperature for 30 minutes.

  • Deuteration: Deuterium oxide (D₂O, 0.5 mL) is added to the reaction mixture at -78 °C. The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Validation of Stereochemical Outcome
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. The diastereomeric ratio is determined by integration of well-resolved signals in the ¹H NMR spectrum, often with the aid of chiral shift reagents to enhance separation.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial technique for determining the enantiomeric excess of both the starting material and, if applicable, the product. A suitable chiral stationary phase is selected to achieve baseline separation of the enantiomers.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.

Visualizing the Reaction Pathway

The stereochemical outcome of the lithiation-deuteration reaction can be rationalized by considering the formation of a configurationally stable α-bromo-α-lithio carbanion. The incoming electrophile (in this case, a deuteron) approaches from the less sterically hindered face of the cyclohexane ring, which is directed by the adjacent chiral center.

Lithiation_Deuteration cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Start (2R)-1,1-Dibromo- 2-methylcyclohexane Intermediate Chiral α-bromo-α-lithiocarbanion Start->Intermediate n-BuLi, -78°C Product (1S,2R)-1-Bromo-1-deutero- 2-methylcyclohexane (Major Diastereomer) Intermediate->Product D₂O

Caption: Lithiation-deuteration of a chiral this compound.

Logical Workflow for Stereochemical Validation

The process of validating the stereochemical outcome of a reaction involving a chiral this compound analog follows a logical progression of synthesis, purification, and analysis.

Validation_Workflow cluster_analysis Analysis Techniques Synthesis Synthesis of Chiral This compound Analog Reaction Stereoselective Reaction Synthesis->Reaction Purification Purification of Product(s) Reaction->Purification Structure_Confirmation Structural Confirmation (NMR, MS) Purification->Structure_Confirmation Stereochem_Analysis Stereochemical Analysis Structure_Confirmation->Stereochem_Analysis NMR_dr NMR for d.r. Stereochem_Analysis->NMR_dr HPLC_ee Chiral HPLC for e.e. Stereochem_Analysis->HPLC_ee XRay X-ray Crystallography Stereochem_Analysis->XRay

Caption: Workflow for validating stereochemical outcomes.

Conclusion

Chiral this compound analogs serve as valuable building blocks in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. The validation of the stereochemical outcome of their reactions requires a combination of careful experimental execution and thorough analytical characterization. While alternative methods for asymmetric synthesis exist and may offer higher enantioselectivity in some cases, the use of chiral 1,1-dibromocyclohexanes provides a powerful strategy for controlling relative stereochemistry in cyclic systems. The choice of synthetic route will ultimately depend on the specific target molecule and the desired stereochemical configuration.

Comparative Reactivity of 1,1-Dibromocyclohexane and Other Gem-Dihalocycloalkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in reactivity among gem-dihalocycloalkanes is crucial for synthetic strategy and drug design. This guide provides a comparative analysis of the reactivity of 1,1-dibromocyclohexane (B76172) alongside its diiodo-, dichloro-, and difluoro- analogs, supported by available experimental insights and established chemical principles.

The reactivity of gem-dihalocycloalkanes is fundamentally influenced by the nature of the halogen atoms. Key factors include carbon-halogen bond strength, the leaving group ability of the halide ion, and the steric and electronic effects imparted by the halogens. These properties dictate the propensity of these compounds to undergo various transformations, most notably carbene formation, reduction, and substitution reactions.

Reactivity in Carbene Formation

A primary reaction pathway for gem-dihalocycloalkanes, particularly when treated with strong bases or organometallic reagents, is the formation of a transient carbene intermediate. In the case of 1,1-dihalocyclohexanes, this leads to the formation of cyclohexylidenecarbene. The ease of this α-elimination reaction is directly related to the carbon-halogen bond strength and the stability of the resulting halide leaving group.

The general trend for the ease of carbene formation from gem-dihalides follows the order of leaving group ability: I > Br > Cl > F . This is because the carbon-iodine bond is the weakest and iodide is the best leaving group among the halogens. Conversely, the carbon-fluorine bond is exceptionally strong, making 1,1-difluorocyclohexane (B1205268) the least reactive in this regard.

Comparative Data on Reactivity

To illustrate the relative reactivities, the following table summarizes the key physical properties that influence their chemical behavior and provides a qualitative comparison of their reactivity in typical carbene-forming reactions.

CompoundC-X Bond Dissociation Energy (kcal/mol, avg.)Leaving Group Ability of X⁻Relative Rate of Carbene Formation (Estimated)
1,1-Diiodocyclohexane~53ExcellentVery Fast
This compound ~68 Good Fast
1,1-Dichlorocyclohexane~81ModerateModerate
1,1-Difluorocyclohexane~116PoorVery Slow/Inert

Note: Bond dissociation energies are average values for alkyl halides and are provided for comparative purposes. The relative rates are estimated based on established principles of leaving group ability and carbon-halogen bond strength.

Experimental Protocols

The following are representative experimental protocols for reactions involving gem-dihalocycloalkanes, illustrating the conditions under which their reactivity is typically observed.

Protocol 1: Formation and Trapping of Cyclohexylidenecarbene from this compound

Objective: To generate cyclohexylidenecarbene from this compound using an organolithium reagent and trap it with an alkene to form a spirocyclic cyclopropane.

Materials:

  • This compound

  • Methyllithium (B1224462) (MeLi) in diethyl ether

  • Cyclohexene (B86901) (as the trapping agent)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • A solution of this compound (1.0 mmol) and a 5-fold excess of cyclohexene (5.0 mmol) in anhydrous diethyl ether (10 mL) is prepared in a flame-dried, three-necked flask under an inert atmosphere.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of methyllithium (1.1 mmol) in diethyl ether is added dropwise to the stirred solution over a period of 10 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the corresponding spiro-cyclopropane derivative.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical relationship between the properties of the gem-dihalocyclohexane and its reactivity, particularly in the context of carbene formation.

G Reactivity Comparison of Gem-Dihalocycloalkanes cluster_reactivity Chemical Reactivity Prop1 C-X Bond Strength Reactivity Ease of Carbene Formation Prop1->Reactivity Inversely Proportional Prop2 Leaving Group Ability of X⁻ Prop2->Reactivity Directly Proportional Product Cyclohexylidenecarbene Reactivity->Product Leads to G Experimental Workflow: Carbene Trapping Start Start: 1,1-Dihalocyclohexane Reagent Add Organolithium Reagent (e.g., MeLi) Start->Reagent Intermediate Formation of Cyclohexylidenecarbene Reagent->Intermediate Trap Trap with Alkene (e.g., Cyclohexene) Intermediate->Trap Product Spiro-cyclopropane Product Trap->Product End Workup & Purification Product->End

A Comparative Guide to Analytical Techniques for Purity Assessment of Synthesized 1,1-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the validation of experimental results and the development of new chemical entities. 1,1-Dibromocyclohexane (B76172), a key intermediate in organic synthesis, is no exception.[1] Its utility as a precursor for carbenes and in the formation of spirocyclic systems necessitates a high degree of purity.[2] This guide provides an objective comparison of the primary analytical techniques used to assess the purity of synthesized this compound, complete with experimental protocols and comparative data.

Potential impurities in the synthesis of this compound, which often starts from cyclohexanone, can include unreacted starting materials, byproducts from side reactions, and residual solvents. Common impurities may include cyclohexanone, 1-bromocyclohexene (from elimination), and isomers such as 1,2- or 1,3-dibromocyclohexane.[3][4][5] The choice of analytical technique depends on the specific information required, such as the identity of impurities, their quantitative levels, and the desired throughput.

Below is a general workflow for the analytical assessment of a synthesized compound like this compound.

G cluster_0 Purity Assessment Workflow A Synthesized this compound B Sample Preparation (Dissolution in appropriate solvent) A->B C Preliminary Screening (Optional) FTIR Spectroscopy B->C D Quantitative & Structural Analysis B->D C->D Inform further analysis E Gas Chromatography-Mass Spectrometry (GC-MS) D->E Separation & Identification F Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, qNMR) D->F Structure & Quantification G Data Analysis & Purity Calculation E->G F->G H Final Purity Report G->H

Caption: General workflow for purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is exceptionally well-suited for determining the purity of this compound by separating it from volatile impurities. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass-to-charge ratio data, enabling structural elucidation and confirmation of identity.

Comparative Data
CompoundExpected Retention Time (Relative)Key Mass Fragments (m/z)Notes
This compound 1.00242/240/238 (M+), 161/159 (M-Br), 81 (Cyclohexyl)The main peak; isotopic pattern of two bromines is characteristic.
Cyclohexanone (Impurity)< 1.0098 (M+), 70, 55, 42A likely impurity from incomplete reaction; elutes earlier.[3]
1-Bromocyclohexene (Impurity)< 1.00160/158 (M+), 79Potential elimination byproduct; elutes earlier.
trans-1,2-Dibromocyclohexane (Isomer)~1.00242/240/238 (M+), 161/159 (M-Br), 81May co-elute or elute very closely; mass spectrum is very similar.[6][7]
Experimental Protocol
  • Sample Preparation : Prepare a ~1 mg/mL solution of the synthesized this compound in a volatile solvent like hexane (B92381) or ethyl acetate.

  • Instrumentation : Use a GC system equipped with a mass spectrometer (MS) detector. A non-polar or mid-polarity column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) is recommended.[8]

  • GC Parameters :

    • Injector Temperature : 250°C

    • Injection Volume : 1 µL

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program : Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • MS Transfer Line Temp : 280°C

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

  • Data Analysis : Integrate the area of each peak in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[8] Identify impurity peaks by comparing their mass spectra with library data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structural confirmation and purity assessment. ¹H NMR provides information on the proton environment and can be used for quantitative analysis (qNMR) against a certified internal standard. ¹³C NMR confirms the carbon framework of the molecule.

Comparative Data
CompoundTechniqueExpected Chemical Shifts (δ, ppm)Notes
This compound ¹H NMR~2.3-2.5 (m, 4H), ~1.6-1.8 (m, 6H)Complex multiplets for the -CH₂- groups.
¹³C NMR~60-65 (C-Br₂), ~35-40 (-CH₂-), ~25 (-CH₂-)The quaternary carbon attached to two bromines is highly deshielded.
Cyclohexanone (Impurity)¹H NMR~2.3 (t, 4H), ~1.9 (p, 2H), ~1.7 (p, 4H)Distinct signals from the main product.
¹³C NMR~211 (C=O), ~42 (-CH₂-), ~27 (-CH₂-), ~25 (-CH₂-)The carbonyl signal at ~211 ppm is a clear indicator of this impurity.
1-Bromocyclohexene (Impurity)¹H NMR~6.1 (t, 1H, vinyl H)The vinyl proton signal is a definitive marker for this impurity.
Experimental Protocol
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9]

  • Instrumentation : A 300 MHz or higher field NMR spectrometer is recommended for better resolution.[9]

  • ¹H NMR Acquisition :

    • Pulse Angle : 30-45 degrees.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds (for quantitative analysis, a longer delay of >5x T₁ is needed).

    • Number of Scans : 8-16.

  • ¹³C NMR Acquisition :

    • Technique : Proton-decoupled.

    • Number of Scans : 128 or more, depending on sample concentration.

  • Data Processing : Apply Fourier transform, phase the spectrum, and calibrate the chemical shift using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[9] For purity assessment, integrate the signals of the main compound and compare them to the integrals of any impurity signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique primarily used for identifying functional groups. While not ideal for quantification or separating isomers, it serves as an excellent, quick screening method to detect impurities with functional groups that are absent in the final product, such as the carbonyl (C=O) group from unreacted cyclohexanone.

Comparative Data
CompoundFunctional GroupCharacteristic Wavenumber (cm⁻¹)Notes
This compound C-H (sp³)2950-2845 (stretch)Strong absorptions typical for alkanes.[10]
C-Br600-500In the fingerprint region; can be difficult to assign definitively.
Cyclohexanone (Impurity)C=O~1715 (strong) A sharp, strong absorption in this region is a clear indication of carbonyl impurity.
1-Bromocyclohexene (Impurity)C=C~1650A weak to medium absorption indicating the presence of a double bond.
Experimental Protocol
  • Sample Preparation : As this compound is a liquid, place a single drop of the neat liquid sample between two salt (NaCl or KBr) plates to create a thin film.[11]

  • Instrumentation : Use any standard FTIR spectrometer.

  • Data Acquisition :

    • Scan Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16.[11]

  • Data Analysis : Analyze the spectrum for the presence of characteristic absorption bands of potential impurities, particularly the strong C=O stretch around 1715 cm⁻¹. The absence of this peak suggests successful removal of the starting material.

Conclusion and Recommendations

Each analytical technique offers distinct advantages for assessing the purity of synthesized this compound.

TechniquePrimary UseSensitivityThroughputQuantitative Capability
GC-MS Separation and identification of volatile impurities.HighMediumExcellent (with calibration)
NMR Unambiguous structure confirmation and quantification.ModerateLowExcellent (qNMR)
FTIR Rapid screening for functional group impurities.Low to ModerateHighPoor
  • For rapid screening , FTIR is the most efficient method to check for the presence of unreacted cyclohexanone.

  • For quantitative analysis and identification of volatile byproducts , GC-MS is the method of choice due to its excellent separation capabilities and sensitivity.[11]

  • For absolute structural confirmation and accurate quantification without extensive calibration , NMR spectroscopy (specifically qNMR) is unparalleled.[8][11]

A comprehensive purity assessment strategy often employs a combination of these techniques: FTIR for a quick initial check, followed by GC-MS and/or NMR for detailed characterization and quantification. This multi-faceted approach ensures the high purity required for subsequent research and development applications.

References

A Critical Review of the Synthetic Applications of 1,1-Dibromocyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,1-Dibromocyclohexane (B76172), a readily accessible gem-dihalocycloalkane, serves as a versatile precursor in a variety of synthetic transformations. Its utility stems primarily from its ability to generate a highly reactive cyclohexylidene carbene intermediate upon treatment with a strong base. This carbene can then participate in a range of reactions, including intramolecular C-H insertion, cyclopropanation, and ring expansion, offering pathways to diverse and structurally complex molecular architectures. Furthermore, this compound can be employed in olefination reactions to construct exocyclic double bonds, providing a viable alternative to traditional methods like the Wittig reaction. This guide provides a critical review of these key applications, presenting comparative data and detailed experimental protocols to inform synthetic strategy and methodological choice.

Generation of Cyclohexylidene Carbene and Subsequent Transformations

The reaction of this compound with strong bases, such as alkyllithiums (e.g., methyllithium (B1224462) or n-butyllithium), is the most common method for generating cyclohexylidene carbene. This transient intermediate is not isolated but is trapped in situ by a variety of substrates.

Intramolecular C-H Insertion

Cyclohexylidene carbene can undergo intramolecular C-H insertion to form bicyclic products. This reaction is particularly useful for the construction of strained ring systems.

Logical Relationship of Carbene Generation and Intramolecular C-H Insertion:

G A This compound C Cyclohexylidene Carbene (Intermediate) A->C α-elimination B Strong Base (e.g., MeLi) B->C D Intramolecular C-H Insertion C->D E Bicyclo[4.1.0]heptane D->E G cluster_0 Carbene Generation cluster_1 Reaction cluster_2 Workup and Purification A This compound + Alkene B Add Strong Base (e.g., MeLi) at -78 °C A->B C Stir at low temperature, then warm to RT D Quench with sat. aq. NH4Cl C->D E Extract with Et2O, dry, and concentrate D->E F Column Chromatography E->F G Spiro[cyclohexane-1,1'-cyclopropane] Derivative F->G G A This compound C α-Bromo-α-lithiocyclohexane A->C Lithium-Halogen Exchange B 2 equiv. n-BuLi B->C E Addition to Carbonyl C->E D Ketone or Aldehyde D->E F Intermediate Adduct E->F G Elimination F->G H Cyclohexylidene Derivative G->H G A This compound C Cyclohexylidene Carbene A->C B Strong Base B->C D Ring Expansion (Fritsch-Buttenberg-Wiechell type) C->D E Cycloheptyne (Intermediate) D->E G [4+2] Cycloaddition E->G F Trapping Agent (e.g., Diene) F->G H Bicyclic Adduct G->H

Safety Operating Guide

Proper Disposal of 1,1-Dibromocyclohexane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1,1-Dibromocyclohexane is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this halogenated organic compound responsibly.

As a brominated hydrocarbon, this compound requires specific handling and disposal protocols to mitigate potential hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand. Collect the absorbed material into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.

Waste Classification and Segregation

Proper segregation of chemical waste is a critical first step in the disposal process. This compound falls into the category of halogenated organic waste .

  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled container specifically for halogenated organic solvents.

  • Incompatible Materials: Do not mix halogenated waste with non-halogenated organic waste, strong acids, bases, or oxidizers to prevent potentially violent reactions.

A summary of key quantitative data related to the disposal of this compound is provided in the table below.

ParameterGuidelineSource
Waste Category Halogenated Organic WasteGeneral Laboratory Best Practices
Container Type Chemically resistant, sealed containerInstitutional EHS Guidelines
Labeling "Hazardous Waste," "Halogenated Organics," full chemical nameRegulatory Compliance
Storage In a designated satellite accumulation areaInstitutional EHS Guidelines

Step-by-Step Disposal Protocol

Follow this detailed methodology for the safe disposal of this compound:

  • Container Preparation: Obtain a clean, dry, and chemically compatible waste container. Ensure the container has a secure, leak-proof lid.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. Do not use chemical formulas or abbreviations.

  • Waste Transfer: Carefully transfer the waste this compound into the designated container, avoiding splashes or spills. This should be performed in a chemical fume hood.

  • Secure Storage: Seal the container tightly and store it in a designated and properly ventilated Satellite Accumulation Area (SAA). The SAA should be away from general laboratory traffic and incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service. The primary method of disposal for halogenated organic compounds is typically high-temperature incineration.[1]

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's Environmental Health and Safety (EHS) policies and local regulations.

Experimental Workflow for Disposal

The logical relationship of the disposal procedure is illustrated in the following diagram:

Figure 1. Disposal Workflow for this compound A Identify Waste as This compound (Halogenated Organic) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated Halogenated Waste Container B->C D Label Container Correctly: 'Hazardous Waste' 'this compound' C->D E Transfer Waste in Chemical Fume Hood D->E F Securely Seal and Store in Satellite Accumulation Area E->F G Arrange for Professional Waste Disposal (Incineration) F->G H Complete Waste Disposal Log G->H

Figure 1. Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Disposal regulations may vary by location.

References

Navigating the Safe Handling of 1,1-Dibromocyclohexane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for 1,1-Dibromocyclohexane (B76172)

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves.To prevent skin contact with the chemical.
Eye Protection Safety goggles or a face shieldANSI Z87.1 certified.To protect eyes from splashes or aerosols.
Body Protection Laboratory coatFlame-retardant, long-sleeved.To protect skin and clothing from contamination.
Respiratory Protection Fume hood or approved respiratorUse in a well-ventilated area. A respirator may be necessary for large quantities or in case of spills.To prevent inhalation of vapors or mists.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount to minimize exposure and ensure a safe working environment.

  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.

  • Handling :

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with the skin and eyes.[1][2]

    • Prevent the inhalation of any vapors or mists.[2][3]

    • Use equipment and containers made of compatible materials.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and comply with regulations.

  • Waste Segregation :

    • Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.

    • This waste stream is classified as halogenated organic waste .

    • Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4]

  • Container Management :

    • Use a chemically resistant, sealable container for waste collection.

    • The container must be labeled "Hazardous Waste" and list the full chemical name: "this compound".

    • Keep the waste container closed except when adding waste.

  • Disposal Procedure :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_emergency Locate Emergency Equipment prep_fumehood->prep_emergency handle_chem Handle this compound in Fume Hood prep_emergency->handle_chem handle_avoid_contact Avoid Skin and Eye Contact handle_chem->handle_avoid_contact handle_avoid_inhalation Avoid Inhalation of Vapors handle_chem->handle_avoid_inhalation disp_segregate Segregate as Halogenated Waste handle_chem->disp_segregate After Use spill_evacuate Evacuate Area handle_chem->spill_evacuate In Case of Spill disp_label Label Waste Container Clearly disp_segregate->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose spill_contain Contain Spill with Absorbent spill_evacuate->spill_contain spill_collect Collect and Label Waste spill_contain->spill_collect spill_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.